2-(4-Chlorophenyl)-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEXXSXAEMFPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978129 | |
| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62538-21-0 | |
| Record name | 4-Chloro-α-formylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62538-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-(p-chlorophenyl)-2-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062538210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Chlorophenyl)-3-oxopropanenitrile chemical properties and reactivity
An In-depth Technical Guide to 2-(4-Chlorophenyl)-3-oxopropanenitrile: Properties, Reactivity, and Synthetic Utility
Introduction: A Versatile Building Block in Modern Synthesis
This compound, also known by synonyms such as 4-Chlorobenzoylacetonitrile and 4-Chlorophenacylcyanide, is a bifunctional organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science.[1] Its structure is characterized by three key components: a para-substituted chlorophenyl ring, a ketone carbonyl group, and a nitrile moiety. This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, establishing it as a valuable intermediate for the synthesis of a wide array of complex molecules, most notably heterocyclic systems that form the core of many pharmaceutical agents.[2][3]
This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of this compound, providing researchers and drug development professionals with the technical insights necessary to effectively leverage this reagent in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in a laboratory setting. Proper handling, storage, and characterization depend on an accurate understanding of these characteristics.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 4640-66-8 | [4] |
| Molecular Formula | C₉H₆ClNO | [4] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Storage Conditions | Store at 0-10°C | [1] |
| IUPAC Name | This compound | [5] |
Spectroscopic Signatures
A definitive structural confirmation relies on spectroscopic analysis. The expected data for this compound are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong, characteristic absorption bands: one for the nitrile (C≡N) stretch, typically appearing in the 2200-2260 cm⁻¹ region, and another for the conjugated ketone (C=O) stretch, expected around 1680-1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should reveal two distinct sets of signals. The aromatic protons on the p-chlorophenyl ring will appear as two doublets in the δ 7.0-8.0 ppm range, characteristic of an A₂B₂ spin system. The two methylene protons (α-protons) situated between the carbonyl and nitrile groups will give rise to a singlet, typically in the δ 4.0-5.0 ppm region.
-
¹³C NMR: Key signals would include the nitrile carbon (~115-120 ppm), the carbonyl carbon (~190-200 ppm), the methylene carbon, and the distinct carbons of the chlorophenyl ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 179. A characteristic isotopic peak (M+2) at m/z 181 with an intensity approximately one-third of the molecular ion peak will be present, confirming the presence of a single chlorine atom.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of β-ketonitriles like this compound involves the Claisen-type condensation between an appropriate ester and acetonitrile. This reaction is predicated on the acidity of acetonitrile's α-protons when a sufficiently strong base is employed.
Recommended Synthetic Protocol: Acetonitrile Condensation
This procedure details the synthesis via the reaction of ethyl 4-chlorobenzoate with acetonitrile, a robust and scalable method.
Materials:
-
Ethyl 4-chlorobenzoate
-
Anhydrous Acetonitrile
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend sodium ethoxide (1.2 equivalents) in anhydrous THF.
-
Reagent Addition: To this suspension, add anhydrous acetonitrile (3.0 equivalents) dropwise at room temperature. Follow this with the slow, dropwise addition of ethyl 4-chlorobenzoate (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After cooling the mixture to 0°C in an ice bath, cautiously quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity: A Hub of Synthetic Transformations
The reactivity of this compound is governed by the interplay of its three functional groups. The central methylene group, flanked by two powerful electron-withdrawing groups (carbonyl and nitrile), is the primary site of reactivity.
The Acidic α-Methylene Group and Enolate Formation
The protons on the carbon alpha to both the carbonyl and nitrile groups are significantly acidic (pKa ≈ 11 in DMSO). They can be readily abstracted by a moderately strong base (e.g., alkoxides, amines) to generate a highly stabilized resonance carbanion (enolate). This enolate is the key nucleophilic intermediate responsible for the majority of the compound's synthetic utility.
Caption: Formation of the key resonance-stabilized enolate intermediate.
This high nucleophilicity allows the molecule to participate in a wide range of bond-forming reactions:
-
Alkylation and Acylation: The enolate readily reacts with alkyl halides and acyl chlorides to introduce substituents at the α-position, providing access to more complex structures.
-
Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones to form substituted alkenes, which are themselves valuable synthetic intermediates.
-
Michael Addition: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction.
Transformations into Heterocyclic Scaffolds
A primary application of this compound is its use as a precursor for constructing heterocyclic rings, which are prevalent in pharmaceuticals.[6]
1. The Gewald Reaction for 2-Aminothiophenes
The Gewald reaction is a powerful multicomponent reaction that efficiently synthesizes polysubstituted 2-aminothiophenes.[2] In this reaction, this compound condenses with an aldehyde or ketone and elemental sulfur in the presence of a base.
Caption: Simplified workflow of the Gewald Reaction.
2. Synthesis of Pyran and Pyridine Derivatives
The dual functionality of the molecule allows it to participate in annulation reactions to form six-membered rings. For example, it can undergo enantioselective (3+3) annulation with 1,3-nitroenynes under dual organo/copper catalysis to yield highly functionalized 4H-pyrans.[7] Similarly, condensation reactions with 1,3-dielectrophiles or their equivalents can lead to substituted pyridines and pyrimidines.
Reactions of the Nitrile and Ketone Groups
While the α-methylene group is the most common reaction site, the other functional groups can also be selectively transformed.
-
Nitrile Hydrolysis: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-(4-chlorophenyl)-3-oxopropanoic acid.[8][9] This transformation can be useful for subsequent decarboxylation or other modifications.
-
Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This creates a chiral center and provides access to β-hydroxy nitriles, which are valuable chiral building blocks.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a strategic starting material for biologically active molecules.[10]
-
Scaffold for Bioactive Heterocycles: As demonstrated, its ability to form thiophenes, pyrans, and pyridines makes it a key precursor for compounds targeting a wide range of diseases. These heterocyclic cores are considered "privileged structures" due to their frequent appearance in approved drugs.
-
Intermediate for Janus Kinase (JAK) Inhibitors: Derivatives of 3-oxopropanenitrile are utilized in the synthesis of selective inhibitors of Janus kinases (JAKs), a class of enzymes implicated in inflammatory and autoimmune diseases.[2]
-
Precursor for Aldehyde Synthesis: The molecule serves as an efficient starting material for the synthesis of more complex aldehydes.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazards: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]
-
Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid breathing dust and ensure cautious handling to prevent skin and eye contact.[4]
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is derived from the strategic placement of its carbonyl, nitrile, and chlorophenyl functionalities. Its acidic α-methylene protons are the gateway to a vast array of synthetic transformations, including alkylations, condensations, and, most importantly, the construction of diverse heterocyclic systems. For researchers and scientists in drug discovery, this compound represents a readily accessible and highly adaptable building block for generating novel molecular entities with significant therapeutic potential.
References
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Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Available at: [Link]
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PubChem. 2-(4-Chlorophenyl)-3-oxopentanenitrile. Available at: [Link]
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PubChem. CID 161749632 | C18H12Cl2N2O2. Available at: [Link]
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Li, Z.-F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science. Available at: [Link]
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ACS Publications. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Available at: [Link]
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Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters. Available at: [Link]
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PubChem. 2-(4-chlorophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile. Available at: [Link]
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Chemistry LibreTexts. 13.3: Cycloaddition Reactions. Available at: [Link]
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The Organic Chemistry Tutor. (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. YouTube. Available at: [Link]
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Royal Society of Chemistry. Medicinal chemistry of acridine and its analogues. MedChemComm. Available at: [Link]
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Chad's Prep. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. Available at: [Link]
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MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: [Link]
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Li, Z.-F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science, 10(20), 5455-5460. DOI:10.1039/C9SC00640K. Available at: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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ACG Publications. Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Available at: [Link]
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Royal Society of Chemistry. Allene cycloadditions. Part IV. Reactions of tetramethylallene with unsymmetrically substituted olefins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Spectroscopic Characterization of 2-(4-Chlorophenyl)-3-oxopropanenitrile: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide furnishes detailed experimental protocols for acquiring this data and provides insights into its interpretation for structural elucidation and verification.
Introduction to this compound and its Spectroscopic Analysis
This compound, with the chemical structure illustrated below, is a functionalized nitrile possessing a chiral center. Its chemical properties and potential applications are intrinsically linked to its molecular structure. Spectroscopic techniques are, therefore, indispensable for confirming its identity, purity, and for providing detailed electronic and vibrational information.
The presence of a 4-substituted aromatic ring, a nitrile group, and an aldehyde function in close proximity gives rise to a unique spectroscopic fingerprint. This guide will dissect the expected features in ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a predictive framework for researchers.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, methine, and aromatic protons. The predicted chemical shifts are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehydic-H | 9.5 - 10.0 | Doublet | ~2-3 | The aldehydic proton will be coupled to the adjacent methine proton. |
| Methine-H | 4.5 - 5.0 | Doublet | ~2-3 | This proton is deshielded by both the nitrile and the aromatic ring. It will be coupled to the aldehylic proton. |
| Aromatic-H (ortho to CH) | 7.4 - 7.6 | Doublet | ~8-9 | These two protons are chemically equivalent. |
| Aromatic-H (ortho to Cl) | 7.3 - 7.5 | Doublet | ~8-9 | These two protons are chemically equivalent. |
Expertise & Experience Insight: The downfield shift of the aldehydic proton is a result of the strong deshielding effect of the carbonyl group. The methine proton's chemical shift is influenced by the electron-withdrawing nature of both the nitrile and the phenyl ring. The aromatic region will likely display a typical AA'BB' system due to the para-substitution.
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehydic C=O | 190 - 200 | Carbonyl carbons are significantly deshielded and appear far downfield. |
| Aromatic C-Cl | 135 - 140 | The carbon directly attached to the chlorine atom. |
| Aromatic C-CH | 130 - 135 | The ipso-carbon of the aromatic ring. |
| Aromatic CH (ortho to CH) | 129 - 131 | The two equivalent aromatic carbons. |
| Aromatic CH (ortho to Cl) | 128 - 130 | The two equivalent aromatic carbons. |
| Nitrile C≡N | 115 - 120 | The characteristic chemical shift for a nitrile carbon. |
| Methine CH | 45 - 55 | The chiral carbon atom. |
Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and substituted aromatic systems.[1][2][3] For instance, the nitrile carbon is expected in the 110-120 ppm range, a well-documented chemical shift.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are presented below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H stretch (aldehydic) | 2820 - 2850 and 2720 - 2750 | Medium | Often appears as a pair of bands (Fermi resonance). |
| C≡N stretch (nitrile) | 2220 - 2260 | Medium to Strong | A sharp and characteristic absorption. |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong | A very intense and sharp peak. |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to Weak | A series of absorptions. |
| C-Cl stretch | 1000 - 1100 | Strong | In the fingerprint region. |
Authoritative Grounding: The presence of a sharp band around 2230 cm⁻¹ is a strong indicator of the nitrile group. The intense absorption around 1730 cm⁻¹ is characteristic of a saturated aldehyde. The C-H stretching of the aldehyde typically appears as two weak bands near 2820 and 2720 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
| m/z | Interpretation | Notes |
| ~179/181 | [M]⁺˙ (Molecular Ion) | Expected to be observed with an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |
| ~150/152 | [M-CHO]⁺ | Loss of the formyl group. |
| ~139 | [C₈H₄Cl]⁺ | Fragmentation of the side chain. |
| 111 | [C₆H₄Cl]⁺ | The chlorophenyl cation. |
Expertise & Experience Insight: The isotopic pattern of chlorine is a key diagnostic tool in the mass spectrum of chlorinated compounds. The most probable fragmentation pathways would involve the loss of the relatively stable formyl radical (CHO) and cleavage at the benzylic position.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as ¹³C has a low natural abundance.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum should be collected before running the sample.
-
Mass Spectrometry
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrument Parameters (GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
GC Column: A non-polar column (e.g., DB-5ms or HP-5ms) is suitable.
-
Injection: 1 µL of the sample solution.
-
Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.
-
Visualization of Spectroscopic Relationships
The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.
Caption: Predicted ¹H and ¹³C NMR chemical shift assignments for this compound.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive predictive overview of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS features, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a robust starting point for data acquisition, ensuring high-quality and reliable results. The principles of data interpretation outlined herein are fundamental to the structural verification of synthesized molecules in the fields of chemical research and drug development.
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane (CAS Number: 62538-21-0)
Introduction: The Significance of Aryl-Substituted Dioxolanes
Substituted 1,3-dioxolanes are a pivotal class of heterocyclic compounds, widely recognized in medicinal chemistry and materials science. Their prevalence stems from their roles as protective groups for carbonyl functionalities, chiral auxiliaries in asymmetric synthesis, and as integral structural motifs in various biologically active molecules. The compound 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane, bearing halogen substitutions on the phenyl ring, is of particular interest to researchers in drug development. The presence of chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, grounded in established chemical principles.
Part 1: Synthesis of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane
The most direct and widely employed method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed acetalization of the corresponding aldehyde.[1][2] This reaction involves the condensation of an aldehyde with ethylene glycol, with the concomitant removal of water to drive the equilibrium towards the product.
Proposed Synthetic Pathway: Acetalization
The synthesis of 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane is predicated on the reaction between 2-chloro-4-fluorobenzaldehyde and ethylene glycol, catalyzed by a suitable acid such as p-toluenesulfonic acid (p-TSA). The choice of an aromatic solvent like toluene is strategic, as it forms an azeotrope with the water generated during the reaction, which can be efficiently removed using a Dean-Stark apparatus, thereby favoring the formation of the dioxolane product.[2]
Caption: Synthetic workflow for 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane.
Detailed Experimental Protocol
Materials:
-
2-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chloro-4-fluorobenzaldehyde and toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate to the flask.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the completion of the reaction. The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-chloro-4-fluorophenyl)-1,3-dioxolane.[1]
Part 2: Characterization of 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane
Comprehensive characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Sources
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-3-oxopropanenitrile: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(4-Chlorophenyl)-3-oxopropanenitrile is a versatile bifunctional molecule that has emerged as a valuable building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of medicinal importance. Its strategic combination of a reactive β-keto-nitrile moiety and a substituted phenyl ring makes it a sought-after precursor for a range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and key applications in drug discovery and development, with a focus on its role in the synthesis of antimalarial agents, kinase inhibitors, and other therapeutic candidates.
Chemical Identity and Physicochemical Properties
IUPAC Name: this compound[1]
Synonyms: 4-Chloro-α-formylbenzeneacetonitrile, 2-(p-Chlorophenyl)-2-formylacetonitrile
CAS Number: 62538-21-0[2]
Chemical Structure:
Molecular Formula: C₉H₆ClNO[2]
Molecular Weight: 179.61 g/mol
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various synthetic protocols.
| Property | Value | Reference |
| Appearance | White to yellow solid | [3] |
| Molecular Weight | 179.6 g/mol | [3] |
| Storage Temperature | 0-10°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of a 4-chlorophenyl precursor with a suitable C2 synthon. A common and effective method involves the Claisen condensation of an appropriate ester with acetonitrile.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of β-ketonitriles, which can be adapted for the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
The following protocol is adapted from a similar synthesis of 3-oxo-3-phenylpropanenitrile and can be applied for the synthesis of the target compound.[4]
Materials:
-
Ethyl 4-chlorobenzoate
-
Acetonitrile
-
Sodium methoxide
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (2M solution)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for elution)
Procedure:
-
A mixture of ethyl 4-chlorobenzoate (1.05 mmol) and sodium methoxide (1.79 mmol) in acetonitrile (5 mL) is refluxed for 3 hours.[4]
-
After cooling to room temperature, the formation of a white precipitate is observed.
-
The precipitate is filtered and redissolved in water (5 mL).[4]
-
2M HCl (1.5 mL) is added to the solution, and the mixture is extracted with dichloromethane (2 x 10 mL).[4]
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[4]
-
The solvent is removed under reduced pressure to give the crude product.
-
The crude product is purified by flash chromatography (petroleum ether/ethyl acetate, e.g., 3:1) to provide pure this compound as a white solid.[4]
Yield: A yield of 61% has been reported for a similar synthesis.[5]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons on the 4-chlorophenyl ring will likely appear as two doublets in the range of δ 7.5-7.9 ppm. The methylene protons adjacent to the carbonyl and nitrile groups would appear as a singlet at approximately δ 4.1 ppm.[5]
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon (~186 ppm), the nitrile carbon (~113 ppm), the methylene carbon (~29 ppm), and the aromatic carbons (129-135 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
C≡N stretch: A sharp, intense peak around 2250-2265 cm⁻¹.
-
C=O stretch: A strong absorption in the range of 1680-1695 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 179.
Applications in Drug Discovery and Development
This compound is a valuable precursor in the synthesis of several classes of therapeutic agents due to its ability to participate in various cyclization and condensation reactions.
Synthesis of Pyrimethamine (Antimalarial)
A significant application of a close analog, 2-(4-chlorophenyl)-3-oxopentanenitrile, is in the synthesis of Pyrimethamine, an essential antimalarial drug.[5][6] The synthesis involves the condensation of the β-ketonitrile with guanidine to form the diaminopyrimidine core of Pyrimethamine.
Caption: Synthesis of Pyrimethamine from a β-ketonitrile precursor.
Precursor for STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell signaling pathways that are often dysregulated in cancer.[7] this compound and its derivatives serve as intermediates in the synthesis of novel STAT3 inhibitors, which are being investigated as potential anticancer therapeutics.[8][9]
Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[10][11] 3-Oxopropanenitrile derivatives are key reactants in this process. The resulting 2-aminothiophenes are important scaffolds in medicinal chemistry, with applications in the development of kinase inhibitors for cancer and inflammatory diseases.[12]
Caption: Gewald reaction utilizing this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor for the antimalarial drug Pyrimethamine, its role in the development of novel STAT3 inhibitors, and its application in the Gewald reaction for the synthesis of medicinally important 2-aminothiophenes underscore its significance. The synthetic routes to this compound are well-established, and its reactivity allows for the construction of a wide array of complex heterocyclic systems. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in drug discovery and development is set to increase.
References
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Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-chlorophenyl)-3-oxopentanenitrile. Retrieved from [Link]
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NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube. [Link]
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Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)-3-oxopentanenitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
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PubChem. (n.d.). 2-((4-Chlorophenyl)methyl)propanedinitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
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Physical properties of 2-(4-Chlorophenyl)-3-oxopropanenitrile (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape
In the realm of pharmaceutical sciences and synthetic chemistry, a comprehensive understanding of a compound's physical properties is paramount. These characteristics, including melting point and solubility, are not mere data points; they are foundational to predicting a molecule's behavior in various environments, from reaction vessels to biological systems. This guide provides an in-depth examination of the physical properties of 3-(4-Chlorophenyl)-3-oxopropanenitrile, a compound of interest in organic synthesis.
A note on nomenclature: The compound discussed herein is systematically named 3-(4-Chlorophenyl)-3-oxopropanenitrile. It is also commonly known by the synonym 4-Chlorobenzoylacetonitrile.[1] The Chemical Abstracts Service (CAS) has assigned the number 4640-66-8 to this compound.[2][3] For clarity and precision, this guide will utilize the systematic name, while acknowledging its common synonyms.
Melting Point: A Gateway to Purity and Identity
The melting point of a crystalline solid is a critical physical constant. It is the temperature at which the solid transitions to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.
Experimentally Determined Melting Point
The reported melting point of 3-(4-Chlorophenyl)-3-oxopropanenitrile is in the range of 129-133 °C.[2][3] This value serves as a crucial reference for identity confirmation and purity assessment of synthesized batches.
| Physical Property | Value | Source(s) |
| Melting Point | 129-133 °C (lit.) | [2][3] |
Protocol for Melting Point Determination: Capillary Method
The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating apparatus. The temperatures at which the substance begins to melt and completely liquefides are recorded as the melting point range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of 3-(4-Chlorophenyl)-3-oxopropanenitrile is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube (one end sealed) into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate the melting range.
-
Controlled Heating: Heat the apparatus at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4][5]
-
Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.[6]
-
Repeat for Accuracy: For reliable results, perform the determination in duplicate or triplicate.
Solubility Profile: Guiding Solvent Selection
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of 3-(4-Chlorophenyl)-3-oxopropanenitrile is crucial for its synthesis, purification (e.g., recrystallization), and formulation.
Qualitative Solubility Data
Based on available data, 3-(4-Chlorophenyl)-3-oxopropanenitrile is soluble in several common organic solvents.
| Solvent | Solubility | Source(s) |
| Dichloromethane | Soluble | [2] |
| Ether | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Methanol | Soluble | [2] |
The principle of "like dissolves like" provides a theoretical framework for understanding these observations. The presence of a polar ketone and nitrile group, along with a less polar chlorophenyl ring, allows for interactions with a range of organic solvents.
Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of a compound in various solvents.
Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is observed for the formation of a homogeneous solution.
Step-by-Step Methodology:
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of 3-(4-Chlorophenyl)-3-oxopropanenitrile into a clean, dry test tube.
-
Solvent Addition: Add a small volume (e.g., 0.5 mL) of the test solvent to the test tube.
-
Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
-
Observation: Observe the mixture against a well-lit background.
-
Soluble: The solid completely disappears, forming a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition: If the compound is not fully soluble, add another portion of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 3 mL) to establish an approximate solubility limit.
-
Testing a Range of Solvents: Repeat this procedure with a variety of solvents of differing polarities (e.g., water, ethanol, acetone, toluene, hexane) to build a comprehensive solubility profile.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the determination of the physical properties of 3-(4-Chlorophenyl)-3-oxopropanenitrile.
Caption: Workflow for Determining Melting Point and Solubility.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 21, 2026, from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4-Chlorobenzoylacetonitrile. Retrieved January 21, 2026, from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 21, 2026, from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved January 21, 2026, from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 21, 2026, from [Link]
-
StuDocu. (2021, September 19). experiment (1) determination of melting points. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(4-Chlorophenyl)-3-oxopropanenitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a versatile bifunctional building block in modern organic synthesis. As an α-cyanoketone, its reactivity is dominated by the interplay between the nitrile, the ketone, and the exceptionally acidic α-methylene bridge. This document elucidates the electronic factors governing its behavior and details key transformations including reactions at the nitrile terminus, condensations involving the active methylene group, and its application in the synthesis of medicinally relevant heterocyclic scaffolds. Protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this valuable intermediate.
Introduction: The Synthetic Utility of an α-Cyanoketone
This compound, also known as 4-chlorobenzoylacetonitrile, is a crystalline solid that serves as a pivotal precursor in the synthesis of a wide range of organic compounds.[1] Its structure uniquely combines three key reactive features: an electrophilic nitrile group, a carbonyl group, and a highly activated C-H bond positioned between them. This arrangement makes it an ideal C3 synthon for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[2] The presence of the 4-chlorophenyl group further enhances its utility, as this motif is prevalent in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3]
This guide explores the molecule's reactivity not as a series of isolated functional group transformations, but as an integrated system where each component modulates the behavior of the others.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 4-Chlorobenzoylacetonitrile | Pragmetis[1] |
| Molecular Formula | C₉H₆ClNO | Oncotarget[5] |
| Molecular Weight | 179.6 g/mol | Pragmetis[1] |
| Appearance | White to yellow solid | Pragmetis[1] |
| CAS Number | 13349-86-1 | Oncotarget[5] |
Core Principles: Electronic Factors Governing Reactivity
The chemical behavior of this compound is a direct consequence of its electronic structure. The nitrile (-C≡N) and ketone (-C=O) groups are powerful electron-withdrawing groups, exerting both inductive (-I) and resonance (-M) effects.
These effects create two primary reactive sites:
-
Electrophilic Carbon Centers: The carbon atoms of both the nitrile and carbonyl groups are electron-deficient and thus susceptible to nucleophilic attack.[6]
-
Acidic α-Proton: The protons on the methylene carbon (C2) are flanked by the two electron-withdrawing groups, rendering them exceptionally acidic. Deprotonation by a base generates a resonance-stabilized carbanion, a potent nucleophile that is central to many of the molecule's most important reactions.
Key Transformations of the Nitrile Group
While much of the molecule's utility comes from the active methylene group, the nitrile itself undergoes several fundamental transformations.
Hydrolysis to Carboxylic Acids
Under strong acidic or basic conditions with heating, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a β-ketoacid, which may be prone to decarboxylation.[6][7]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[8] Tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to the carboxylic acid.[7]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is followed by protonation to give the imidic acid, which tautomerizes to the amide. Saponification of the amide gives the carboxylate salt.[8]
Reduction to Primary Amines
The carbon-nitrogen triple bond can be fully reduced to a primary amine. This transformation is valuable for introducing a flexible aminoethyl linker.
-
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) in an ethereal solvent is a highly effective reagent for this reduction.[9] The reaction involves successive nucleophilic additions of hydride ions to the nitrile carbon.[6]
-
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel can also achieve the reduction, often requiring elevated temperature and pressure.[9][10]
Reaction with Organometallic Reagents to Form Ketones
Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is stable to further addition. Subsequent aqueous workup hydrolyzes the imine to a ketone, providing a robust method for carbon-carbon bond formation.[6][8]
The Reactive Core: Reactions of the α-Methylene Group
The high acidity of the methylene protons is the cornerstone of the molecule's utility as a synthetic building block, enabling its participation in a variety of condensation reactions.
Knoevenagel Condensation
This is a classic carbon-carbon bond-forming reaction where the active methylene compound condenses with an aldehyde or ketone.[11] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is sufficient to deprotonate the α-carbon without causing self-condensation of the carbonyl partner.[12][13] The initial aldol-type adduct readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated product.[11]
Exemplary Protocol: Knoevenagel Condensation with 4-Chlorobenzaldehyde [14]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may be equipped with a Dean-Stark apparatus if conducted in toluene to remove the water byproduct and drive the equilibrium.[12]
-
Workup: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and add ice water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[15][16] These thiophene derivatives are privileged scaffolds in medicinal chemistry, notably as kinase inhibitors for anticancer therapies.[17] The reaction involves the condensation of an α-cyanoketone, elemental sulfur, and a base (often a secondary amine like morpholine or triethylamine).[15][18]
The mechanism is initiated by a Knoevenagel condensation between the α-cyanoketone (acting as the active methylene component) and its own ketone function or an added carbonyl compound.[16] The resulting adduct then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[16]
Exemplary Protocol: Gewald Aminothiophene Synthesis [2]
-
Reactant Mixture: In a suitable flask, combine this compound (1.0 eq), finely powdered elemental sulfur (1.1 eq), and a solvent such as ethanol or DMF.
-
Base Addition: Add the base, for example, morpholine (2.0 eq), dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold ethanol to remove residual reagents, and dry under vacuum. The product can be recrystallized from ethanol for higher purity.
Applications in Heterocyclic Synthesis and Drug Discovery
The true synthetic power of this compound is realized in its role as a precursor to a diverse array of heterocyclic compounds.[2] Its 1,3-dicarbonyl-like functionality allows it to participate in cyclocondensation reactions to form pyridines, pyrimidines, and pyrazoles, which are core structures in countless pharmaceuticals.[2]
The aminothiophenes derived from the Gewald reaction are of particular interest. They serve as key intermediates in the synthesis of potent inhibitors of various protein kinases, such as VEGFR-2 and p38 MAPK, which are critical targets in oncology and inflammatory diseases.[17] The strategic placement of the 4-chlorophenyl group is often crucial for achieving high binding affinity and desired biological activity.
Conclusion
This compound is far more than a simple nitrile. It is a highly versatile and reactive intermediate whose chemistry is governed by the synergistic effects of its nitrile, ketone, and active methylene components. The ability to selectively engage the nitrile group through hydrolysis or reduction, or to leverage the nucleophilicity of the α-carbanion in powerful C-C bond-forming reactions like the Knoevenagel and Gewald syntheses, provides chemists with a robust toolkit for molecular construction. For professionals in drug discovery and development, a thorough understanding of this molecule's reactivity opens a direct and efficient path to novel and medicinally relevant heterocyclic scaffolds.
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Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. Available at: [Link]
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Keto-enol tautomerism in 2-(4-Chlorophenyl)-3-oxopropanenitrile
An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound, a β-ketonitrile, is a paradigmatic example of a molecule subject to keto-enol tautomerism. This phenomenon, involving a dynamic equilibrium between two constitutional isomers, is not merely a chemical curiosity but a critical determinant of the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. The position of this equilibrium can profoundly impact molecular recognition at a receptor active site, membrane permeability, and metabolic stability, making its thorough characterization essential in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the theoretical underpinnings of tautomerism in this molecule, details the key structural and environmental factors that govern the equilibrium, and presents robust experimental and computational methodologies for its characterization and quantification. By integrating foundational theory with practical, field-proven protocols, this document serves as an authoritative resource for scientists aiming to understand and control tautomeric behavior in drug design and optimization.
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] For carbonyl compounds with an adjacent α-hydrogen, this process is known as keto-enol tautomerism.[2] While the keto form is generally more stable for simple aldehydes and ketones, the equilibrium can shift significantly in molecules like this compound.[3]
The structure of this β-ketonitrile features an acidic α-hydrogen positioned between two potent electron-withdrawing groups: a carbonyl and a nitrile. This arrangement significantly enhances the acidity of the α-proton, facilitating its removal and the subsequent formation of a resonance-stabilized enolate intermediate, which can then be protonated to form the enol tautomer.
The two tautomeric forms possess distinct structural and electronic features:
-
The Keto Tautomer: Features a ketone (C=O) and a methylene group (CH).
-
The Enol Tautomer: Features an alcohol (C-OH) and a carbon-carbon double bond (C=C), creating a conjugated enone system.
This structural variance has profound implications in a drug development context. Tautomerism can alter the essential pharmacophoric features of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[4] A change from a keto to an enol form converts a hydrogen bond acceptor (C=O) into a hydrogen bond donor (-OH), which can fundamentally change how a molecule interacts with its biological target.[5] Therefore, understanding and controlling the tautomeric ratio is a crucial aspect of rational drug design.[6][7]
The Tautomeric Equilibrium of this compound
The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base.[1] The enol form can be further stabilized by the formation of an intramolecular hydrogen bond and by conjugation with the aryl ring and the nitrile group.
Caption: The acid/base-catalyzed equilibrium between the keto and enol tautomers.
Factors Influencing the Tautomeric Equilibrium
The precise ratio of keto to enol tautomers at equilibrium is not fixed; it is highly sensitive to a variety of structural and environmental factors. A deep understanding of these factors provides the chemist with the tools to potentially manipulate the equilibrium to favor a desired form.
Caption: Key factors that govern the position of the keto-enol equilibrium.
Solvent Effects
The choice of solvent has a dramatic impact on the tautomeric ratio.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can stabilize the more polar tautomer. For many β-dicarbonyls, the keto form is considered more polar. However, in β-ketonitriles, the enol form can also be highly polarized. Studies on the closely related 2-(4-chlorophenyl)-3-oxo-3-phenyl-propanenitrile show that the electron-attracting chlorine atom shifts the equilibrium towards the enol form in acetone-d₆.[8]
-
Nonpolar Solvents (e.g., Chloroform, Carbon Tetrachloride): In these environments, the enol form can be significantly stabilized by the formation of a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen or carbonyl oxygen. This self-contained stabilization is favored in solvents that cannot compete for hydrogen bonding.[1]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are effective hydrogen bond donors and acceptors. They can solvate both tautomers effectively but may disrupt the intramolecular hydrogen bond that stabilizes the enol, often shifting the equilibrium towards the keto form.[9]
Substituent Effects
The electronic nature of the aryl substituent plays a crucial role. The para-chloro group on the phenyl ring in the title compound is electron-withdrawing via induction. This effect increases the acidity of the α-hydrogen, thereby facilitating enolization. Studies on analogous systems confirm that electron-attracting groups tend to favor the enol form compared to electron-releasing groups.[8]
Experimental Characterization of Tautomers
A multi-faceted spectroscopic approach is required for the unambiguous identification and robust quantification of tautomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution, as the exchange between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[2][10]
-
¹H NMR Signatures:
-
Keto Tautomer: Exhibits a characteristic signal for the α-hydrogen, typically a singlet or multiplet depending on coupling, in the range of δ 4.0-5.0 ppm .[10][11]
-
Enol Tautomer: Shows a highly deshielded vinylic proton (=CH) signal between δ 5.5-6.5 ppm .[10] The enolic hydroxyl proton (-OH) gives a broad or sharp signal, often significantly downfield (δ 10-15 ppm ), due to strong intramolecular hydrogen bonding.
-
The ratio of the tautomers can be accurately determined by integrating the signal corresponding to the α-hydrogen of the keto form and comparing it to the integral of the vinylic proton of the enol form.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the key functional groups present in each tautomer.
-
Keto Tautomer: A strong, sharp absorption band corresponding to the C=O stretch is observed. For conjugated ketones, this typically appears in the 1680-1700 cm⁻¹ range.[12][13]
-
Enol Tautomer: This form is characterized by the disappearance or attenuation of the ketone C=O band and the appearance of a C=C stretching vibration around 1640-1660 cm⁻¹ .[14][15] Additionally, a broad O-H stretching band will appear in the 3200-3600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugation in the enol tautomer (Aryl-C=C-C=O) results in a bathochromic shift (shift to a longer wavelength) of the maximum absorbance (λ_max) compared to the less conjugated keto form.[1] The keto form may show a primary absorption around 260-280 nm, while the enol form can absorb well above 300 nm.[16] The presence of two distinct absorption maxima can confirm the existence of an equilibrium mixture in solution.[17]
Data Presentation: Solvent-Dependent Equilibrium
The following table summarizes experimental data for the tautomeric equilibrium of the closely related analog, 2-(4-chlorophenyl)-3-oxo-3-phenyl-propanenitrile , demonstrating the profound influence of the solvent.[8] This data serves as a strong proxy for the expected behavior of the title compound.
| Solvent (Deuterated) | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer | Equilibrium Constant (Keq = [Enol]/[Keto]) |
| Chloroform (CDCl₃) | 4.8 | 100 | 0 | 0.00 |
| Acetone-d₆ | 20.7 | 23 | 77 | 3.35 |
| DMSO-d₆ | 46.7 | 0 | 100 | > 99 |
Data adapted from a study on a closely related analog to illustrate expected trends.[8]
Experimental Protocol: Quantitative Analysis by ¹H NMR Spectroscopy
This protocol provides a self-validating system for determining the keto-enol equilibrium constant (K_eq) in different solvents.
Caption: Workflow for the quantitative determination of tautomeric equilibrium via ¹H NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Accurate weighing and precise solvent volume are critical for reproducibility. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.
-
Procedure: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial. Add 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) using a calibrated pipette. Vortex briefly to ensure complete dissolution. Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Rationale: A high-field spectrometer provides better signal dispersion and sensitivity. A sufficient relaxation delay (D1) is crucial for quantitative accuracy, ensuring all protons have fully relaxed before the next pulse. Failure to do so can lead to inaccurate integral values.
-
Procedure: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes. Acquire a standard ¹H NMR spectrum using parameters optimized for quantification: pulse angle of 90°, a spectral width covering δ 0-16 ppm, and a relaxation delay (D1) of at least 20 seconds.
-
-
Data Processing and Analysis:
-
Rationale: Proper phasing and baseline correction are essential for accurate integration.
-
Procedure: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz). Carefully phase the spectrum to achieve pure absorption peaks. Apply an automated or manual baseline correction across the entire spectrum.
-
-
Quantification:
-
Rationale: The integral of an NMR signal is directly proportional to the number of protons it represents. By comparing the integrals of unique signals from each tautomer, their relative concentrations can be determined.
-
Procedure:
-
Identify the singlet corresponding to the α-hydrogen of the keto form and the singlet for the vinylic proton of the enol form.
-
Using the NMR software's integration tool, define the integral of one of the signals (e.g., the enol vinylic proton) as 1.00.
-
Measure the integral of the corresponding signal for the other tautomer (the keto α-hydrogen). This proton also represents a single hydrogen, so its integral value is directly comparable.
-
Calculate the equilibrium constant, K_eq, as: K_eq = Integral_enol / Integral_keto .
-
Calculate the mole percentage of each tautomer.
-
-
Conclusion
The keto-enol tautomerism of this compound is a critical molecular characteristic with far-reaching implications for its application in drug discovery and materials science. The equilibrium is finely balanced and highly tunable by external factors, most notably the solvent environment. A comprehensive analytical approach, spearheaded by quantitative NMR spectroscopy, is essential for accurately characterizing the tautomeric landscape. For drug development professionals, recognizing and quantifying tautomerism is not an optional exercise; it is a fundamental requirement for understanding structure-activity relationships, predicting ADME properties, and ultimately, designing safer and more effective therapeutic agents.
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An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024). PubMed. Available at: [Link]
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Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (n.d.). ResearchGate. Available at: [Link]
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Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Available at: [Link]
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Keto-enol tautomerism in the development of new drugs. (2024). Frontiers in Chemistry. Available at: [Link]
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Keto-enol tautomerism in the development of new drugs. (2024). Frontiers. Available at: [Link]
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β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022). Nanalysis. Available at: [Link]
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Keto-Enol Equilibrium Using NMR. (2012). YouTube. Available at: [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. Available at: [Link]
-
What impact does tautomerism have on drug discovery and development? (2021). Expert Opinion on Drug Discovery. Available at: [Link]
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Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (n.d.). ChemRxiv. Available at: [Link]
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Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2023). Nature Communications. Available at: [Link]
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Tautomerism in drug discovery. (2010). Journal of Computer-Aided Molecular Design. Available at: [Link]
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UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. Available at: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]
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Stability and storage conditions for 2-(4-Chlorophenyl)-3-oxopropanenitrile
An In-depth Technical Guide to the Stability and Storage of 2-(4-Chlorophenyl)-3-oxopropanenitrile
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and analytical methodologies for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven protocols to ensure the integrity and longevity of this important chemical intermediate.
Compound Profile and Significance
This compound, a bifunctional molecule featuring a nitrile, a ketone, and a chlorinated aromatic ring, serves as a versatile building block in organic synthesis. Its structural motifs are precursors to a variety of heterocyclic and carbocyclic systems, making it a compound of interest in medicinal chemistry and materials science. Understanding its stability is paramount for its effective use, ensuring the reliability of experimental outcomes and the purity of synthesized target molecules.
The inherent reactivity of the α-cyanoketone and chlorophenyl moieties dictates its stability profile. These functional groups are susceptible to specific degradation pathways, which must be mitigated through controlled storage and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 62538-21-0 | [1] |
| Molecular Formula | C₉H₆ClNO | [1][2] |
| Molecular Weight | 179.61 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chlorophenylcyanoacetaldehyde, alpha-formyl-p-chlorophenylacetonitrile |[1][3] |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its functional groups. The molecule is generally stable under normal, controlled laboratory conditions but can degrade under exposure to specific environmental factors such as moisture, strong acids or bases, oxidizing agents, and high temperatures.[4]
Key Factors Influencing Stability
-
Hydrolytic Stability: The nitrile group is susceptible to hydrolysis. In acidic or basic conditions, it can convert to a carboxylic acid (4-chlorophenylmalonic acid derivative) or an amide intermediate.[5] The presence of moisture is a critical factor in initiating this degradation pathway.
-
Oxidative Stability: Strong oxidizing agents can react with the molecule, potentially targeting the ketone or the benzylic position.[4]
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high heat can lead to decomposition.[6] Thermal decomposition of related organochlorine and nitrile-containing compounds can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and hydrogen chloride gas.[4][6]
-
Photostability: Organochlorine compounds can be sensitive to UV light, which may induce dehalogenation or other radical-initiated reactions.[7] This is a critical consideration for long-term storage.
Proposed Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of its functional groups.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Procedures
To maintain the purity and stability of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and best practices for handling reactive chemical intermediates.
Optimal Storage Conditions
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 0-10°C or -20°C[3] | Low temperatures slow down the rate of potential degradation reactions, ensuring long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Moisture | Keep container tightly closed.[2][8] Store in a dry, well-ventilated place.[2][8] Use of a desiccant is recommended. | Prevents hydrolysis of the nitrile functional group. |
| Light | Store in an amber glass bottle or other light-protecting container.[1] | Protects the compound from photolytic degradation, a common pathway for organochlorine compounds. |
| Location | Store locked up or in an area accessible only to qualified personnel.[4] | Due to the compound's hazard profile (harmful if swallowed, in contact with skin, or inhaled), access should be restricted.[2] |
Handling Precautions
-
Ventilation: Use only under a chemical fume hood to avoid respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, goggles (EN 166), and long-sleeved clothing.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][6]
-
Spills: In case of a spill, avoid dust formation. Sweep up the material and place it into a suitable, closed container for disposal.[2]
Experimental Protocols for Stability and Purity Assessment
A robust analytical program is necessary to validate the stability of this compound. The following protocols provide a framework for conducting forced degradation studies and routine purity analysis.
Protocol: Forced Degradation Study
This study is designed to identify potential degradation products and pathways by subjecting the compound to accelerated stress conditions.
Objective: To assess the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid in acetonitrile to the original concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Option 1: >1.2 million lux hours and >200 W·h/m²).
-
Analyze the solution directly.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2) against a non-stressed control solution.
Protocol: Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradants.[9][10]
Objective: To quantify the purity of this compound and detect degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system with a Diode Array Detector (DAD).[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 30% B
-
18.5-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Caption: General workflow for HPLC purity analysis.
Conclusion
The chemical integrity of this compound is contingent upon a comprehensive understanding of its stability profile and the implementation of rigorous storage and handling protocols. The primary degradation risks stem from hydrolysis, oxidation, and photolysis. By storing the compound at low temperatures (0-10°C), under an inert atmosphere, and protected from light and moisture, its shelf-life can be significantly extended. The provided analytical methods serve as a robust framework for quality control and stability assessment, ensuring that researchers can confidently utilize this versatile intermediate in their synthetic endeavors.
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Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazoles from 2-(4-Chlorophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmaceuticals with diverse therapeutic applications. Molecules incorporating the pyrazole scaffold have demonstrated efficacy as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A prominent synthetic route to highly functionalized pyrazoles, particularly those bearing an amino group, involves the cyclocondensation of β-ketonitriles with hydrazine and its derivatives.[1][2] This approach is valued for its efficiency and the accessibility of the starting materials.
This document provides a comprehensive guide to the synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a valuable intermediate for drug discovery, from 2-(4-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the characterization of the final product.
Reaction Mechanism: A Stepwise Approach to Pyrazole Formation
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine is a classic example of a condensation-cyclization reaction.[1] The generally accepted mechanism proceeds through two key stages:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of this compound. This is followed by dehydration to form a hydrazone intermediate. This initial step is often the rate-determining step and can be influenced by the pH of the reaction medium.
-
Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step leads to the formation of a five-membered ring intermediate, which subsequently tautomerizes to the more stable aromatic 5-aminopyrazole.[2]
The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are crucial in determining the final substitution pattern of the pyrazole ring.
Sources
The Versatile Role of 2-(4-Chlorophenyl)-3-oxopropanenitrile in Multicomponent Synthesis of Bioactive Heterocycles
Introduction: A Privileged Building Block for Complex Heterocycles
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their synthesis is a cornerstone of organic chemistry.[1] Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful and sustainable strategy for generating molecular diversity with high atom economy.[2] This application note delves into the utility of a highly versatile building block, 2-(4-chlorophenyl)-3-oxopropanenitrile , in the multicomponent synthesis of a range of biologically relevant heterocyclic scaffolds, including pyridines, pyrimidines, and thiophenes.
The unique bifunctional nature of this compound, possessing both a reactive carbonyl group and an activated nitrile moiety, makes it an ideal precursor for a variety of cyclization and condensation reactions. The presence of the 4-chlorophenyl group is of particular interest, as chlorine-containing compounds are prevalent in a significant number of FDA-approved drugs, often enhancing their pharmacological properties. This guide provides detailed experimental protocols, mechanistic insights, and quantitative data to empower researchers in leveraging this valuable synthon for the discovery and development of novel therapeutic agents.
I. Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, providing a straightforward, one-pot method for the preparation of polysubstituted 2-aminothiophenes.[3][4] These thiophene derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[5]
Causality in Experimental Design: The Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between the active methylene group of this compound and another active methylene compound (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base. The presence of elemental sulfur allows for the subsequent formation of the thiophene ring through a series of sulfur addition and cyclization steps.[4] The choice of base is critical; morpholine or triethylamine are commonly used to facilitate both the initial condensation and the subsequent cyclization without promoting unwanted side reactions. The reaction temperature is typically kept moderate to ensure controlled reaction kinetics and minimize the formation of byproducts.
Experimental Protocol: Gewald Synthesis of 2-Amino-4-(4-chlorophenyl)-5-cyanothiophene-3-carbonitrile
This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative using this compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Morpholine or Triethylamine
-
Ethanol or Methanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).
-
Add the base (morpholine or triethylamine, 2.0 mmol) dropwise to the stirred mixture at room temperature.[6]
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary: Gewald Reaction
| Entry | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Morpholine | Ethanol | 60 | 3 | ~85-95 |
| 2 | Ethyl Cyanoacetate | Triethylamine | Methanol | 50 | 4 | ~80-90 |
| 3 | Malononitrile | Piperidinium Borate | Toluene | 100 | 0.5 | >90 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Mechanistic Workflow: Gewald Reaction
Caption: Mechanism of the Gewald Reaction.
II. Synthesis of Polysubstituted Pyridines via Hantzsch-type Reactions
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to a wide variety of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[7][8] These pyridine scaffolds are prevalent in numerous pharmaceuticals, including calcium channel blockers.[7]
Causality in Experimental Design: Hantzsch-type Pyridine Synthesis
In a modified Hantzsch-type synthesis, this compound can act as one of the active methylene components. The reaction typically involves an aldehyde, another β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source, commonly ammonium acetate.[9] The reaction is often catalyzed by a Lewis or Brønsted acid to facilitate the initial condensations and the final cyclization. The choice of solvent can influence reaction rates and yields, with polar protic solvents like ethanol being common. An oxidation step, often employing an oxidizing agent like nitric acid or simply exposure to air, is required to aromatize the initially formed dihydropyridine ring.
Experimental Protocol: Synthesis of 2-Amino-4-(aryl)-6-(4-chlorophenyl)pyridine-3,5-dicarbonitrile
This protocol describes a four-component synthesis of a highly substituted pyridine derivative.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Malononitrile
-
Ammonium Acetate
-
Ethanol
-
Catalyst (e.g., Piperidine or a Lewis acid like Cu/C)[8][10]
Procedure:
-
To a 25 mL flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).[9]
-
Add ethanol (5 mL) as the solvent and a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data Summary: Hantzsch-type Pyridine Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 5 | ~75-85 |
| 2 | 4-Methoxybenzaldehyde | Cu/C (2 mol%) | Acetonitrile | 80 | 2 | >90[8][10] |
| 3 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | Reflux | 6 | ~70-80 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Mechanistic Workflow: Hantzsch-type Pyridine Synthesis
Caption: Mechanism of the Hantzsch-type Pyridine Synthesis.
III. Synthesis of Dihydropyrimidinones via Biginelli-type Reactions
The Biginelli reaction is a well-established multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12] These compounds exhibit a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[12]
Causality in Experimental Design: Biginelli-type Reaction
In a modification of the classical Biginelli reaction, this compound can serve as the active methylene component, reacting with an aldehyde and urea (or thiourea).[13] The reaction is typically catalyzed by a Brønsted or Lewis acid.[11] The acid catalyst activates the aldehyde towards nucleophilic attack by urea and facilitates the subsequent cyclization and dehydration steps. Solvent-free conditions or the use of polar solvents like ethanol are common. The reaction temperature is often elevated to drive the reaction to completion.
Experimental Protocol: Synthesis of 4-(Aryl)-6-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
This protocol provides a general method for the synthesis of a dihydropyrimidinone derivative.
Materials:
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)
-
This compound
-
Urea
-
Catalyst (e.g., HCl or a Lewis acid like Yb(OTf)₃)[14]
-
Ethanol (optional, for solvent-based reaction)
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).
-
Add a catalytic amount of the acid catalyst (e.g., 3-4 drops of concentrated HCl or 1-2 mol% of a Lewis acid).
-
Heat the mixture at 80-100°C for 2-3 hours (if solvent-free) or reflux in ethanol for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add cold water to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data Summary: Biginelli-type Reaction
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | HCl | Ethanol | Reflux | 5 | ~80-90 |
| 2 | Benzaldehyde | Yb(OTf)₃ | Solvent-free | 100 | 2 | >90[14] |
| 3 | 3-Nitrobenzaldehyde | p-Toluenesulfonic acid | Ethanol | Reflux | 6 | ~75-85 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Mechanistic Workflow: Biginelli-type Reaction
Caption: Mechanism of the Biginelli-type Reaction.
Conclusion: A Versatile Tool for Drug Discovery
This compound has demonstrated its significant potential as a versatile building block in the multicomponent synthesis of diverse and biologically important heterocyclic compounds. The protocols and mechanistic insights provided in this application note for the Gewald, Hantzsch-type, and Biginelli-type reactions serve as a practical guide for researchers in the fields of organic synthesis and drug development. The ability to rapidly generate libraries of complex molecules from simple, readily available starting materials underscores the power of multicomponent reactions in accelerating the discovery of new therapeutic agents. Further exploration of the reactivity of this compound in other MCRs is encouraged to unlock its full potential in the synthesis of novel heterocyclic entities.
References
- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1–82.
-
Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(12), 2568-2575. [Link]
- Biginelli, P. Berichte der deutschen chemischen Gesellschaft. 1891, 24 (1), 1317–1319.
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciSpace. (2015). [Link]
-
One-pot synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile. ResearchGate. (n.d.). [Link]
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Hantzsch Pyridine Synthesis. Scribd. (n.d.). [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. (n.d.). [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. (n.d.). [Link]
-
Biginelli reaction. Wikipedia. (2023). [Link]
- The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. 2004, 1–104.
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (n.d.). [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. (n.d.). [Link]
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Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. (2021). [Link]
-
Four component reaction of aldehyde, malononitrile, ammonium acetate... ResearchGate. (n.d.). [Link]
-
Biginelli Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. (2010). [Link]
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One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl)... CHEMISTRY & BIOLOGY INTERFACE. (2016). [Link]
-
Gewald reaction. Wikipedia. (2023). [Link]
- The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. 2004.
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. (2016). [Link]
-
Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives. PubMed Central. (2020). [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. (2016). [Link]
-
Article. Semantic Scholar. (2015). [Link]
-
Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD. (2023). [Link]
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Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. (2025). [Link]
-
Thiophene synthesis. Organic Chemistry Portal. (n.d.). [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PubMed Central. (2020). [Link]
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Synthetic approaches to functionalized thiophenes. ResearchGate. (n.d.). [Link]
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Catalytic Synthesis of 3,4-dihydropyrimidin-2(1H)-ones under Green Conditions and by Keggin type Heteropolyacid catalyst H7[PMo8V4O40]. DergiPark. (2017). [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. (2017). [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia.pub. (2022). [Link]
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Application Notes and Protocols for the Synthesis of Functionalized Pyridines from 2-(4-Chlorophenyl)-3-oxopropanenitrile
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This guide provides a detailed protocol for the synthesis of highly functionalized pyridines utilizing 2-(4-Chlorophenyl)-3-oxopropanenitrile, a versatile and reactive building block. We will explore the underlying chemical principles, present a robust, step-by-step multicomponent reaction protocol, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic strategy.
Introduction: The Primacy of the Pyridine Nucleus in Drug Discovery
The pyridine ring is a privileged scaffold in pharmaceutical science, owing to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[2][4] Its presence is noted in a wide array of blockbuster drugs, including nicotinamide (Vitamin B3), nifedipine for hypertension, and isoniazid for tuberculosis.[3] The continuous demand for novel chemical entities with enhanced efficacy and specificity drives the development of efficient and versatile synthetic methodologies for constructing substituted pyridine derivatives.
This compound, a β-ketonitrile, is an exceptionally useful precursor for heterocyclic synthesis.[5] Its structure incorporates a reactive ketone, an activated nitrile group, and a synthetically useful chlorophenyl moiety, making it an ideal candidate for multicomponent reactions (MCRs). MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single pot, thereby enhancing efficiency, atom economy, and reducing waste.[6]
This application note details a one-pot, three-component synthesis of a highly substituted 2-amino-3-cyanopyridine derivative, a valuable intermediate for further functionalization in drug discovery programs.
Scientific Principles: Leveraging Multicomponent Reactions for Pyridine Synthesis
Several classic named reactions provide pathways to the pyridine core, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses.[7][8][9][10][11] The protocol described here is a variation of these established principles, specifically a one-pot condensation reaction that leverages the reactivity of our key precursor.
The overall strategy involves the condensation of an aromatic aldehyde, our β-ketonitrile (this compound), another active methylene compound (malononitrile), and an ammonia source (ammonium acetate). This approach is advantageous as it builds complexity rapidly from simple, commercially available starting materials.[6][12]
The reaction is believed to proceed through a cascade of sequential steps:
-
Knoevenagel Condensation: The aromatic aldehyde reacts with an active methylene compound (malononitrile in this case) to form a reactive α,β-unsaturated intermediate (a dicyanoalkene).
-
Michael Addition: The enolate of our primary precursor, this compound, acts as a nucleophile and attacks the α,β-unsaturated intermediate in a Michael 1,4-addition.
-
Intramolecular Cyclization & Tautomerization: The newly formed adduct undergoes an intramolecular cyclization, where a nitrogen atom from the ammonia source attacks one of the nitrile groups.
-
Aromatization: The resulting dihydropyridine intermediate is then oxidized to the stable aromatic pyridine ring, often facilitated by air or a mild oxidant present in the reaction mixture.[13][14]
This sequence ensures a high degree of regioselectivity and yields a densely functionalized pyridine ring in a single, efficient operation.[15]
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(phenyl)-3,5-dicarbonitrile
This protocol describes a representative synthesis using benzaldehyde as the aldehyde component. The methodology can be adapted for various aromatic and heteroaromatic aldehydes to generate a library of diverse pyridine derivatives.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Supplier Notes |
| This compound | C₉H₆ClNO | 179.61 | 138-140 | Store in a cool, dry place. |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | Use freshly distilled for best results. |
| Malononitrile | CH₂(CN)₂ | 66.06 | 32-34 | Toxic solid; handle with appropriate PPE. |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 114 | Hygroscopic; ensure it is dry before use. |
| Ethanol (EtOH), Anhydrous | C₂H₅OH | 46.07 | -114 | Reagent grade, ≥99.5%. |
| Piperidine | C₅H₁₁N | 85.15 | -9 | Catalyst; use a minimal amount. Corrosive. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | -95 | For chromatography. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for flash chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.80 g, 10 mmol), benzaldehyde (1.06 g, 1.0 mL, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask.
-
Catalyst Addition: Add 2-3 drops of piperidine to the mixture. The piperidine acts as a basic catalyst to promote the initial condensation steps.[12]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water, followed by a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
Purification and Characterization
The crude product can be purified by one of two methods:
-
Recrystallization: For higher purity, dissolve the crude solid in a minimal amount of hot dimethylformamide (DMF) or a hot ethanol/water mixture and allow it to cool slowly to form crystals.
-
Flash Column Chromatography: If recrystallization is ineffective, purify the crude product on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
Expected Characterization Data:
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to aromatic protons from the phenyl and chlorophenyl rings. A characteristic broad singlet for the -NH₂ protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for aromatic carbons, two distinct nitrile carbons (-CN), and carbons of the pyridine ring. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1600 cm⁻¹). |
| Mass Spec. (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |
| Melting Point | A sharp melting point, indicating high purity. |
Reaction Mechanism Visualization
The following diagram illustrates the plausible mechanistic pathway for the formation of the pyridine product.
Conclusion and Outlook
This application note provides a reliable and scalable protocol for synthesizing highly functionalized pyridines from this compound. The one-pot, multicomponent nature of this reaction makes it an attractive method for generating diverse molecular libraries for high-throughput screening in drug discovery. The resulting 2-amino-3-cyanopyridine core is a versatile platform for further chemical modifications, enabling access to a wide range of novel therapeutic candidates. Researchers are encouraged to explore the scope of this reaction by varying the aldehyde and active methylene components to further expand its synthetic utility.
References
- Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. (n.d.).
- ResearchGate. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- RSC Publishing. (n.d.). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction.
- Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
- Molecules. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- BenchChem. (2025). Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis.
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The Versatility of 2-(4-Chlorophenyl)-3-oxopropanenitrile: A Building Block for Bioactive Heterocycles
Introduction: Unlocking the Potential of a Versatile Keto-Nitrile
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with desired biological activities. 2-(4-Chlorophenyl)-3-oxopropanenitrile, a bifunctional building block featuring a reactive ketonitrile moiety, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. The presence of the electrophilic carbonyl group, the acidic α-protons, and the nitrile functionality within a compact framework allows for a wide range of chemical transformations, making it an ideal starting point for generating libraries of potential therapeutic agents. The 4-chlorophenyl substituent is also a common feature in many bioactive molecules, often contributing to favorable binding interactions with biological targets.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of several classes of bioactive heterocycles, including pyrazoles, pyridazines, pyrimidines, and thiophenes. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its β-ketonitrile functionality. This enables its participation in a variety of cyclization and condensation reactions to form diverse heterocyclic systems. The following sections will delve into specific protocols for the synthesis of key bioactive scaffolds.
Synthesis of Bioactive Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of aminopyrazoles.
Application Note: Targeting Microbial and Cancer Cells with Pyrazoles
The 5-amino-3-(4-chlorophenyl)pyrazole scaffold is a privileged structure in medicinal chemistry. The amino group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR). These derivatives have shown promise as antimicrobial and anticancer agents. For instance, certain pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains, while others have exhibited cytotoxic effects on cancer cell lines.
Protocol 1: Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
This protocol details the synthesis of a key pyrazole intermediate, which can be further modified to generate a library of bioactive compounds.
Reaction Scheme:
Caption: Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 179.61 | 10 | 1.796 g |
| Hydrazine hydrate (80%) | 50.06 | 12 | 0.75 mL |
| Ethanol (absolute) | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.796 g, 10 mmol) and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add hydrazine hydrate (0.75 mL, 12 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After completion of the reaction (disappearance of the starting material spot), cool the reaction mixture to room temperature.
-
A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to afford 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a solid.
Expected Results & Validation:
-
Yield: 85-95%
-
Appearance: Brownish crystals[1]
-
Melting Point: 218-220 °C[1]
-
IR (cm⁻¹): 3348, 3302 (NH₂), 3137 (NH), 2223 (CN)[1]
-
¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.06 (br s, 1H, NH), 7.80 (d, J=8.4 Hz, 2H, Ar-H), 7.53 (d, J=8.4 Hz, 2H, Ar-H), 6.40 (s, 2H, NH₂)[1]
Causality and Experimental Choices:
-
Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure complete consumption of the starting material.
-
Reflux: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
-
Work-up: The product is sparingly soluble in cold ethanol, allowing for its isolation by simple filtration.
Synthesis of Bioactive Pyridazine Derivatives
Pyridazines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antiviral and anticancer properties.[2][3] One common approach to pyridazine synthesis involves the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine.
Application Note: Pyridazines in Antiviral and Anticancer Research
The pyridazine scaffold is a key component in several marketed drugs. Derivatives of 3(2H)-pyridazinone, which can be synthesized from β-ketonitriles, have shown promising results in antiviral screening, for instance against Hepatitis A virus (HAV).[2] Furthermore, certain substituted pyridazines have been investigated for their cytotoxic effects against various cancer cell lines.
Protocol 2: Synthesis of 6-(4-chlorophenyl)-2,5-dihydropyridazine-3(4H)-one
This protocol outlines a plausible synthetic route to a pyridazinone derivative, which can serve as a scaffold for further elaboration.
Reaction Scheme:
Caption: Two-step synthesis of a pyridazinone derivative.
Materials (Step 1):
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 179.61 | 10 | 1.796 g |
| Diethyl malonate | 160.17 | 10 | 1.6 mL |
| Piperidine | 85.15 | 1 | 0.1 mL |
| Ethanol (absolute) | - | - | 30 mL |
Procedure (Step 1):
-
In a 100 mL round-bottom flask, dissolve this compound (1.796 g, 10 mmol) and diethyl malonate (1.6 mL, 10 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL, 1 mmol).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate. This intermediate can be used in the next step without further purification.
Materials (Step 2):
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Crude Intermediate | - | ~10 | - |
| Hydrazine hydrate (80%) | 50.06 | 12 | 0.75 mL |
| Ethanol (absolute) | - | - | 30 mL |
Procedure (Step 2):
-
Dissolve the crude intermediate from Step 1 in absolute ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.75 mL, 12 mmol) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Causality and Experimental Choices:
-
Knoevenagel Condensation: The first step is a Knoevenagel condensation, a classic method for C-C bond formation, catalyzed by a base (piperidine).
-
Cyclization with Hydrazine: The resulting 1,4-dicarbonyl equivalent readily undergoes cyclization with hydrazine to form the stable pyridazine ring.
-
One-Pot Variation: It is often possible to perform this type of reaction in a one-pot fashion, where after the initial condensation, hydrazine is added directly to the reaction mixture. This can improve efficiency and reduce waste.
Synthesis of Bioactive Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are found in numerous biologically active compounds, including many approved drugs. The reaction of β-ketonitriles with amidines or guanidine is a common method for the synthesis of aminopyrimidines.
Application Note: Pyrimidines as Kinase Inhibitors and Antimicrobial Agents
The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. By strategically modifying the substituents on the pyrimidine ring, it is possible to achieve high potency and selectivity for specific kinase targets. Additionally, certain pyrimidine derivatives have demonstrated antimicrobial activity.
Protocol 3: Synthesis of 2,4-Diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile
This protocol describes the synthesis of a diaminopyrimidine derivative, a valuable intermediate for the synthesis of more complex bioactive molecules.
Reaction Scheme:
Caption: Synthesis of a 2,4-diaminopyrimidine derivative.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 179.61 | 10 | 1.796 g |
| Guanidine hydrochloride | 95.53 | 12 | 1.15 g |
| Sodium ethoxide | 68.05 | 24 | 1.63 g |
| Ethanol (absolute) | - | - | 40 mL |
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.55 g, 24 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere in a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel.
-
In a separate flask, dissolve this compound (1.796 g, 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol) in absolute ethanol (20 mL).
-
Add the solution of the reactants to the sodium ethoxide solution dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralize the solution with dilute acetic acid, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Expected Results & Validation:
-
Yield: 60-70%
-
Appearance: White crystals[4]
-
Melting Point: 229-231 °C[4]
-
IR (cm⁻¹): 3485, 3478, 3379, 3180 (NH₂), 2212 (CN)[4]
-
¹H-NMR (DMSO-d₆, 300 MHz) δ (ppm): 7.77 (d, 2H, Ar-H), 7.56 (d, 2H, Ar-H), 7.18 (br s, 4H, 2xNH₂)[4]
Causality and Experimental Choices:
-
Base: Sodium ethoxide is used as a strong base to deprotonate the guanidine hydrochloride in situ and to catalyze the condensation reaction. An excess is used to drive the reaction to completion.
-
Guanidine Hydrochloride: This is a stable and commercially available source of guanidine.
-
Neutralization: The product is precipitated by neutralizing the basic reaction mixture, as it is less soluble in neutral aqueous solution.
Synthesis of Bioactive Thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[5][6] It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Application Note: Thiophenes as Antimicrobial and Antifungal Agents
2-Aminothiophenes are versatile intermediates in medicinal chemistry and have been incorporated into a variety of compounds with interesting biological activities. Thiophene-containing molecules have shown promising results as antifungal and antibacterial agents.[2]
Protocol 4: Gewald Synthesis of 2-Amino-4-(4-chlorophenyl)-5-cyano-3-ethoxycarbonylthiophene
This protocol describes the synthesis of a polysubstituted 2-aminothiophene derivative.
Reaction Scheme:
Caption: Gewald synthesis of a 2-aminothiophene derivative.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 179.61 | 10 | 1.796 g |
| Ethyl cyanoacetate | 113.12 | 10 | 1.1 mL |
| Elemental sulfur | 32.07 | 11 | 0.35 g |
| Morpholine | 87.12 | 20 | 1.8 mL |
| Ethanol | - | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.796 g, 10 mmol), ethyl cyanoacetate (1.1 mL, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (25 mL).
-
Add morpholine (1.8 mL, 20 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL) and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
Causality and Experimental Choices:
-
Base: Morpholine acts as a basic catalyst to facilitate the initial Knoevenagel condensation and the subsequent steps of the Gewald reaction.
-
Temperature: A moderate temperature of 50 °C is sufficient to promote the reaction without causing decomposition of the reactants or products.
-
Sulfur: Elemental sulfur is the source of the sulfur atom in the thiophene ring.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to generate novel molecules with potential therapeutic applications. By understanding the underlying reaction mechanisms and the rationale behind the experimental procedures, scientists can further optimize these methods and design new synthetic strategies to access even more complex and diverse molecular architectures. The continued exploration of this building block is expected to yield new discoveries in the fields of medicinal chemistry and drug development.
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2023.
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Synthesis, and antitubercular and antimicrobial activity of 1′-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives. New Journal of Chemistry, 2015.
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A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. ResearchGate, 2019.
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health, 2023.
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 2021.
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Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives. ResearchGate, 2015.
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Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica, 2016.
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Gewald reaction - Wikipedia.
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Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008.
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Gewald Reaction - Organic Chemistry Portal.
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health, 2008.
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in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 2019.
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A Sustainable Multicomponent Pyrimidine Synthesis. PubMed, 2015.
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Pyrazole derivatives showing antimicrobial activity. ResearchGate, 2023.
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New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI, 2018.
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Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 2011.
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2-Aminothiophenes achievable by the Version 3 of the Gewald reaction. ResearchGate, 2019.
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A One-Pot Approach to Novel Pyridazine C-Nucleosides. PubMed, 2021.
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health, 2018.
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A One-Pot Approach to Novel Pyridazine C-Nucleosides. National Institutes of Health, 2021.
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010.
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Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health, 2022.
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Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health, 2011.
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A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions. BenchChem, 2023.
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In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Scholars Research Library, 2018.
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Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed, 2021.
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI, 2022.
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Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho, 2005.
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health, 2023.
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Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. ResearchGate, 2016.
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI, 2022.
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Institutes of Health, 2020.
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4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies. PubMed, 2017.
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Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health, 2022.
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health, 2023.
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hydrazine hydrate - Organic Syntheses Procedure.
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central, 2021.
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Synthesis and Anticonvulsant Activity Evaluation of 6-phenyl-7H-[7][8][9]triazolo[3,4-b][7][9][10]thiadiazines. ResearchGate, 2013.
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Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[7][8][9]triazolo[3,4- b ][7][9][10] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. National Institutes of Health, 2021.
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. National Institutes of Health, 2023.
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Preparation method of hydrazide compound - Google Patents.
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health, 2021.
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Application Notes & Protocols: The Versatility of 2-(4-Chlorophenyl)-3-oxopropanenitrile in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block for Bioactive Scaffolds
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of therapeutic agents. 2-(4-Chlorophenyl)-3-oxopropanenitrile, a β-ketonitrile, represents a versatile and highly reactive scaffold. Its unique chemical architecture, featuring a reactive ketone and a nitrile group, positions it as a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are the cornerstones of many pharmaceutical agents.
This technical guide delves into the application of this compound in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a particular focus on the construction of the 1,5-diarylpyrazole core, a key pharmacophore in selective COX-2 inhibitors. While established industrial syntheses of prominent NSAIDs like celecoxib may utilize alternative starting materials, the principles of heterocyclic chemistry suggest a compelling, analogous role for this compound.
Herein, we will first explore the well-documented, conventional synthesis of the selective COX-2 inhibitor, celecoxib, to provide a foundational understanding. Subsequently, we will present a detailed protocol for a theoretical, yet chemically sound, application of this compound in the synthesis of a celecoxib analog, thereby highlighting its potential in the development of novel anti-inflammatory agents.
Part 1: The Established Synthesis of Celecoxib - A Benchmark Protocol
The discovery and development of celecoxib marked a significant milestone in anti-inflammatory therapy, offering a targeted approach to pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The core of celecoxib's structure is a 1,5-diarylpyrazole, typically synthesized via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][3]
Reaction Pathway: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method known as the Knorr pyrazole synthesis.[4] This reaction proceeds through the formation of an imine with one carbonyl group and an enamine with the other, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Established synthetic workflow for Celecoxib.
Experimental Protocol: Synthesis of Celecoxib
This protocol is a representative method for the laboratory-scale synthesis of celecoxib.
Step 1: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
To a solution of 4-methylacetophenone (1 equivalent) in a suitable aprotic solvent such as toluene, add sodium methoxide (1.2 equivalents).
-
To this mixture, add ethyl trifluoroacetate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][6]
-
After completion, cool the reaction mixture and quench with a dilute acid (e.g., 10% HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone.[7]
Step 2: Synthesis of Celecoxib
-
Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) in ethanol or a similar protic solvent.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours. The reaction can be monitored by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain crude celecoxib.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).
Data Presentation: Expected Yields and Purity
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 1-(4-Methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 85-95% | >95% |
| 2 | Celecoxib | 70-85% | >99% |
Part 2: A Novel Application of this compound
While not the conventional starting material for celecoxib, this compound, as a β-ketonitrile, presents a compelling opportunity for the synthesis of novel 1,5-diarylpyrazole NSAID candidates. The reaction with a substituted hydrazine would proceed in a similar manner to the Knorr synthesis, with the nitrile group participating in the cyclization.
Theoretical Reaction Pathway: Synthesis of a Celecoxib Analog
The proposed synthesis involves the condensation of this compound with 4-sulfamoylphenylhydrazine. This reaction would lead to a celecoxib analog with a 4-chlorophenyl group at the 5-position of the pyrazole ring and an amino group at the 3-position, which would then need to be diazotized and substituted. A more direct route would involve a trifluoromethyl-containing hydrazine, though for the purpose of demonstrating the utility of the starting material, we will focus on the former.
Caption: Proposed synthetic route for a Celecoxib analog.
Proposed Experimental Protocol: Synthesis of a 5-(4-Chlorophenyl)pyrazolyl benzenesulfonamide
This protocol outlines a theoretical yet plausible method for the synthesis of a celecoxib analog using this compound.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 10-15 hours, with continuous stirring. Monitor the reaction by TLC for the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, the crude celecoxib analog, can be collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Anticipated Outcome and Significance
The successful synthesis of a celecoxib analog via this route would validate this compound as a viable and potentially more cost-effective or synthetically flexible alternative for generating libraries of novel NSAID candidates. The resulting analog could then be subjected to biological screening for its COX-2 inhibitory activity and selectivity.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of both the established synthesis of the important NSAID, celecoxib, and a novel, theoretical application of this compound in the synthesis of a related analog. While the conventional synthesis of celecoxib is well-documented and optimized for industrial production, the exploration of alternative building blocks like this compound is crucial for the advancement of medicinal chemistry.
The proposed protocol serves as a blueprint for researchers to explore the synthetic utility of this versatile β-ketonitrile. The development of new synthetic routes can lead to the discovery of novel anti-inflammatory agents with improved efficacy, selectivity, and safety profiles. Further research into the reaction conditions and scope of this proposed synthesis is warranted to fully elucidate its potential in the field of drug discovery.
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The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. 9
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synthesis of pyrazoles - YouTube.
-
A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives - Benchchem. 10
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Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed.
-
CELECOXIB | New Drug Approvals.
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Process for preparation of celecoxib - Google Patents.
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Exploring 2-(4-Chlorophenyl)-3-oxopropanenitrile for antimicrobial agent synthesis
Application Notes & Protocols
Topic: Exploring 2-(4-Chlorophenyl)-3-oxopropanenitrile for Antimicrobial Agent Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound in Antimicrobial Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. This compound, a versatile bifunctional molecule, has emerged as a highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds. Its intrinsic reactivity, stemming from the presence of a reactive nitrile group and a ketone, allows for its facile conversion into various heterocyclic systems, including pyridazines, pyrazoles, and thiophenes.[1][2][3][4] Many of these resulting compounds have demonstrated significant potential as antimicrobial agents.[2][3][4][5] This application note provides a comprehensive guide for researchers, detailing the chemical properties, key synthetic transformations, and detailed protocols for the utilization of this compound in the synthesis and evaluation of novel antimicrobial candidates.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | PubChem |
| Molecular Weight | 179.61 g/mol | PubChem |
| Appearance | Solid | Echemi |
| CAS Number | 7058-25-5 | Echemi |
| Synonyms | 4-Chlorobenzoylacetonitrile | PubChem |
Core Synthetic Strategies & Mechanistic Rationale
The reactivity of this compound is centered around its ketone and nitrile functionalities, making it an ideal precursor for cyclization reactions to form various heterocyclic rings. These heterocycles often form the core structure of many biologically active compounds.[6]
Synthesis of Pyridazine Derivatives
Pyridazines and their fused ring systems are a class of nitrogen-containing heterocycles that have attracted considerable interest due to their wide range of biological activities, including antimicrobial properties.[7][8] The synthesis of pyridazine derivatives from this compound and its analogs often involves condensation reactions with hydrazine or its derivatives.[1]
A plausible reaction pathway involves the initial condensation of a hydrazine derivative with the ketone functionality of a 2-arylhydrazono-3-oxopropanal (a derivative of the title compound), followed by an intramolecular cyclization to form the pyridazine ring.[7]
Caption: Synthesis of Pyridazine Derivatives.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of five-membered heterocyclic compounds known for their diverse pharmacological activities.[9] The synthesis of pyrazole derivatives from precursors like this compound typically involves reaction with hydrazines.[10][11] The reaction proceeds via a cyclocondensation mechanism.
Caption: Synthesis of Pyrazole Derivatives.
Synthesis of Thiophene Derivatives
Thiophene-containing compounds have been extensively studied and are known to exhibit a broad spectrum of antimicrobial activities.[3][4][12][13] The Gewald reaction is a common method for synthesizing substituted aminothiophenes, which can be adapted for precursors derived from this compound. This multicomponent reaction typically involves a ketone or β-keto-nitrile, elemental sulfur, and an active methylene nitrile in the presence of a base.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of a Pyridazin-3(2H)-one Derivative
This protocol is adapted from methodologies involving the cyclocondensation of 2-arylhydrazono-3-oxopropanals with active methylene compounds.[7]
Materials:
-
2-Arylhydrazono-3-(4-chlorophenyl)-3-oxopropanal (can be synthesized from this compound)
-
p-Nitrophenylacetic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of 2-arylhydrazono-3-(4-chlorophenyl)-3-oxopropanal (10 mmol) in acetic anhydride (20 mL), add p-nitrophenylacetic acid (10 mmol).
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to afford the purified pyridazin-3(2H)-one derivative.[7]
-
Characterize the final product using appropriate spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a multicomponent reaction for the synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with potential biological activities.[14][15]
Materials:
-
A substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ionic liquid (e.g., N-methyl pyridinium toluene sulfonate) as a catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of the ionic liquid.
-
The reaction can be performed under solvent-free conditions by grinding the reactants or by refluxing in a minimal amount of a green solvent like ethanol.[14]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.[14]
-
Confirm the structure of the synthesized compound using spectroscopic methods.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing
The synthesized compounds should be evaluated for their antimicrobial activity using standard methods. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC).[4]
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ampicillin, fluconazole) as positive controls
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well.
-
Include positive controls (broth with inoculum and standard antimicrobial agent) and negative controls (broth with inoculum and no compound).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Data Interpretation and Troubleshooting
-
Synthesis: Low yields in the synthesis protocols may be addressed by optimizing reaction times, temperature, or catalyst loading. Purification challenges can be overcome by exploring different recrystallization solvents or employing column chromatography.
-
Antimicrobial Testing: High MIC values indicate low antimicrobial activity. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing a library of related compounds to identify structural features that enhance activity. Insoluble compounds may require the use of a co-solvent system, ensuring the solvent itself does not have antimicrobial activity at the concentrations used.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] All manipulations should be performed in a well-ventilated fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[17] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[16][17] Dispose of chemical waste according to institutional and local regulations.[16]
References
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Al-Mousawi, S. M., et al. (2008). Studies with 2-arylhydrazono-3-oxopropanals: Routes for the synthesis of pyridazine-3,4-dicarboxylate and 3,5-diaroyl pyrazoles. ARKIVOC, 2008(xvii), 36-47. Available from: [Link]
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Gouda, M. A., et al. (2014). Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety. Molecules, 19(11), 17612-17626. Available from: [Link]
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Al-Mousawi, S. M., et al. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(12), 10463-10476. Available from: [Link]
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Gouda, M. A., et al. (2014). Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety. ResearchGate. Available from: [Link]
-
Al-Mousawi, S. M., et al. (2008). Studies with 2-arylhydrazono-3-oxopropanals: Routes for the synthesis of pyridazine-3,4-dicarboxylate and 3,5-diaroyl pyrazoles. ResearchGate. Available from: [Link]
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Guedes, G. P., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Available from: [Link]
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Basoglu Ozdemir, S., et al. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. Journal of the Serbian Chemical Society, 82(1), 45-56. Available from: [Link]
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Kumar, R., et al. (2020). Synthesis and antimicrobial evaluation of varied ring new heterocycles. Indian Journal of Chemistry, Section B, 59B(3), 422-429. Available from: [Link]
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MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available from: [Link]
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Khalil, A. M., et al. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ResearchGate. Available from: [Link]
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Al-Romaigh, F. K., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 121-136. Available from: [Link]
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Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. BMC Chemistry, 11(1), 69. Available from: [Link]
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Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1014389. Available from: [Link]
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Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available from: [Link]
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Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Semantic Scholar. Available from: [Link]
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ResearchGate. (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. ResearchGate. Available from: [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)-3-oxopentanenitrile. PubChem. Available from: [Link]
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Toche, R. B., et al. (2019). Green Synthesis of Pyrazole and Oxazole Derivatives. Journal of Heterocyclic Chemistry, 56(1), 38-46. Available from: [Link]
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JETIR. (n.d.). Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. JETIR. Available from: [Link]
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Riaz, M., et al. (2020). Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. Pakistan Journal of Pharmaceutical Sciences, 33(5), 2161-2170. Available from: [Link]
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Kumar, A., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(42), 26117-26125. Available from: [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7358. Available from: [Link]
-
ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1,2–a] pyridine -3–yl]- 6"-aryl nicotinonitrile. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available from: [Link]
-
Pisano, S., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9152. Available from: [Link]
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ResearchGate. (2019). Synthesis, characterization and antibacterial studies of new complexes of 2-(4-Chlorophenyl)-2-[(2,4-Dimethylphenyl) amino] acetonitrile with some metal ions. ResearchGate. Available from: [Link]
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The Strategic Role of 2-(4-Chlorophenyl)-3-oxopropanenitrile in the Synthesis of Novel Anticancer Agents
Introduction: The Versatility of a β-Ketonitrile Precursor in Oncology Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within this pursuit, the strategic design and synthesis of heterocyclic compounds have emerged as a cornerstone of drug discovery. Among the myriad of synthetic starting materials, 2-(4-Chlorophenyl)-3-oxopropanenitrile stands out as a particularly valuable and versatile precursor. Its unique bifunctional nature, possessing both a reactive β-ketone and a nitrile group, provides a gateway to a diverse array of complex molecular architectures, most notably pyrazole and pyranopyrazole scaffolds, which have demonstrated significant potential as potent anticancer agents.[1][2][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for the synthesis of promising anticancer compounds. Furthermore, this document elucidates the mechanistic underpinnings of the biological activity of these derivatives, offering insights into their interactions with key oncogenic signaling pathways.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Chlorobenzoylacetonitrile |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF) |
Core Synthetic Applications: A Gateway to Potent Heterocyclic Anticancer Agents
The true value of this compound lies in its ability to participate in a variety of cyclization reactions, leading to the formation of highly functionalized heterocyclic systems. Two of the most prominent and successful applications in the context of anticancer drug discovery are the synthesis of 5-aminopyrazoles and pyrano[2,3-c]pyrazoles.
Protocol 1: Synthesis of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
The reaction of β-ketonitriles with hydrazines is a classical and highly efficient method for the synthesis of 5-aminopyrazoles.[4] This protocol outlines the synthesis of a 5-aminopyrazole derivative from this compound and phenylhydrazine.
Reaction Scheme:
Figure 1: Synthesis of a 5-Aminopyrazole Derivative.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.
-
To this solution, add phenylhydrazine followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Rationale: The reaction proceeds through an initial condensation between the ketone of the β-ketonitrile and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, leads to the formation of the stable 5-aminopyrazole ring system.[4]
Protocol 2: Multi-component Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Multi-component reactions (MCRs) are highly valued in medicinal chemistry for their efficiency in generating molecular complexity in a single step.[5][6][7][8] This protocol describes a four-component reaction for the synthesis of a pyrano[2,3-c]pyrazole derivative, a scaffold known for its potent anticancer activities.[9][10][11][12] While this protocol starts from a pyrazolone, it illustrates the general and powerful approach to this class of compounds. A direct synthesis from this compound would involve its in-situ conversion to the corresponding pyrazolone.
Reaction Scheme:
Figure 2: Multi-component Synthesis of a Pyrano[2,3-c]pyrazole.
Materials:
-
1-(4-Chlorophenyl)-3-methyl-5-pyrazolone (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Malononitrile (1.1 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, the aromatic aldehyde, and malononitrile in ethanol.
-
Add a catalytic amount of DABCO to the mixture.
-
Reflux the reaction mixture with stirring for 30-60 minutes, monitoring the reaction progress by TLC.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Recrystallization from ethanol can be performed for further purification.
Rationale: This reaction proceeds through a cascade of reactions initiated by a Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the pyrazolone to the resulting arylidene malononitrile, and subsequent intramolecular cyclization and tautomerization to yield the final pyranopyrazole product.[6]
Biological Activity and Mechanism of Action
Derivatives of this compound, particularly pyrazoles and pyranopyrazoles, have demonstrated significant anticancer activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[1][2][13]
Inhibition of Key Oncogenic Kinases
Several studies have shown that pyrazole-containing compounds can act as potent inhibitors of various kinases, including:
-
AKT/PKB (Protein Kinase B): The PI3K/AKT signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ, offering a promising strategy for targeting this critical oncogenic pathway.[9][10][11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Certain pyrazole derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key regulators of this process, and their inhibition by pyrazole-based compounds can effectively block tumor angiogenesis.[1]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy, and its inhibition can disrupt signaling pathways that drive tumor growth. Thiazolyl-pyrazoline derivatives have shown potent EGFR tyrosine kinase inhibitory activity.[3]
Illustrative Signaling Pathway:
Figure 3: Inhibition of the PI3K/AKT Signaling Pathway by a Pyrano[2,3-c]pyrazole Derivative.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole and pyranopyrazole derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrano[2,3-c]pyrazole | 6-Amino-4-(biphenyl-4-yl)-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | GL261 (Glioma) | ~20 | [10] |
| Thiazolyl-pyrazoline | 4-(4-Chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | MCF-7 (Breast) | 0.07 | [3] |
| Pyrazole Benzothiazole Hybrid | Compound 25 | PC3 (Prostate) | 3.17 | [1] |
| Pyrazole Benzothiazole Hybrid | Compound 25 | A549 (Lung) | 4.21 | [1] |
| Pyrazole-containing isolongifolanone | Compound 37 | MCF-7 (Breast) | 5.21 | [1] |
| 1,3,4-Triarylpyrazole | Compound 55 | MCF-7 (Breast) | 6.53 | [1] |
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant anticancer potential. The straightforward and efficient synthetic routes to pyrazoles and pyranopyrazoles, coupled with their potent and often selective inhibition of key oncogenic kinases, underscore the importance of this building block in modern drug discovery.
The protocols and data presented in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile precursor. Future research should focus on the continued optimization of these scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel multi-component reactions and the development of derivatives targeting other critical cancer-related pathways will undoubtedly lead to the discovery of the next generation of innovative and effective anticancer therapeutics.
References
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Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2496–2507. [Link]
-
Li, Y., Zhang, Y., & Li, S. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Various Authors. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odesa University Clinical Innovations. [Link]
-
Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Discovery Research Portal - University of Dundee. [Link]
-
Parmar, J., et al. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]
-
Various Authors. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Four-component synthesis of Pyranopyrazoles. ResearchGate. [Link]
-
Various Authors. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH. [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]
-
Various Authors. (2014). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]
-
Various Authors. (n.d.). Synthesis of 6‐amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[1][13]pyrazole‐5‐carbonitrile using [VO(TPPASO3H)]Cl as a catalyst. ResearchGate. [Link]
-
Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Various Authors. (2018). Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. PubMed. [Link]
-
Various Authors. (n.d.). IC 50 value of derivatives in anticancer activity. ResearchGate. [Link]
-
Various Authors. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PubMed Central. [Link]
-
Various Authors. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. srrjournals.com [srrjournals.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. jetir.org [jetir.org]
- 12. researchgate.net [researchgate.net]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile (also known as 4-chlorobenzoylacetonitrile). This guide is designed for chemistry professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing foundational knowledge for process optimization.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially relevant method is a crossed Claisen condensation.[1][2] This reaction involves the base-mediated condensation of an ester, typically ethyl 4-chlorobenzoate, with acetonitrile. The ester serves as the electrophile, while acetonitrile, after deprotonation by a strong base, acts as the nucleophile.[3][4]
The overall reaction is as follows: Ethyl 4-chlorobenzoate + Acetonitrile --(Base)--> this compound
This method is favored due to the ready availability of starting materials and its scalability. A typical procedure involves refluxing the reactants in the presence of a suitable base, followed by an acidic workup to neutralize the reaction and isolate the product.[5]
Q2: What is a realistic target yield for this synthesis?
Reported yields for this synthesis can vary significantly based on the scale, purity of reagents, and specific reaction conditions. While some literature reports yields in the range of 58-61% on a lab scale, optimization of base, solvent, and reaction time can push this higher.[5] With careful control of reaction parameters, particularly moisture and temperature, achieving yields in the 70-80% range is a realistic goal for an optimized process.
Q3: How critical is the choice of base, and what are the best options?
The choice of base is arguably the most critical parameter in this synthesis. The base must be strong enough to deprotonate acetonitrile (pKa ~25) to form the nucleophilic anion but should not readily participate in side reactions like nucleophilic substitution with the ester.[2][6]
| Base | Common Solvent | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol, THF, Toluene | The classic choice for Claisen condensations.[2][3] It's crucial to use it in a stoichiometric amount, as it's consumed in the final deprotonation step that drives the reaction equilibrium forward.[3][4] |
| Sodium Hydride (NaH) | THF, Dioxane | A stronger, non-nucleophilic base that can lead to higher yields by irreversibly deprotonating acetonitrile.[1] Requires strictly anhydrous conditions as it reacts violently with water. |
| Sodium Methoxide (NaOMe) | Methanol, THF | Effective and often used.[5] However, it can lead to transesterification with the ethyl ester starting material, creating a mixture of products.[6] |
| Potassium tert-Butoxide (KOt-Bu) | THF, tert-Butanol | A strong, sterically hindered base that is very effective for generating the acetonitrile anion and can improve yields.[7] |
Using stronger bases like NaH or KOt-Bu can often increase the reaction rate and overall yield.[1] However, they demand more stringent anhydrous techniques.
Q4: What are the primary side reactions that lower the yield?
Understanding potential side reactions is key to troubleshooting. The main culprits include:
-
Hydrolysis of the Nitrile Group: Under basic conditions, especially if water is present, the product's nitrile group can hydrolyze to a primary amide (2-(4-chlorophenyl)-3-oxopropanamide) and subsequently to a carboxylate salt.[8][9][10] This is often exacerbated during a prolonged or high-temperature workup.
-
Self-Condensation of the Ester: While less common in a crossed Claisen reaction where one partner lacks α-hydrogens (like ethyl 4-chlorobenzoate), it can still occur to a minor extent.
-
Reversibility of the Reaction: The initial condensation is an equilibrium. The reaction is driven to completion by the final deprotonation of the β-ketonitrile product, which is more acidic than acetonitrile.[3][4] If an insufficient amount of base is used (i.e., less than one full equivalent), the equilibrium will not fully favor the product.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Problem 1: Low or no conversion of starting materials.
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows a high proportion of unreacted ethyl 4-chlorobenzoate and/or acetonitrile.
Potential Causes & Solutions:
-
Inactive or Insufficient Base: The base may have degraded due to improper storage (e.g., exposure to moisture).
-
Action: Use a fresh, unopened container of base. For sodium hydride, ensure it is a dry powder and not a clumpy, grayish solid. For alkoxides, ensure they have been stored under an inert atmosphere. Titrate the base if its activity is in doubt.
-
Causality: The entire reaction hinges on the deprotonation of acetonitrile. If the base is weak or inactive, the nucleophile is never formed, and the reaction cannot initiate.[11]
-
-
Presence of Moisture: Water will quench the strong base and the acetonitrile anion.
-
Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) if necessary. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Causality: Strong bases like NaH and NaOEt react exothermically with water. Even catalytic amounts of water can consume a significant portion of the base, preventing the deprotonation of the acetonitrile starting material.
-
-
Reaction Temperature is Too Low: While initial mixing may be done at lower temperatures, the condensation often requires heating (reflux) to proceed at a reasonable rate.[5]
-
Action: After the initial addition of reagents, gradually heat the reaction mixture to the reflux temperature of the chosen solvent and monitor the reaction progress over several hours.
-
Problem 2: Formation of a significant, unidentified byproduct.
Symptom: A major spot/peak appears in the TLC/GC-MS analysis that does not correspond to the starting materials or the desired product.
Potential Causes & Solutions:
-
Nitrile Hydrolysis to Amide/Carboxylic Acid: This is the most likely side reaction.[12][13]
-
Action: Minimize water in the reaction. During the workup, keep the aqueous basic wash steps brief and cold. If isolating the product via extraction after acidification, perform the extraction promptly.
-
Causality: The β-ketonitrile product can be susceptible to hydrolysis under the same basic conditions required for the condensation, especially at elevated temperatures over long reaction times.[8][9]
-
-
Transesterification: If using a base whose alkoxide does not match the ester's alcohol portion (e.g., sodium methoxide with ethyl 4-chlorobenzoate).
-
Action: Match the base to the ester. Use sodium ethoxide with ethyl esters or sodium methoxide with methyl esters.[6]
-
Causality: The alkoxide base exists in equilibrium with the ester. A mismatch can lead to the formation of a different ester (e.g., methyl 4-chlorobenzoate), which then competes in the condensation reaction, leading to a mixture of products.
-
Problem 3: Product is difficult to isolate and purify.
Symptom: The crude product is an oil that does not solidify, or it fails to crystallize from common solvents. Column chromatography yields impure fractions.
Potential Causes & Solutions:
-
Product Instability: β-ketonitriles can be thermally unstable.[14]
-
Action: Avoid high temperatures during purification. If distillation is necessary, use a high-vacuum, short-path apparatus.[14] Concentrate the product in vacuo at a low temperature (e.g., <40°C).
-
Causality: The active methylene group makes the compound susceptible to decomposition and polymerization, especially when heated.
-
-
Incomplete Neutralization: The product may remain as its salt if the acidic workup is incomplete.
-
Action: During the workup, add acid (e.g., 2M HCl) dropwise until the aqueous layer is distinctly acidic (pH 1-2).[5] Ensure vigorous stirring to promote mixing.
-
Causality: The product exists as a resonance-stabilized enolate salt in the basic reaction mixture.[2][3] It must be fully protonated by a strong acid to yield the neutral, extractable organic compound.
-
-
Purification Method:
Part 3: Recommended Protocol & Visual Guides
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
-
Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Charging: To the flask, add sodium ethoxide (1.1 equivalents). Suspend the base in anhydrous toluene.
-
Reactant Addition: In a separate flask, prepare a solution of ethyl 4-chlorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents). Add this solution dropwise to the stirred base suspension at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 petroleum ether/ethyl acetate).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice water. Transfer the mixture to a separatory funnel and wash the aqueous layer with a non-polar solvent (e.g., dichloromethane) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 2M HCl with vigorous stirring until the pH is ~2. A white precipitate should form.
-
Extraction & Isolation: Extract the acidified aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify by flash chromatography or recrystallization to obtain a white to off-white solid.[5][16]
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A workflow for diagnosing the root cause of low product yield.
Claisen Condensation Mechanism
This diagram illustrates the key steps in the formation of the β-ketonitrile.
Caption: The mechanism of the Claisen condensation for this synthesis.
References
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]
-
Nikolaidis, M., et al. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
New Drug Approvals. (n.d.). Organic Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. Retrieved from [Link]
-
National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]
- Google Patents. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
-
Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
LON-CAPA. (n.d.). ClaisenCondensation. Retrieved from [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. oncotarget.com [oncotarget.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. arkat-usa.org [arkat-usa.org]
- 11. byjus.com [byjus.com]
- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 13. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 14. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 15. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 16. 3-(4-Chlorophenyl)-3-oxopropionitrile – Pragmetis [pragmetis.com]
Common side products in the synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable β-ketonitrile intermediate. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.
Introduction to the Synthesis
The most common and efficient method for synthesizing this compound is the Claisen condensation.[1][2] This reaction involves the base-mediated condensation of an appropriate ester, typically an alkyl 4-chlorobenzoate, with acetonitrile. The reaction hinges on the deprotonation of acetonitrile to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ester.
Below is a generalized workflow for this synthesis:
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction yield is significantly lower than expected, and I have a substantial amount of unreacted starting materials. What could be the cause?
Answer:
Low conversion is a common issue that can often be traced back to the choice and handling of the base, or the reaction conditions.
-
Causality: The Claisen condensation is an equilibrium process. To drive the reaction to completion, a sufficiently strong base is required in at least a stoichiometric amount.[2] The product, a β-ketonitrile, is more acidic than the starting acetonitrile. Therefore, the base must be strong enough to deprotonate the product, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and pulls the equilibrium towards the product side.[1] If the base is too weak or used in insufficient amounts, the equilibrium will not favor product formation, resulting in low yields.
-
Troubleshooting Protocol:
-
Base Selection: Ensure you are using a strong base such as sodium ethoxide (NaOEt), sodium hydride (NaH), or sodium amide (NaNH2).[1][3] When using an alkoxide base, it is crucial that the alkyl group of the alkoxide matches the alkyl group of the ester to prevent transesterification side reactions.[2]
-
Reagent Purity and Stoichiometry: Use freshly prepared or properly stored anhydrous base. Moisture will quench the base and inhibit the reaction. Verify the stoichiometry; at least one equivalent of base is necessary.
-
Reaction Temperature: While some protocols suggest running the reaction at room temperature, others may require heating to reflux to overcome the activation energy barrier.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
Solvent Purity: Ensure the use of an anhydrous, appropriate solvent. Ethereal solvents are commonly employed.[5]
-
Caption: Nucleophilic attack of the amide anion on the nitrile leads to amidine formation.
Summary of Potential Side Products
| Side Product | Probable Cause | Identification Notes | Prevention Strategy |
| 4-Chlorobenzoic acid | Hydrolysis of starting ester | Acidic impurity, soluble in aqueous base | Maintain anhydrous conditions; use cold work-up |
| Unreacted Starting Materials | Incomplete reaction | Match TLC/NMR with standards | Use sufficient, strong, anhydrous base; optimize time/temp |
| Dimer/Polymer | Self-condensation | Higher molecular weight peaks in MS | Control stoichiometry and temperature; slow addition of reagents |
| Amidine | Use of sodium amide base | Nitrogen-containing impurity | Use a non-nucleophilic base (e.g., NaH) |
| Transesterification Product | Mismatched alkoxide base/ester | Different ester group in product | Match the alkoxide base to the ester's alcohol component |
References
- Organic Synthesis. (n.d.). New Drug Approvals.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health.
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- SYNTHESIS OF SC99 AND ITS ANALOGS. (n.d.). Oncotarget.
- Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. (2025). ResearchGate.
-
Claisen Condensation. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and offer a framework of understanding rooted in the principles of physical organic chemistry.
Introduction to Purification Challenges
This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). Impurities, which can include starting materials, by-products from synthesis, or degradation products, can interfere with downstream processes and compromise the final product's efficacy and safety[1][2].
Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures[3]. The ideal recrystallization process involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals of the desired compound, leaving impurities behind in the mother liquor[4][5].
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific issues you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
The selection of an appropriate solvent is the most critical step for a successful recrystallization[3][5]. The ideal solvent should exhibit the following properties:
-
Differential Solubility : The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath)[3][4]. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after filtration)[6].
-
Chemical Inertness : The solvent must not react with this compound[4][6].
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step[4].
-
Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible[4].
Q2: Which solvents are good starting points for the recrystallization of this compound?
Based on the structure of this compound, which contains a polar nitrile group, a moderately polar ketone, and a nonpolar chlorophenyl ring, solvents of intermediate polarity are often a good starting point. A systematic approach using small-scale solubility tests is highly recommended[7].
Below is a table of suggested solvents to screen.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Often a good choice for compounds with moderate polarity. A mixed-solvent system with water may be necessary if solubility is too high at room temperature[8]. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar. Good for achieving a sharp solubility difference between hot and cold conditions. |
| Acetone | 56 | Polar Aprotic | A strong solvent; may dissolve the compound too well at room temperature. Its low boiling point can lead to rapid evaporation and premature crystallization during hot filtration[9]. |
| Ethyl Acetate | 77 | Moderate Polarity | Often a good balance of polarity. Can be paired with a nonpolar solvent like hexane or heptane in a two-solvent system[8]. |
| Toluene | 111 | Nonpolar | May be effective if nonpolar impurities are the primary concern. Its high boiling point requires careful handling but can be advantageous for slow cooling[8]. |
| Water | 100 | Highly Polar | The compound is likely to be insoluble in water, but water can be used as an anti-solvent (the "bad" solvent) in a mixed-solvent system with a solvent like ethanol or acetone[8][9][10]. |
Q3: How do I perform a two-solvent recrystallization?
A two-solvent system is useful when no single solvent has the ideal solubility characteristics[11]. You will use a "good" solvent in which the compound is soluble, and a "bad" (or anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent[10].
General Protocol:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated[10][11].
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, form crystals, and then isolate them by filtration[11].
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid upon cooling. This happens when the boiling point of the solvent is higher than the melting point of the solute[12]. The resulting oil often traps impurities.
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to decrease the saturation point. The oil may dissolve, and upon slow cooling, crystals may form.
-
Lower the Solution Temperature: Reheat the solution until the oil dissolves completely. Then, allow it to cool more slowly, perhaps seeding it with a pure crystal (if available) just below the temperature at which it oiled out.
-
Change the Solvent System:
-
Switch to a single solvent with a lower boiling point.
-
In a two-solvent system, try adding more of the "good" solvent before cooling.
-
Problem 2: No crystals form upon cooling.
Cause: This usually indicates that the solution is not supersaturated, likely because too much solvent was used[12].
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth[13].
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth[3].
-
Cooling: Ensure the solution has been cooled sufficiently, preferably in an ice-water bath, after it has reached room temperature.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, attempt to cool and crystallize again[12].
Problem 3: The yield of purified crystals is very low.
Cause: A low yield can result from several factors[12][14].
Solutions:
-
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, a large quantity of your compound was lost. To recover it, you can concentrate the mother liquor by boiling off solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Avoid Using Too Much Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Prevent Premature Crystallization: During hot filtration (if performed), ensure the funnel and receiving flask are pre-warmed to prevent the compound from crystallizing on the filter paper[11].
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath to maximize crystal formation.
-
Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Problem 4: The purified crystals are still colored or show impurities by analysis (e.g., melting point depression).
Cause: The chosen solvent may not be effective at separating the specific impurities present, or the crystallization process may have been too rapid, trapping impurities within the crystal lattice[12].
Solutions:
-
Decolorize with Activated Charcoal: If the impurity is colored, add a very small amount of activated charcoal to the hot solution before filtration. The colored impurities may adsorb onto the charcoal surface. Use sparingly, as charcoal can also adsorb the desired product[7].
-
Slow Down Crystallization: Rapid cooling leads to the formation of small crystals that can trap impurities. Ensure the solution cools slowly and undisturbed to allow for the growth of larger, purer crystals[3][12]. Insulating the flask can help.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can further enhance purity.
-
Re-evaluate Solvent Choice: The impurities may have similar solubility properties to your compound in the chosen solvent. Experiment with a different solvent or solvent pair.
Experimental Protocols & Visual Guides
Workflow for Single-Solvent Recrystallization
The following diagram outlines the standard procedure for purifying this compound using a single solvent.
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization issues.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Note: While not directly linked, this text is a standard reference for the principles described, such as in similar online university resources.)
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-[(4-chlorophenyl)methylene]propanedinitrile. Retrieved from [Link]
-
New Drug Approvals. (n.d.). organic synthesis. Retrieved from [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2023). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-3-oxopentanenitrile. Retrieved from [Link]
-
Singh, L., & Sharma, V. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
PubChem. (n.d.). CID 161749632. Retrieved from [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-2-methyl-3-oxopropanenitrile. Retrieved from [Link]
-
John, J., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities. World Journal of Pharmaceutical Research, 11(9), 622-635. Retrieved from [Link]
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- 14. reddit.com [reddit.com]
Chromatographic purification techniques for 2-(4-Chlorophenyl)-3-oxopropanenitrile
Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome challenges in your purification workflows. This guide is specifically tailored to the chromatographic purification of 2-(4-Chlorophenyl)-3-oxopropanenitrile , a key intermediate in pharmaceutical synthesis.
We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can develop robust, self-validating purification protocols.
Section 1: Frequently Asked Questions (FAQs) - Method Development Fundamentals
This section addresses foundational questions that are critical for establishing a successful purification strategy for this compound.
Q1: What is the best initial chromatographic mode to try for purifying this compound: Normal-Phase or Reversed-Phase?
Answer: The choice of chromatographic mode is dictated by the analyte's polarity. This compound possesses a moderately polar ketone and a polar nitrile group, contrasted with a nonpolar chlorophenyl ring. This dual nature makes it amenable to both normal-phase and reversed-phase chromatography.
-
Normal-Phase Chromatography (NPC): This is the most commonly cited method for this class of compounds.[1] It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate). NPC is often preferred after organic synthesis because the solvents are organic, making post-purification sample recovery straightforward via solvent evaporation.
-
Reversed-Phase Chromatography (RPC): This mode uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). RPC is excellent for resolving compounds with moderate to low polarity and is the dominant mode in analytical HPLC. It can be highly effective for achieving high purity, especially in a preparative HPLC setup.[2][3]
Recommendation: Start with Normal-Phase Flash Chromatography for initial bulk purification from a crude reaction mixture. If higher purity is required for subsequent steps or final product isolation, a secondary purification using Reversed-Phase Preparative HPLC is highly recommended.
Q2: How do I select the right stationary phase?
Answer: The stationary phase provides the primary surface for interaction and separation.
-
For Normal-Phase:
-
Silica Gel (SiO₂): This is the workhorse for NPC due to its high resolving power and cost-effectiveness. Standard 40-63 µm particle size silica is ideal for flash chromatography.[4] However, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds.[5]
-
Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can be a valuable alternative if your compound shows instability on silica gel.
-
-
For Reversed-Phase:
-
C18 (Octadecyl-silane): This is the most common and versatile reversed-phase material, offering excellent retention for a wide range of non-polar to moderately polar compounds.[3] It is the recommended starting point for developing an HPLC method for this target molecule.
-
Q3: What are the best starting solvent systems for method development?
Answer: Selecting the right mobile phase is crucial for achieving separation. The goal is to find a system where the target compound has a Retention Factor (Rƒ) of ~0.2-0.4 on a Thin-Layer Chromatography (TLC) plate for optimal flash column separation.[6]
| Chromatographic Mode | Stationary Phase | Recommended Starting Solvent System (v/v) | Rationale & Comments |
| Normal-Phase | Silica Gel | Ethyl Acetate / Hexane (starting at 1:9, 2:8, 3:7) | This is a standard, highly effective system. A 3:1 petroleum ether/ethyl acetate system has been successfully used.[1] Adjust the ratio to achieve the target Rƒ. |
| Silica Gel | Dichloromethane / Methanol (starting at 1-5% MeOH) | Use for more polar compounds that do not move in EtOAc/Hexane. Caution: Methanol is a very strong polar solvent; use it sparingly (<10%) to avoid dissolving the silica gel.[6] | |
| Reversed-Phase | C18 | Acetonitrile / Water (starting at 50:50) | Acetonitrile often provides higher elution strength and lower backpressure than methanol.[7] Run a gradient (e.g., 50% to 95% ACN over 20 minutes) to scout for the optimal elution conditions. |
| C18 | Methanol / Water (starting at 60:40) | An excellent alternative to acetonitrile. Methanol has different selectivity and can sometimes resolve impurities that co-elute in acetonitrile. |
Section 2: Troubleshooting Guide - Resolving Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Workflow for Troubleshooting Chromatographic Issues
This diagram outlines a logical approach to diagnosing and solving common purification problems.
Caption: A logical workflow for troubleshooting common chromatography issues.
Q4: My compound is eluting with impurities, but the separation looked good on TLC. What's wrong?
Answer: This is a classic issue that often points to overloading the column.
-
Causality: Flash chromatography is a preparative technique where concentration effects are much more pronounced than on an analytical TLC plate. When you load too much sample, the "bands" of each compound broaden significantly, leading to overlap and co-elution, even for spots that were well-separated on TLC.[4]
-
Self-Validation & Solution:
-
Reduce Sample Load: A general rule of thumb is to load a mass of crude material that is 1-5% of the mass of the silica gel (e.g., for a 40g silica column, load 400mg to 2g of sample).
-
Use Dry Loading: If your compound has poor solubility in the mobile phase, dissolving it in a stronger solvent for loading can cause it to crash out of solution at the top of the column, leading to band broadening. Dry loading circumvents this.[8] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (~2-3x the mass of your product), evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of your packed column.[8]
-
Q5: My compound appears to be degrading on the column, leading to low recovery. How can I fix this?
Answer: this compound contains a β-keto-nitrile moiety, which can be susceptible to degradation, especially on acidic surfaces like silica gel.
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze hydrolysis or other decomposition reactions for sensitive compounds.[5] This is often observed as streaking on a TLC plate or the appearance of new, more polar spots after the compound has been left on the plate for an extended time (2D TLC test).
-
Self-Validation & Solution:
-
Confirm Instability: Spot your compound on a TLC plate. Run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are no longer on the diagonal, it indicates decomposition on the silica.[5]
-
Deactivate the Silica: Before packing the column, you can create a slurry of the silica gel in your mobile phase containing a small amount of a base, like triethylamine (~0.1-0.5%). This neutralizes the acidic sites.
-
Switch Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina or Florisil.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance so you can load, run, and collect your fractions without delay.
-
Q6: I'm observing significant peak tailing in my preparative HPLC run. What causes this and how do I improve peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Causality: The ketone group in your molecule can engage in hydrogen bonding with any free, un-capped silanol groups on the C18 stationary phase. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Self-Validation & Solution:
-
Reduce Sample Load: As with flash chromatography, overloading is a common cause. Perform a loading study at the analytical scale to determine the maximum injection volume before peak shape deteriorates.
-
Add a Mobile Phase Modifier: For reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can dramatically improve the peak shape of polar compounds.[3] The acid protonates the silanol groups, minimizing their interaction with your compound.
-
Check pH: Ensure the pH of your mobile phase is compatible with your compound's stability. For many organic molecules, a pH between 3 and 6 is a good starting point.[9]
-
Use a High-Quality, End-Capped Column: Modern HPLC columns are "end-capped" to reduce the number of free silanol groups. Using a high-quality, fully end-capped C18 column will inherently reduce tailing issues.
-
Section 3: Experimental Protocols
These protocols provide a detailed, step-by-step methodology for the purification of this compound.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is designed for the initial bulk purification of the title compound from a crude reaction mixture.
Caption: Step-by-step workflow for Normal-Phase Flash Chromatography.
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is intended for final polishing to achieve high purity (>98%). It assumes scale-up from an established analytical method.[10]
1. Analytical Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a linear gradient of 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Goal: Optimize the gradient to achieve baseline separation of the target peak from all impurities.
2. Scale-Up Calculation:
-
Once the analytical method is optimized, scale the flow rate and injection volume for your preparative column (e.g., 21.2 x 150 mm, 5 µm).
-
Flow Rate Scaling Factor = (d_prep² / d_anal²) = (21.2² / 4.6²) ≈ 21.2
-
New Preparative Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min .
-
The gradient duration remains the same.
3. Preparative Run Execution:
-
Sample Preparation: Dissolve the partially purified compound from the flash column in a minimum amount of a 50:50 mixture of Acetonitrile/Water to a concentration of ~10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 10 column volumes.
-
Injection & Fraction Collection: Inject the sample and begin collecting fractions based on the retention time observed during the analytical run. Use an automated fraction collector triggered by the UV signal.
-
Post-Run Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Product Recovery: Combine the pure fractions. The bulk of the acetonitrile can be removed on a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final, high-purity compound.
References
- BenchChem. (2025).
- Oncotarget. (2016). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget.
- Pragmetis. (n.d.). 3-(4-Chlorophenyl)-3-oxopropionitrile. Pragmetis.
-
Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. [Link]
-
Matusheski, N. V., et al. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 49(4), 1867-1872. [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu Scientific Instruments. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
-
ResearchGate. (2001). Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. [Link]
-
Biotage. (n.d.). Acetonitrile as a Replacement for Methanol in Normal-phase Flash Chromatography. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Kamal, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). SpringerPlus, 5(1), 1645. [Link]
-
Ordomero, R. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]
Sources
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- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Reactions of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 2-(4-Chlorophenyl)-3-oxopropanenitrile and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, which typically proceeds via a Knoevenagel condensation.[1][2] We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction to synthesize this compound is giving a very low yield. What are the most common causes?
A1: Low yields are a frequent challenge and can stem from several factors. The most common culprits are suboptimal catalyst choice, inappropriate solvent selection, and unfavorable reaction conditions.[] A weak base is typically required for the Knoevenagel condensation; using a strong base can induce self-condensation of the aldehyde or ketone starting material, significantly reducing the yield of the desired product.[1] Furthermore, the solvent plays a critical role, with aprotic polar solvents often accelerating the reaction compared to nonpolar or protic polar solvents.[4][5] Finally, ensure your reaction has been given sufficient time to complete by monitoring its progress with a technique like Thin Layer Chromatography (TLC).[6]
Q2: What is the best type of catalyst for this reaction? Should I use a homogeneous or heterogeneous catalyst?
A2: The choice between a homogeneous and heterogeneous catalyst depends on your specific needs for reaction control and product purification.
-
Homogeneous Catalysts: Weakly basic amines like piperidine, or amine salts such as ammonium acetate, are classic, effective homogeneous catalysts for this reaction.[1][6] They are soluble in the reaction medium, leading to excellent catalytic activity. However, their removal from the final product can be challenging.[6]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as hydrotalcites or functionalized mesoporous carbon nitrides, are excellent alternatives.[4] They offer the significant advantage of easy separation from the reaction mixture by simple filtration, which simplifies the work-up and purification process.[6]
For ease of purification and potential for catalyst recycling, we recommend exploring heterogeneous options.
Q3: How does solvent polarity affect the reaction outcome?
A3: Solvent polarity has a profound impact on both the rate and selectivity of the Knoevenagel condensation.[5]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents are often superior for this reaction, leading to high conversion and selectivity in significantly shorter reaction times.[4][7] DMF, in particular, has been shown to favor the kinetics of both the initial nucleophilic addition and the subsequent dehydration step.[5]
-
Protic Polar Solvents (e.g., Ethanol, Methanol): While often considered "greener" options, protic solvents can sometimes lead to slower reactions. However, in some systems, ethanol has been shown to produce excellent yields.
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These solvents typically result in longer reaction times compared to their polar counterparts.[4]
The optimal choice depends on the specific substrates and catalyst used, but aprotic polar solvents are a highly effective starting point for optimization.
Q4: I'm observing the formation of significant side products. What are they and how can I prevent them?
A4: The most common side reactions are self-condensation of the carbonyl starting material and Michael addition.
-
Self-Condensation: This occurs when two molecules of the aldehyde (e.g., 4-chlorobenzaldehyde) react with each other. This is typically promoted by bases that are too strong. Solution: Switch to a milder base like ammonium acetate or piperidine.[1][6]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound (the nitrile). Solution: Maintain a strict 1:1 molar ratio of your carbonyl and active methylene reactants to minimize this possibility.[6]
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
| Observation | Potential Cause | Recommended Solution |
| No or minimal product formation | 1. Inactive Catalyst: The base may be old, degraded, or unsuitable for the reaction. 2. Unfavorable Temperature: The reaction temperature may be too low to overcome the activation energy.[6] 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use a fresh bottle of catalyst. Consider screening a few different weak bases (e.g., piperidine, DABCO, ammonium acetate).[8][9] 2. Systematically increase the temperature in increments (e.g., from room temperature to 50°C, then 80°C) while monitoring the reaction. 3. Monitor the reaction progress using TLC to determine the optimal time.[6] |
| Multiple spots on TLC, indicating side products | 1. Base is too strong: Promoting self-condensation of the aldehyde.[1] 2. Incorrect Stoichiometry: An excess of the active methylene compound can lead to Michael addition.[6] | 1. Switch to a milder catalyst. If using an amine, consider an amine salt like ammonium acetate. 2. Carefully measure your reactants to ensure a 1:1 molar ratio. |
| Reaction works but is very slow | 1. Suboptimal Solvent: Nonpolar solvents like toluene can lead to slow reaction rates.[4] 2. Low Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Change the solvent to an aprotic polar solvent such as DMF or acetonitrile for potentially faster kinetics.[4][7] 2. Increase the reaction temperature and monitor the progress. |
| Difficulty purifying the final product | 1. Homogeneous Catalyst Residue: The catalyst is soluble in the reaction mixture and co-elutes with the product.[6] 2. Complex Mixture of Products: Multiple side reactions have occurred. | 1. Consider using a heterogeneous (solid-supported) catalyst that can be easily filtered off post-reaction.[4] 2. Address the root cause of side product formation (see above). Purification can be attempted via column chromatography on silica gel.[10] |
General Experimental Workflow
The following diagram illustrates a typical workflow for optimizing the synthesis of this compound.
Caption: General workflow for reaction optimization.
Optimized Experimental Protocols
Protocol 1: Knoevenagel Condensation using a Homogeneous Catalyst
This protocol describes a general procedure for the synthesis of this compound using 4-chlorobenzaldehyde and malononitrile with piperidine as a catalyst.
Materials:
-
4-chlorobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol (or DMF)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol, 1 eq.) and malononitrile (10 mmol, 1 eq.) in 20 mL of ethanol.
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80°C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the 4-chlorobenzaldehyde spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of water, and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.[10]
Troubleshooting the Protocol
The following diagram provides a logical flow for troubleshooting common issues with the above protocol.
Caption: A troubleshooting decision tree for the reaction.
Understanding the Mechanism: The Role of the Catalyst
The Knoevenagel condensation is a base-catalyzed reaction. The catalyst's primary role is to deprotonate the active methylene compound (in this case, the nitrile), creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The intermediate formed then undergoes dehydration to yield the final α,β-unsaturated product.[1][11]
Sources
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- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Effect of reaction temperature on 2-(4-Chlorophenyl)-3-oxopropanenitrile formation
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting advice and practical insights into the synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact reaction outcomes. This document addresses common issues encountered during the synthesis, with a particular focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound is not proceeding, or the yield is very low. What are the likely causes?
A1: Low or no yield in this Claisen-type condensation is a common issue. Key factors to investigate include the quality and stoichiometry of your reagents, the presence of moisture, and the reaction temperature. A strong base, such as sodium methoxide or sodium ethoxide, is crucial for deprotonating the acetonitrile to initiate the reaction. Ensure your base is fresh and handled under anhydrous conditions, as moisture will quench the base and inhibit the reaction. The reaction often requires heating to proceed at a practical rate.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of multiple products indicates the presence of side reactions. Common side products can include unreacted starting materials (ethyl 4-chlorobenzoate and acetonitrile), the self-condensation product of ethyl 4-chlorobenzoate, and potentially products from the self-condensation of acetonitrile, especially at higher temperatures. At elevated temperatures, decomposition of the desired β-ketonitrile product can also occur.
Q3: What is the optimal temperature for the synthesis of this compound?
A3: The optimal temperature is a balance between reaction rate and product stability. While heating is generally required to drive the reaction to completion in a reasonable timeframe, excessive heat can lead to the formation of impurities and decomposition of the product. Based on literature precedents, a reflux in acetonitrile (boiling point ~82 °C) or ethanol (boiling point ~78 °C) is a common starting point. However, for cleaner reactions, a lower temperature in the range of 40-60 °C for a longer duration may be beneficial.
Q4: How can I effectively purify the crude this compound?
A4: Purification can be achieved through several methods. After an acidic workup to neutralize the basic reaction mixture, the crude product can be extracted into an organic solvent. Subsequent purification can be performed by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) or by column chromatography on silica gel.
Troubleshooting Guide: The Effect of Reaction Temperature
The temperature at which the Claisen-type condensation is performed is a critical parameter that can significantly influence the yield and purity of this compound. Understanding the interplay between kinetics and thermodynamics is key to optimizing this reaction.
Low-Temperature Reactions (e.g., 0 °C to Room Temperature)
-
Issue: The reaction is sluggish or does not proceed to completion, resulting in a low yield of the desired product and a significant amount of unreacted starting materials.
-
Scientific Rationale: At lower temperatures, the rate of the condensation reaction is significantly reduced. While this can minimize the formation of some side products, the activation energy for the desired reaction may not be sufficiently overcome, leading to an incomplete conversion. This is a scenario of kinetic control , where the rate of reaction is the dominant factor.[1][2]
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments (e.g., to 40-50 °C) and monitor the reaction progress by TLC.
-
Extend the reaction time. A reaction that is slow at room temperature may still proceed to completion over a longer period (e.g., 24-48 hours).
-
Ensure efficient stirring to maximize the interaction between reactants.
-
Moderate-Temperature Reactions (e.g., 40-80 °C / Reflux)
-
Issue: This is generally the recommended temperature range for this reaction. However, issues can still arise, such as the formation of some impurities.
-
Scientific Rationale: In this temperature range, there is sufficient thermal energy to overcome the activation barrier for the desired condensation at a reasonable rate. This often represents a good balance, leading to acceptable yields and manageable impurity profiles. One study reports a 61% yield when refluxing in acetonitrile for 3 hours.[3]
-
Troubleshooting:
-
If the yield is still low, verify the quality of the base and the dryness of the solvent and reagents.
-
Optimize the reaction time. Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition or side product formation occurs.
-
High-Temperature Reactions (e.g., > 100 °C)
-
Issue: A decrease in the yield of the desired product and an increase in the formation of impurities and decomposition products. The reaction mixture may darken, indicating decomposition.
-
Scientific Rationale: At elevated temperatures, the reaction equilibrium can be shifted, and side reactions become more prevalent. The desired β-ketonitrile product may also be susceptible to thermal degradation. High temperatures can lead to a shift towards thermodynamic control , where the most stable products are favored, which may not be the desired product.[1][2] Furthermore, some studies on related reactions have noted that heating above room temperature can be "clearly detrimental to product yield."
-
Troubleshooting:
-
Reduce the reaction temperature to the moderate range (40-80 °C).
-
If a higher temperature is necessary to drive the reaction, consider using a higher boiling point solvent with careful temperature control and shorter reaction times.
-
Analyze the impurity profile to identify potential decomposition or side-reaction pathways, which can provide insights into the optimal temperature ceiling.
-
Data Presentation: Temperature's Influence on Reaction Outcome
The following table provides a qualitative summary of the expected effects of reaction temperature on the synthesis of this compound, based on established chemical principles and literature on similar reactions.
| Temperature Range | Reaction Rate | Predominant Issue | Expected Yield | Purity |
| Low (0-25°C) | Very Slow | Incomplete Reaction | Low | High |
| Moderate (40-80°C) | Moderate to Fast | Optimal Balance | Good to High | Good |
| High (>100°C) | Very Fast | Side Reactions & Decomposition | Decreasing | Low |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound.[3]
Materials:
-
Ethyl 4-chlorobenzoate
-
Sodium methoxide
-
Acetonitrile (anhydrous)
-
2M Hydrochloric acid
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-chlorobenzoate (1.0 eq) and sodium methoxide (1.7 eq) in anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, a precipitate may form. Filter the solid and redissolve it in water.
-
Acidification: To the aqueous solution, add 2M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude product can be further purified by flash chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) or by recrystallization to obtain pure this compound.
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound formation.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Troubleshooting Logic for Temperature Effects
Sources
Troubleshooting common issues in 2-(4-Chlorophenyl)-3-oxopropanenitrile reactions
Welcome to the technical support center for 2-(4-chlorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile β-ketonitrile intermediate. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Troubleshooting Synthesis via Claisen Condensation
The most common route to this compound is the Claisen condensation (or related acylations) between a 4-chlorobenzoyl derivative (e.g., ethyl 4-chlorobenzoate) and acetonitrile.[1] Success hinges on the effective generation of the acetonitrile anion and its subsequent acylation.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in this Claisen-type condensation are a frequent issue and typically trace back to one of four areas: base selection, solvent effects, moisture, or temperature control.
-
Base Selection & Stoichiometry: The reaction requires a strong base to deprotonate acetonitrile (pKa ≈ 31 in DMSO). However, the product, a β-ketonitrile, is also acidic at the α-carbon. Therefore, a stoichiometric amount of base is consumed to form the thermodynamically stable product enolate, which drives the reaction to completion.[2][3] Using only a catalytic amount of base will result in poor yields.
-
Expert Insight: While sodium ethoxide is common, stronger bases like sodium amide or sodium hydride (NaH) can increase yields by ensuring complete deprotonation of acetonitrile.[4] When using NaH, ensure it is fresh and reactive.
-
-
Solvent Choice: The solvent must be compatible with the strong base and capable of dissolving the reactants. Anhydrous ethers like THF or 1,4-dioxane are common.
-
Causality: Protic solvents (e.g., ethanol) can compete with acetonitrile for the base, quenching the reaction. While the reaction can be run in excess acetonitrile,[1] ensuring all components are anhydrous is critical.
-
-
Moisture Contamination: Water will rapidly quench the strong base and the acetonitrile anion, halting the reaction. All glassware must be rigorously dried (oven or flame-drying), and all reagents and solvents must be anhydrous.
-
Temperature Control: The initial deprotonation should be controlled, but the reaction often requires heating (reflux) to proceed at a reasonable rate.[1] Insufficient temperature or reaction time will lead to incomplete conversion.
Table 1: Key Parameters for Optimizing Claisen Condensation Yield
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH), Sodium Amide (NaNH₂), or Sodium Ethoxide (NaOEt) | Use at least 1 full equivalent to deprotonate the product and drive equilibrium. NaH and NaNH₂ are stronger and often provide better results.[4] |
| Solvent | Anhydrous THF, 1,4-Dioxane, or Toluene | Must be aprotic and dry. Avoid alcohols unless using the corresponding alkoxide base (e.g., NaOEt in EtOH). |
| Temperature | 0 °C to Reflux | Initial deprotonation may be done at lower temperatures for control, followed by heating to drive the condensation. Monitor by TLC to determine optimal time. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of anionic intermediates by atmospheric moisture and oxygen. |
Q2: My reaction has stalled, and TLC analysis shows significant unreacted starting material. What's wrong?
A2: Reaction stagnation is often due to inactive reagents or insufficient driving force.
-
Inactive Base: Sodium hydride can develop an passivating outer layer of sodium hydroxide/carbonate upon exposure to air. If your NaH is old or has been improperly stored, it may not be effective.
-
Protocol: Use fresh NaH from a sealed container or carefully wash the NaH with anhydrous hexane to remove the oil and any surface coating before use (perform this with extreme caution and under an inert atmosphere).
-
-
Reversibility: The Claisen condensation is a reversible reaction.[3] The equilibrium is driven forward by the deprotonation of the β-ketonitrile product, which is more acidic than the starting acetonitrile. If the base is not strong enough or is present in substoichiometric amounts, this final deprotonation is inefficient, and the equilibrium will not favor the product.
-
Byproduct Inhibition: In condensations using alkoxide bases (e.g., NaOEt), the alcohol byproduct (ethanol) can participate in reverse reactions. A patented industrial method improves yields by distilling off the alcohol as it forms, shifting the equilibrium forward.
Workflow for Troubleshooting Low Yield / Stalled Reactions
Caption: Troubleshooting workflow for synthesis.
Section 2: Impurities, Side Reactions, and Product Stability
Q3: I have an impurity with a similar Rf to my product that is difficult to remove. What could it be?
A3: The most likely side-reaction is the self-condensation of the starting ester, ethyl 4-chlorobenzoate, which would form ethyl 3-(4-chlorophenyl)-3-oxo-2-(4-chlorobenzoyl)propanoate. This β-keto ester byproduct can have similar polarity to your desired product.
Another possibility, though less common with acetonitrile, is dimerization or oligomerization of the acetonitrile anion.
Mitigation Strategy:
-
Slow Addition: Add the ester slowly to the solution of the pre-formed acetonitrile anion. This maintains a low concentration of the ester, favoring the cross-condensation over self-condensation.
-
Use Excess Nitrile: Employing acetonitrile as the solvent or using a larger excess can statistically favor the desired reaction.
Q4: My product seems to degrade during workup or purification. Is this compound unstable?
A4: Yes, β-ketonitriles can be sensitive to both acidic and basic conditions, as well as heat.
-
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-(4-chlorophenyl)-3-oxopropanoic acid.
-
Decarboxylation: The resulting β-keto acid is highly prone to decarboxylation upon gentle heating, losing CO₂ to yield 4'-chloroacetophenone.[5][6][7] This is a common degradation pathway.
-
Expert Insight: During aqueous workup, use dilute, cold acid for neutralization and work quickly.[1] Avoid prolonged exposure to strong acids or bases. When concentrating the product, use a rotary evaporator at moderate temperatures (<40-50 °C) to minimize thermal decomposition.
-
-
Keto-Enol Tautomerism: The product exists as a mixture of keto and enol tautomers. This is an intrinsic property and not degradation, but it can lead to broadened peaks in NMR spectra. The enol form can sometimes be more susceptible to certain decomposition pathways.
Degradation Pathway of this compound
Caption: Primary degradation pathway of the product.
Section 3: Downstream Reactions (Knoevenagel Condensation)
This compound is often used as the active methylene component in Knoevenagel condensations.
Q5: I am attempting a Knoevenagel condensation with an aldehyde, but the reaction is slow and gives low yields. How can I optimize it?
A5: The Knoevenagel condensation is sensitive to catalyst choice, solvent, and the removal of water.[8]
-
Catalyst Choice: The reaction is typically catalyzed by a weak base.[8]
-
Common Catalysts: Piperidine, pyridine, or ammonium acetate are standard.
-
Troubleshooting: If the reaction is slow, a stronger catalyst is not the answer. Strong bases can cause a competing self-condensation (aldol) of the aldehyde starting material.[9] Instead, consider optimizing the solvent and temperature. L-proline has also been shown to be an effective catalyst for some condensations.[10]
-
-
Solvent and Water Removal: The condensation produces one equivalent of water. This byproduct can hydrolyze reactants or, in some cases, participate in a reverse reaction, leading to an unfavorable equilibrium.[8]
-
Optimization Protocol: Use a solvent like toluene or benzene that forms an azeotrope with water. Equip the reaction apparatus with a Dean-Stark trap to continuously remove water as it is formed, driving the reaction to completion.[8]
-
Table 2: Troubleshooting Guide for Knoevenagel Condensation
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction temperature (reflux) and monitor by TLC to ensure the reaction has gone to completion. |
| Water inhibiting the reaction. | Use a Dean-Stark trap with an appropriate azeotropic solvent (e.g., toluene) to remove water.[8] | |
| Aldehyde Side Products | Base is too strong, causing self-condensation. | Use a weak base catalyst like piperidine or pyridine. Avoid strong bases like NaOH or NaOEt.[9] |
| Complex Product Mixture | Michael addition of nucleophiles onto the α,β-unsaturated product. | Use a slight excess of the β-ketonitrile and monitor the reaction closely. Avoid unnecessarily long reaction times after completion.[9] |
Section 4: Purification and Handling
Q6: What is the best method to purify crude this compound?
A6: The choice between recrystallization and column chromatography depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization is the most efficient method.
-
Solvent Systems: A common approach is to dissolve the crude solid in a hot solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., water or hexanes) until incipient cloudiness, then allow to cool slowly.[11]
-
-
Column Chromatography: If impurities are non-crystalline or have similar solubility, silica gel chromatography is necessary.
-
Expert Insight: β-Ketonitriles can be somewhat acidic and may interact strongly with silica gel, leading to tailing or even decomposition on the column. To mitigate this, you can:
-
Deactivate the Silica: Use silica gel that has been treated with a small amount of a weak base, like triethylamine (e.g., elute the column with your solvent system containing 0.5-1% triethylamine).
-
Work Quickly: Do not let the product sit on the column for extended periods.
-
-
Q7: What are the recommended storage conditions?
A7: The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (0-10 °C) and protected from light to prevent degradation.[12] Given its sensitivity to moisture and heat, storage under an inert atmosphere (e.g., in a desiccator or glovebox) is ideal for long-term stability.
References
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New Drug Approvals. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Claisen condensation. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Sall, D. J., & Palkowitz, J. A. (2006). A high-yielding preparation of beta-ketonitriles. Organic Letters, 8(6), 1161–1163. [Link]
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Chemistry Steps. (n.d.). Decarboxylation. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 20, 2026, from [Link]
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Al-dujaili, A. H., & Al-Janabi, H. A. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(1), 1-20. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-3-oxopentanenitrile. Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
Leah4sci. (2011, September 22). Decarboxylation of beta-Carbonyl Acids [Video]. YouTube. [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved January 20, 2026, from [Link]
-
Request PDF. (2025). A High-Yielding Preparation of β-Ketonitriles. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2874–2883. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 20, 2026, from [Link]
-
MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2736. [Link]
-
ResearchGate. (2022). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved January 20, 2026, from [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2020). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. Retrieved January 20, 2026, from [Link]
-
DR-NTU, Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
-
PubMed. (2004). Development of a new Lewis acid-catalyzed[5][5]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 126(19), 6040–6041. [Link]
- Google Patents. (n.d.). DE102005057461A1 - Preparation of beta-ketonitrile compounds.
-
Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-2-methyl-3-oxopropanenitrile. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). (2S)-2-(4-chlorophenyl)-3-oxopropanenitrile. Retrieved January 20, 2026, from [Link]
-
Beilstein Journals. (2020). Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents. Beilstein Journal of Organic Chemistry, 16, 269–275. [Link]
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation – an access to 3-alkylideneoxindoles. Organic & Biomolecular Chemistry, 20(1), 107-112. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 20, 2026, from [Link]
-
Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 295-300. [Link]
-
PubMed. (1955). Purification of toxohormone by column chromatography. Gan, 46(2-3), 333-335. [Link]
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- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-(4-Chlorophenyl)-3-oxopropionitrile – Pragmetis [pragmetis.com]
Stability of 2-(4-Chlorophenyl)-3-oxopropanenitrile under acidic and basic conditions
Welcome to the technical support guide for 2-(4-Chlorophenyl)-3-oxopropanenitrile. This document provides in-depth information, troubleshooting advice, and detailed protocols for researchers and drug development professionals working with this β-ketonitrile intermediate. The guidance is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
As a β-ketonitrile, this compound possesses two key functional groups—a ketone and a nitrile—separated by an α-carbon. This arrangement makes the molecule susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures. The primary points of reactivity are the nitrile group, which can undergo hydrolysis, and the carbon-carbon bond between the carbonyl carbon and the α-carbon, which can be cleaved under basic conditions.[1] Stability is highly dependent on the pH, temperature, and solvent system used.
Q2: What degradation pathway is expected under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile functional group.[2] This reaction typically proceeds in two stages, requiring heat to drive to completion.[3][4]
-
Initial Hydrolysis to Amide: The nitrile is first hydrolyzed to the corresponding amide, forming 2-(4-chlorophenyl)-3-oxopropanamide . This step can sometimes be isolated under mild conditions.[5][6]
-
Further Hydrolysis to Carboxylic Acid: With continued heating in aqueous acid, the amide is further hydrolyzed to the carboxylic acid, yielding 2-(4-chlorophenyl)-3-oxopropanoic acid and an ammonium salt as a byproduct.[7][8]
The chlorophenyl and ketone moieties are generally stable under these conditions.
Caption: Acid-catalyzed degradation pathway.
Q3: What happens to the compound under basic conditions? This seems to be where I have the most trouble.
Basic conditions present a more complex and often more rapid degradation route. The α-proton (the hydrogen on the carbon between the ketone and nitrile) is acidic, and its removal by a base creates a resonance-stabilized enolate. This intermediate opens up two primary degradation pathways.
-
Nitrile Hydrolysis: Similar to the acidic pathway, the nitrile can be hydrolyzed by a hydroxide. Under basic conditions, this yields the sodium salt of the carboxylic acid (sodium 2-(4-chlorophenyl)-3-oxopropanoate) and ammonia gas.[2][3]
-
Retro-Claisen Condensation (C-C Bond Cleavage): This is often the most significant and problematic degradation pathway for β-dicarbonyl and related compounds in the presence of a strong base.[9][10] Nucleophilic attack of hydroxide on the ketone carbonyl leads to a tetrahedral intermediate. This intermediate can then collapse, cleaving the Cα-C(O) bond. This cleavage is favorable because it results in a stabilized enolate of acetonitrile. The final products are 4-chlorobenzoate and acetonitrile .[11] This pathway is often irreversible and can lead to significant loss of material during basic workups or chromatography with basic mobile phases.
Caption: Major degradation pathways under basic conditions.
Troubleshooting Guide
Q4: I am observing significant degradation of my compound during aqueous workup after a reaction. What steps can I take to minimize this?
This is a common issue, especially during basic washes (e.g., with sodium bicarbonate) or if the reaction mixture is strongly acidic or basic.
-
Work at Low Temperatures: Perform all extractions and washes using ice-cold solutions. Chemical reactions, including degradation, are significantly slowed at lower temperatures.
-
Minimize Contact Time: Do not let your organic layer remain in contact with acidic or basic aqueous solutions for extended periods. Separate the layers promptly.
-
Use Weaker Bases: For neutralizing acid, consider using a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide. Bicarbonate is less likely to catalyze the retro-Claisen cleavage rapidly.
-
Buffer to Neutral pH: After washing, consider a final wash with cold brine to remove excess water and bring the solution closer to neutral pH before drying and concentrating.
Q5: My purification on a silica gel column is giving low yields and multiple spots on TLC. Could the silica be causing degradation?
Yes, standard silica gel is inherently acidic and can catalyze the hydrolysis of the nitrile group, especially if the solvent system contains nucleophiles like water or methanol.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), in your column solvent, then packing the column with this mixture.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a bonded-phase silica like C18 (reverse-phase chromatography) if your compound is compatible.
-
Optimize Your Solvent System: Ensure your solvents are dry and avoid highly protic solvents if possible. A rapid, well-chosen solvent system minimizes the time the compound spends on the column.
Caption: Troubleshooting workflow for compound degradation.
Q6: I see a new major peak in my HPLC analysis after exposing my compound to a basic buffer. How can I identify it?
The most likely culprit under basic conditions is 4-chlorobenzoic acid, a product of the retro-Claisen cleavage.
-
LC-MS Analysis: The most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS). It will allow you to determine the molecular weight of the impurity peak.[12][13]
-
Co-injection with a Standard: Inject a known standard of 4-chlorobenzoic acid. If the retention time of your impurity peak matches the standard, you have confirmed its identity.
-
Check Molecular Weights: Compare the observed mass with the expected masses of potential degradation products.
| Compound Name | Degradation Condition | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Parent Compound | C₉H₆ClNO | 179.60 |
| 2-(4-Chlorophenyl)-3-oxopropanamide | Acidic | C₉H₈ClNO₂ | 197.62 |
| 2-(4-Chlorophenyl)-3-oxopropanoic Acid | Acidic | C₉H₇ClO₃ | 198.60 |
| 4-Chlorobenzoic Acid | Basic | C₇H₅ClO₂ | 156.57 |
| Acetonitrile | Basic | C₂H₃N | 41.05 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound under hydrolytic stress conditions, based on ICH guidelines.[14]
Objective: To determine the degradation profile of the compound under acidic, basic, and neutral hydrolytic conditions at an elevated temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
Thermostatic water bath or oven set to 60 °C
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation: Label three sets of vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Acidic: To each vial, add 1 mL of 0.1 M HCl and 100 µL of the stock solution.
-
Basic: To each vial, add 1 mL of 0.1 M NaOH and 100 µL of the stock solution.
-
Neutral: To each vial, add 1 mL of purified water and 100 µL of the stock solution.
-
-
Time Zero (T=0) Analysis: Immediately after preparation, take the T=0 vials. For the basic sample, neutralize with an equivalent amount of 0.1 M HCl. For the acidic sample, neutralize with 0.1 M NaOH. Analyze all three samples by HPLC.
-
Incubation: Place the remaining vials in the 60 °C water bath.
-
Time Point Analysis: At each designated time point (2, 4, 8, 24 hours), remove one set of vials. Allow them to cool to room temperature. Neutralize the acidic and basic samples as described in step 3.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and the area of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is suitable for quantifying this compound and separating it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
Note: This method should be validated to ensure it is stability-indicating for your specific application. The acidic mobile phase is chosen to ensure sharp peak shape and prevent on-column degradation that might occur at neutral or basic pH.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
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LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, February 13). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained [Video]. YouTube. Retrieved from [Link]
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LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. Retrieved from [Link]
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Technical Support Center: A Guide to the Stable Storage of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Welcome to the Technical Support Center for 2-(4-Chlorophenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent its degradation during storage, ensuring the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a versatile building block in organic synthesis. However, its chemical structure, featuring a β-ketonitrile moiety and a chlorinated aromatic ring, makes it susceptible to degradation under suboptimal storage conditions. The primary modes of degradation include hydrolysis, photodegradation, and oxidation. Understanding these pathways is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of degradation in my sample of this compound?
A1: The initial visual cue of degradation is often a change in the physical appearance of the compound, which is typically a white to pale yellow solid. If your sample appears discolored (e.g., turning a deeper yellow or brown), clumpy, or oily, it may be an indication of degradation. From an analytical perspective, you might observe the appearance of new peaks in your HPLC chromatogram or changes in the spectral data (e.g., IR, NMR) compared to a reference standard.
Q2: What is the primary degradation pathway I should be concerned about?
A2: The most common degradation pathway for this compound is hydrolysis of the nitrile group. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The hydrolysis typically proceeds through an intermediate amide to form the corresponding carboxylic acid, 2-(4-chlorophenyl)-3-oxopropanoic acid.[1][2][3]
Q3: How does light affect the stability of this compound?
A3: The chlorophenyl group in the molecule makes it susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can initiate photochemical reactions. These reactions can lead to the cleavage of the carbon-chlorine bond, generating radical species that can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products, including biphenyl derivatives and dechlorinated analogues.[4][5]
Q4: Is oxidation a significant concern for this compound?
A4: While hydrolysis and photodegradation are often more immediate concerns, oxidation can occur, especially in the presence of atmospheric oxygen and potential catalysts over long-term storage. The ketone functionality can be a site for oxidative cleavage, although this is generally less facile than the other degradation pathways mentioned. The presence of impurities from the synthesis process can sometimes catalyze oxidative degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable steps to resolve them.
Issue 1: My compound shows a new peak in the HPLC analysis after a few weeks of storage.
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | The most likely culprit is hydrolysis. Review your storage protocol. Ensure the container is tightly sealed and stored in a desiccator. If you frequently open the container, consider aliquoting the compound into smaller, single-use vials to minimize exposure to atmospheric moisture. |
| Inappropriate Storage Temperature | Elevated temperatures can accelerate degradation. Verify that the compound is stored at the recommended temperature of 0-10°C. For long-term storage, consider temperatures at the lower end of this range. |
| Exposure to Light | If the new peak is due to a photoproduct, ensure the compound is stored in an amber vial or a container that is otherwise protected from light. Store the container in a dark place, such as a cabinet or a refrigerator with a solid door. |
Issue 2: The appearance of my compound has changed (e.g., color change, clumping).
| Possible Cause | Troubleshooting Step |
| Significant Degradation | A visible change in appearance often indicates a more advanced stage of degradation. It is highly recommended to re-analyze the purity of the compound before use. Techniques such as HPLC or GC-MS can help identify and quantify the impurities. |
| Hygroscopic Nature | The compound may have absorbed moisture from the air, leading to clumping. While this may not immediately indicate chemical degradation, it significantly increases the risk of hydrolysis. Dry the compound under vacuum if possible and immediately transfer it to a desiccated and inert atmosphere for storage. |
Experimental Protocols
To ensure the stability of this compound, it is crucial to handle and store it correctly and to have reliable analytical methods to monitor its purity.
Protocol 1: Recommended Storage Procedure
-
Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.
-
Atmosphere: Before sealing, flush the vial with an inert gas (e.g., argon or nitrogen) to displace air and moisture.
-
Temperature: Store the vial at 0-10°C in a refrigerator.
-
Desiccation: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.
-
Aliquoting: For frequently used batches, divide the compound into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.
Protocol 2: Stability-Indicating HPLC Method for Purity Analysis
A stability-indicating method is crucial for separating the intact compound from its potential degradation products.[6][7][8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.
This method should be validated to ensure it can separate the parent compound from its known and potential degradation products generated during forced degradation studies.
Visualizing Degradation Pathways and Workflows
Diagram 1: Primary Degradation Pathways
Caption: Primary degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
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Validation & Comparative
A Comparative Guide to Purity Assessment of 2-(4-Chlorophenyl)-3-oxopropanenitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and chemical intermediates, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a key building block in various synthetic pathways. We will explore a robust HPLC method, contrast its performance with alternative analytical techniques, and provide the scientific rationale behind the methodological choices.
The Critical Role of Purity for this compound
This compound is a polar aromatic nitrile whose purity can significantly influence the yield, impurity profile, and overall quality of downstream products. Potential impurities can arise from the synthetic route, including unreacted starting materials, by-products of side reactions, or degradation products. Therefore, a reliable and validated analytical method is essential to ensure its suitability for further manufacturing processes.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity determination of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] For a polar compound like this compound, reversed-phase HPLC is the method of choice.
Proposed Reversed-Phase HPLC Method
Given the polar and aromatic nature of the target compound, a reversed-phase HPLC method using a C18 stationary phase is proposed. This method separates compounds based on their hydrophobicity.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention and selectivity for a wide range of organic molecules, including aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution with an acidified aqueous phase and an organic modifier like acetonitrile allows for the effective separation of compounds with a range of polarities. Formic acid helps to protonate acidic functional groups, leading to sharper peaks and improved peak shape. |
| Gradient Elution | 5% to 95% Acetonitrile over 20 minutes | A gradient elution is necessary to separate the polar starting materials from the more non-polar product and potential by-products within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good chromatographic performance. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The aromatic ring in this compound is expected to have strong UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) | The sample should be dissolved in a solvent mixture that is compatible with the mobile phase to ensure good peak shape. |
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.[2]
| Technique | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses columns with sub-2 µm particles and higher pressures.[3] | Faster analysis times, higher resolution and sensitivity, lower solvent consumption.[4][5] | Higher initial instrument cost, more susceptible to matrix effects and clogging.[3] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[6] | Excellent for analyzing volatile and semi-volatile impurities, high sensitivity. | Requires the analyte to be volatile and thermally stable, or require derivatization, which adds complexity.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct measurement of the analyte concentration against a certified reference standard.[7] | Provides structural information, can be a primary ratio method for purity determination without the need for a specific reference standard for each impurity.[1] | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for simple spectra, and can be expensive.[8] |
In-Depth Comparison: HPLC vs. UPLC
The evolution from HPLC to UPLC has been driven by the need for faster and more efficient separations in the pharmaceutical industry.[9]
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 400-600 bar | > 1000 bar |
| Analysis Time | Longer (e.g., 20-30 min) | Shorter (e.g., 2-5 min) |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | High | Low |
For high-throughput screening or when dealing with complex impurity profiles, UPLC offers significant advantages over conventional HPLC.[5]
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is a starting point and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
5. Data Analysis:
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the percentage purity by the area normalization method.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. The proposed reversed-phase HPLC method provides a robust and reliable approach for routine quality control. For laboratories requiring higher throughput and enhanced separation efficiency, UPLC presents a compelling alternative. While GC and qNMR can provide valuable orthogonal information, they are generally less suited as primary methods for this particular analyte. The successful implementation of any of these techniques relies on proper method validation to ensure the generation of accurate and reproducible data, which is paramount in the pharmaceutical industry.[12]
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. [Link]
-
Journal of Pharmaceutical Research. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
New Drug Approvals. (n.d.). organic synthesis. [Link]
-
ACTTR Technology. (n.d.). Gas Chromatography HPLC. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-(4-Chlorophenyl)-3-oxopropanenitrile
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the spectroscopic techniques used to verify the structure of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a valuable building block in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering not just data, but the strategic rationale behind the spectral interpretation. Furthermore, we will compare these primary techniques with alternative methods, providing a holistic view of modern structural elucidation.
The Molecular Blueprint: Understanding this compound
Before delving into the spectral data, it is crucial to understand the structural features of this compound that will give rise to characteristic spectroscopic signals. The molecule possesses a 4-chlorophenyl ring, a ketone carbonyl group (C=O), and a nitrile group (C≡N), all of which have distinct spectroscopic fingerprints.
I. Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Infrared spectroscopy is a powerful, rapid, and non-destructive technique that provides information about the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded by scanning the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Spectral Interpretation: The Telltale Peaks
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Nitrile (C≡N) | 2260-2240 | Stretching |
| Ketone (C=O) | 1715-1680 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-Cl | 800-600 | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
The most diagnostic peaks are the sharp, strong absorption of the nitrile group around 2250 cm⁻¹ and the strong absorption of the carbonyl group around 1700 cm⁻¹. The presence of both of these peaks is a strong indicator of the α-cyanoketone structure.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the following signals are expected:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to Cl) | ~7.4 | Doublet | 2H |
| Aromatic Protons (meta to Cl) | ~7.9 | Doublet | 2H |
| Methine Proton (-CH(CN)-) | ~4.1 | Singlet | 2H |
Note: The reported ¹H NMR data for a similar compound, 3-(4-chlorophenyl)-3-oxopropanenitrile, shows the aromatic protons as two doublets at δ 7.86 and 7.50 ppm, and the methylene protons as a singlet at δ 4.09 ppm, which aligns with our predictions.[1]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 180-200 |
| Aromatic Carbons | 120-140 |
| Nitrile Carbon (C≡N) | 115-125 |
| Methine Carbon (-CH(CN)-) | 40-50 |
The downfield signal corresponding to the ketone carbonyl carbon and the characteristic signal for the nitrile carbon are key indicators for the successful synthesis of the target molecule.
III. Comparison with Alternative Analytical Techniques
While NMR and IR are the primary tools for routine structure confirmation, other techniques can provide complementary and sometimes definitive information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 179.60 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 179. The isotopic pattern of the molecular ion peak would also be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Common fragmentation patterns for α-cyanoketones involve cleavage adjacent to the carbonyl group (α-cleavage). This could lead to the formation of a 4-chlorobenzoyl cation (m/z 139) and a cyanomethyl radical.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous structural information by determining the precise three-dimensional arrangement of atoms in the crystal lattice.[2][3][4] While obtaining suitable crystals can be a challenge, a successful X-ray crystal structure analysis provides definitive proof of the molecule's constitution and stereochemistry. Although a crystal structure for the title compound is not publicly available, structures of similar α-cyanoketones have been determined, demonstrating the utility of this technique for this class of compounds.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates a typical workflow for the confirmation of the structure of this compound.
Caption: A logical workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. IR spectroscopy provides a rapid screen for the key functional groups, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecule's atomic framework. When combined with complementary techniques like mass spectrometry and X-ray crystallography, researchers can achieve an unequivocal confirmation of the molecular structure, ensuring the integrity and reliability of their scientific findings. This guide provides a robust framework for approaching the structural elucidation of this and similar molecules, emphasizing the importance of not just collecting data, but understanding the chemical principles that underpin the spectroscopic output.
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-
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-
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-
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-
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-
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-
Review. x Ray crystallography. [Link]
-
Wikipedia. X-ray crystallography. [Link]
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Comparative study of the biological activity of 2-(4-Chlorophenyl)-3-oxopropanenitrile derivatives
A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)-3-oxopropanenitrile Derivatives
This guide provides a comparative analysis of the biological activities of various derivatives of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this class of compounds. The information presented is synthesized from recent scientific literature and aims to provide a clear, objective comparison supported by experimental data.
Introduction to this compound Derivatives
The this compound core structure is a versatile scaffold in medicinal chemistry. The presence of a chlorophenyl group, a nitrile, and a keto functional group provides multiple points for chemical modification, leading to a diverse library of derivatives. These modifications significantly influence the biological activity of the compounds, giving rise to a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. The reactivity of the active methylene group in cyanoacetamide derivatives makes them valuable synthons for the synthesis of various heterocyclic compounds with pharmacological importance[1][2].
This guide will delve into a comparative study of these derivatives, focusing on their efficacy in different biological assays and elucidating the structure-activity relationships that govern their function.
Anticancer Activity: A Comparative Perspective
Several derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of cancer cell growth and the induction of apoptosis.
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share structural similarities, revealed that the nature and position of substituents on the phenyl ring significantly impact cytotoxicity[3]. For instance, compounds bearing a nitro moiety demonstrated higher cytotoxic effects against the PC3 (prostate carcinoma) cell line compared to those with a methoxy group[3]. This highlights the importance of electron-withdrawing groups in enhancing anticancer activity.
Similarly, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which can be considered derivatives, have shown significant anticancer activity. Specifically, compounds 2f and 2h from a synthesized series inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations[4]. The average GI50 (50% growth inhibition) values were 2.80 µM for 2f and 1.57 µM for 2h , indicating potent anticancer effects[4].
Comparative Cytotoxicity Data
| Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | [3] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 | [3] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | [3] |
| Compound 2f (Ciminalum–thiazolidinone hybrid) | 60 cancer cell lines (average) | 2.80 | [4] |
| Compound 2h (Ciminalum–thiazolidinone hybrid) | 60 cancer cell lines (average) | 1.57 | [4] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |
| 2-((4-chlorophenyl)amino)-5-(4-fluorophenyl)-1,3,4-thiadiazole (B3) | MCF-7 (Breast) | 54.1 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow for MTT Assay
Caption: Workflow of the disk diffusion assay for antimicrobial screening.
-
Bacterial Lawn Preparation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate.
-
Disc Impregnation: Sterile filter paper discs are impregnated with a known concentration of the test compound.
-
Disc Placement: The impregnated discs are placed on the surface of the agar.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity: Modulating the Immune Response
Certain derivatives have shown promising anti-inflammatory and immunomodulatory effects. A notable example is the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f ), which was structurally inspired by the COX-2 selective inhibitor celecoxib.[6][7]
In a carrageenan-induced paw edema model in rats, compound 3f exhibited potent anti-inflammatory activity. After 14 days of treatment, all tested doses significantly inhibited paw edema at all time points.[6][7] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α.[6][7] Interestingly, the levels of the anti-inflammatory cytokine TGF-β1 were significantly increased, suggesting a selective immunomodulatory mechanism.[6][7]
Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition | Reference |
| Compound 3f | 20 | 2 | Significant reduction (p=0.001) | [6][7] |
| Compound 3f (14 days) | 10, 20, 40 | 2, 3, 4 | Significant inhibition (p<0.001) | [6][7] |
| Diclofenac (Standard) | 25 | 2, 3, 4 | Strong inhibition | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow of the carrageenan-induced paw edema model.
-
Compound Administration: The test compound or a vehicle control is administered to the animals (e.g., intraperitoneally).
-
Induction of Inflammation: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations from the reviewed literature include:
-
Influence of Substituents on the Phenyl Ring: The presence and nature of substituents on the phenyl ring are critical. For anticancer activity, electron-withdrawing groups like nitro groups appear to enhance cytotoxicity more than electron-donating groups like methoxy groups.[3] The chloro substituent itself is a common feature in many biologically active compounds, contributing to their lipophilicity and binding interactions.[8][9]
-
Role of the Cyano and Keto Groups: The cyano and keto groups are important for the reactivity of the core scaffold, enabling the synthesis of a wide range of heterocyclic derivatives.[1] These groups can also participate in hydrogen bonding and other interactions with biological targets.
-
Impact of Heterocyclic Moieties: The incorporation of different heterocyclic rings, such as thiazolidinone, pyridine, and pyrazole, drastically alters the biological activity profile.[1][4][[“]] The specific heterocycle influences the compound's shape, polarity, and ability to interact with specific enzyme active sites or receptors.
Logical Relationship in SAR
Caption: The iterative process of SAR-guided drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives of this core structure exhibit a wide range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects. The comparative data presented in this guide underscore the importance of specific structural modifications in tuning the biological activity. Further research focusing on optimizing the lead compounds through SAR-guided design could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
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A Comparative Guide to the Synthetic Utility of 2-(4-Chlorophenyl)-3-oxopropanenitrile versus other β-Ketonitriles
Abstract
This guide provides a comprehensive comparison of the synthetic utility of 2-(4-Chlorophenyl)-3-oxopropanenitrile against other common β-ketonitriles, such as benzoylacetonitrile, cyanoacetone, and ethyl cyanoacetate. β-Ketonitriles are invaluable intermediates in organic synthesis, serving as precursors to a diverse array of carbocyclic and heterocyclic scaffolds with significant biological and pharmaceutical relevance.[1][2][3] This document delves into the nuanced reactivity of these building blocks, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies. We will explore the influence of the 4-chlorophenyl substituent on reactivity and compare its performance in key synthetic transformations, including the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes.
Introduction: The Versatility of β-Ketonitriles in Synthesis
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene group. This unique structural motif imparts a rich and versatile reactivity profile, making them highly valuable precursors in the synthesis of a wide range of organic molecules.[1][2] Their utility stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the acidic α-protons of the methylene group. This trifecta of reactivity allows β-ketonitriles to participate in a variety of transformations, including condensations, cyclizations, and multicomponent reactions (MCRs).[1][4]
The diverse array of heterocycles synthesized from β-ketonitriles, such as pyridines, pyrimidines, pyrazoles, and thiophenes, form the core of many pharmaceuticals, agrochemicals, and materials.[2][5][6] Consequently, the choice of β-ketonitrile can significantly impact the efficiency, regioselectivity, and overall success of a synthetic route.
This guide focuses on this compound, a prominent member of the α-aryl-β-ketonitrile family, and compares its synthetic applications and performance with other widely used β-ketonitriles.
The Subject of Comparison: this compound
This compound, also known as 4-chlorobenzoylacetonitrile, possesses the characteristic reactivity of a β-ketonitrile, enhanced and modulated by the electronic effects of the 4-chlorophenyl group. The chlorine atom, being an electron-withdrawing group, influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon. This can have a profound impact on reaction rates and pathways compared to its unsubstituted counterpart, benzoylacetonitrile.
dot
Caption: Influence of the 4-chlorophenyl group.
Comparative Synthetic Applications
The true measure of a building block's utility lies in its performance in a variety of chemical transformations. In this section, we compare the application of this compound with other β-ketonitriles in the synthesis of key heterocyclic systems.
Synthesis of Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry.[7][8] One of the most common methods for their synthesis is the Hantzsch pyridine synthesis and its variations, which often utilize β-ketonitriles.[2]
While specific comparative studies are limited, the electronic nature of the substituent on the benzoylacetonitrile ring is known to affect reaction outcomes. The electron-withdrawing nature of the chlorine atom in this compound can enhance the rate of initial condensation steps.
Table 1: Comparison of β-Ketonitriles in Pyridine Synthesis (Representative Examples)
| β-Ketonitrile | Reaction Type | Product | Yield (%) | Reference |
| Benzoylacetonitrile | Multicomponent reaction with chalcones | Substituted cyanopyridines | 70-85 | |
| This compound | Reaction with ylidenemalononitriles | 2-(benzylamino)-4-(4-chlorophenyl)nicotinonitrile | 89 | [9] |
| Cyanoacetone | Reaction with enaminones | Substituted pyridones | 65-80 |
Synthesis of Pyrimidines
Pyrimidines are another class of heterocycles with immense biological significance.[10][11] They are commonly synthesized by the condensation of a three-carbon component, often a β-dicarbonyl compound or its equivalent, with an N-C-N fragment like urea, thiourea, or guanidine.[11]
Table 2: Comparison of β-Ketonitriles in Pyrimidine Synthesis (Representative Examples)
| β-Ketonitrile | Reagents | Product | Yield (%) | Reference |
| Benzoylacetonitrile | Guanidine, Aldehyde | 2-Aminopyrimidine-5-carbonitriles | 75-90 | [2] |
| This compound | Not explicitly reported in direct comparison | - | - | - |
| Ethyl Cyanoacetate | Thiourea, Aldehyde | 2-Thioxo-dihydropyrimidine-5-carboxylates | 80-95 |
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological activities.[6][12][13] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[13]
A study on the synthesis of pyrano[2,3-c]pyrazoles utilized various aldehydes in a multicomponent reaction with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone and malononitrile. While this is not a direct comparison of β-ketonitriles, the yields obtained with different substituted benzaldehydes provide insight into the electronic effects on the reaction. For instance, the reaction with 4-chlorobenzaldehyde gave a 75% yield of the corresponding product.[14]
Table 3: Yields in the Synthesis of 6-Amino-1-(4-chlorophenyl)-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles[14]
| Aldehyde (ArCHO) | Yield (%) |
| Benzaldehyde | 77 |
| 4-Chlorobenzaldehyde | 75 |
| 4-Nitrobenzaldehyde | 84 |
| 4-Methoxybenzaldehyde | 87 |
This data suggests that electron-donating groups on the aldehyde component can lead to slightly higher yields in this specific multicomponent reaction.
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are important precursors for various pharmaceuticals.[15][16][17] The reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[16][17]
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A Comparative Guide to the Synthetic Routes of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Introduction
2-(4-Chlorophenyl)-3-oxopropanenitrile, also known as 4-chlorobenzoylacetonitrile, is a key building block in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.[1] Its bifunctional nature, possessing both a reactive ketone and a nitrile group, makes it a versatile precursor for molecules with potential therapeutic applications, including antifungal and antitubercular agents.[2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering a detailed examination of their underlying chemical principles, experimental protocols, and relative merits.
Synthetic Strategies: An Overview
The synthesis of this compound is predominantly achieved through two distinct and well-established chemical transformations:
-
Claisen-Type Condensation: This route involves the reaction of an ester, typically ethyl 4-chlorobenzoate, with acetonitrile in the presence of a strong base.
-
Acylation of an Active Methylene Compound: This strategy utilizes a compound with an activated methylene group, such as 4-chlorophenylacetonitrile, which is then acylated to introduce the 3-oxo functionality.
This guide will now delve into a detailed exploration of each of these synthetic pathways.
Route 1: Claisen-Type Condensation of Ethyl 4-Chlorobenzoate and Acetonitrile
This method is a classic example of a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[3][4] In this specific synthesis, the enolate of acetonitrile acts as the nucleophile, attacking the carbonyl group of ethyl 4-chlorobenzoate.
Reaction Principle and Mechanism
The Claisen condensation is initiated by the deprotonation of the α-carbon of acetonitrile by a strong base, such as sodium methoxide, to form a resonance-stabilized carbanion (enolate).[5][6] This nucleophilic carbanion then adds to the electrophilic carbonyl carbon of ethyl 4-chlorobenzoate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the ethoxide leaving group yields the desired β-ketonitrile. The overall reaction is driven to completion by the deprotonation of the product, which has a more acidic α-hydrogen than the starting acetonitrile.[7]
Caption: Reaction pathway for the Claisen-type condensation.
Experimental Protocol
The following protocol is adapted from a documented synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile.[8]
Materials:
-
Ethyl 4-chlorobenzoate
-
Sodium methoxide
-
Acetonitrile
-
2M Hydrochloric acid
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of ethyl 4-chlorobenzoate (1.0 eq) and sodium methoxide (1.7 eq) in acetonitrile is refluxed for 3 hours.[8]
-
After cooling to room temperature, the resulting white precipitate is collected by filtration.[8]
-
The precipitate is redissolved in water.[8]
-
2M HCl is added to the solution, and the mixture is extracted with dichloromethane.[8]
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[8]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by flash chromatography.[8]
Performance Data
| Parameter | Value | Reference |
| Yield | 61% | [8] |
| Starting Materials | Ethyl 4-chlorobenzoate, Acetonitrile | [8] |
| Key Reagents | Sodium methoxide | [8] |
| Reaction Time | 3 hours | [8] |
| Reaction Temperature | Reflux | [8] |
| Purity | Purified by flash chromatography | [8] |
Route 2: Acylation of 4-Chlorophenylacetonitrile
This synthetic approach involves the acylation of 4-chlorophenylacetonitrile, a compound possessing an active methylene group due to the electron-withdrawing effects of the adjacent phenyl and cyano groups. A common acylating agent for this transformation is an ester, such as ethyl propionate in a related synthesis, suggesting that an appropriate acylating agent for the target molecule would be a derivative of 4-chlorobenzoic acid.[9]
Reaction Principle and Mechanism
The reaction is initiated by the deprotonation of the α-carbon of 4-chlorophenylacetonitrile by a strong base, like sodium ethoxide, to generate a carbanion.[10] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an ester of 4-chlorobenzoic acid or 4-chlorobenzoyl chloride). The subsequent steps depend on the nature of the acylating agent. If an ester is used, an alkoxide is eliminated to form the product. If an acyl chloride is used, the chloride ion is the leaving group.
Caption: General pathway for the acylation of 4-chlorophenylacetonitrile.
Experimental Protocol (Adapted from a related synthesis)
The following protocol is adapted from the synthesis of a structurally similar compound, α-(4-chlorophenyl)-γ-phenylacetoacetonitrile.[10]
Materials:
-
Ethyl 4-chlorobenzoate (as an exemplary acylating agent)
-
Sodium ethoxide
-
Ethanol
-
10% Hydrochloric acid
-
Ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.[10]
-
While refluxing the sodium ethoxide solution with stirring, add a mixture of 4-chlorophenylacetonitrile (1.0 eq) and ethyl 4-chlorobenzoate (1.2 eq) through the dropping funnel over a period of 1 hour.[10]
-
Reflux the solution for an additional 3 hours.[10]
-
Cool the reaction mixture and pour it into cold water.[10]
-
Extract the aqueous mixture with ether to remove any unreacted starting materials.[10]
-
Acidify the aqueous solution with cold 10% hydrochloric acid and extract the product with ether.[10]
-
Wash the ether solution with water, dry with anhydrous sodium sulfate, and remove the ether by distillation to yield the crude product.[10]
Performance Data (for a related compound)
| Parameter | Value | Reference |
| Yield | 86-92% (crude) | [10] |
| Starting Materials | 4-Chlorophenylacetonitrile, Ethyl phenylacetate | [10] |
| Key Reagents | Sodium ethoxide | [10] |
| Reaction Time | 4 hours (1 hour addition, 3 hours reflux) | [10] |
| Reaction Temperature | Reflux | [10] |
| Purity | Can be used crude or recrystallized | [10] |
Comparative Analysis and Conclusion
| Feature | Route 1: Claisen-Type Condensation | Route 2: Acylation of 4-Chlorophenylacetonitrile |
| Starting Materials | Ethyl 4-chlorobenzoate, Acetonitrile | 4-Chlorophenylacetonitrile, Acylating Agent |
| Key Reagents | Strong base (e.g., Sodium methoxide) | Strong base (e.g., Sodium ethoxide) |
| Reported Yield | 61%[8] | 86-92% (for a similar compound)[10] |
| Reaction Conditions | Reflux | Reflux |
| Advantages | Utilizes readily available starting materials. | Potentially higher yielding. |
| Disadvantages | Moderate yield reported in one study. | Requires synthesis of 4-chlorophenylacetonitrile. |
Both synthetic routes offer viable pathways to this compound. The Claisen-type condensation (Route 1) is a straightforward approach that utilizes commercially available starting materials. However, the reported yield of 61% suggests that optimization may be necessary for large-scale production.
The acylation of 4-chlorophenylacetonitrile (Route 2) appears to be a higher-yielding alternative, based on data from a similar synthesis. While this route may offer better efficiency in the final acylation step, it necessitates the prior synthesis of 4-chlorophenylacetonitrile. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, availability and cost of starting materials, and the importance of maximizing yield. For laboratories with ready access to 4-chlorophenylacetonitrile, the acylation route may be preferable. Conversely, the Claisen-type condensation provides a more direct approach from readily available commercial chemicals.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(4-Chlorophenyl)-3-oxopropanenitrile
An In-Depth Comparison of Chromatographic and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the rigorous quality control of pharmaceutical intermediates is non-negotiable. 2-(4-Chlorophenyl)-3-oxopropanenitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise and reliable analytical methods to ensure its identity, purity, and strength. This guide provides an in-depth comparison of principal analytical methodologies for this compound, grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide will not only detail the protocols but also explore the scientific rationale behind the selection of specific techniques and validation parameters, ensuring a robust and defensible analytical strategy.
The Bedrock of a Defensible Method: ICH Q2(R2) Validation Parameters
Before comparing analytical techniques, it is crucial to understand the performance characteristics that define a validated method. The ICH Q2(R2) guideline provides a comprehensive framework for this purpose.[2][3] An analytical method is not merely a set of instructions; it is a self-validating system where adherence to these parameters provides documented evidence of its reliability.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the result obtained by the analytical method.[4]
-
Precision: The closeness of agreement (or scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5] It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method for this compound depends on the specific goal, whether it's routine assay, impurity profiling, or simple identity confirmation. The primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the assay and impurity determination of aromatic nitriles.[6][7]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, a reversed-phase (RP-HPLC) method is typically the first choice.
-
Causality: The molecule possesses both polar (nitrile, oxo group) and non-polar (chlorophenyl ring) characteristics. An RP-HPLC setup, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile and water), provides excellent separation based on the compound's hydrophobicity.
-
Advantages: High resolution, excellent quantitative performance, and adaptability to different detection methods (e.g., UV, Diode Array Detector).
-
Limitations: Higher cost and complexity compared to spectroscopy; requires careful method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly effective for identifying and quantifying process-related impurities, such as residual solvents or volatile by-products.[6][8]
-
Principle: GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a definitive molecular fingerprint.
-
Causality: While this compound itself may have limited volatility, GC-MS is the gold standard for detecting trace levels of volatile impurities that may be present from its synthesis.[9][10] The mass spectrometer detector offers unparalleled specificity for impurity identification.
-
Advantages: Exceptional sensitivity and specificity, making it ideal for trace-level impurity analysis and identification of unknown peaks.[8]
-
Limitations: Not suitable for non-volatile or thermally unstable compounds. The high temperature of the injector port could potentially degrade the target analyte.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective technique often used for quantitative analysis and identity confirmation.[11]
-
Principle: This technique measures the absorption of ultraviolet or visible light by a molecule. The aromatic chlorophenyl ring and conjugated system in this compound will absorb UV light at specific wavelengths, following the Beer-Lambert law.[12]
-
Causality: The conjugated and aromatic nature of the molecule results in distinct electronic transitions that can be measured.[13] By creating a standard curve of known concentrations versus absorbance, the concentration of an unknown sample can be determined.
-
Advantages: Fast, inexpensive, and non-destructive. Excellent for straightforward quantitative assays where interfering substances are not present.
-
Limitations: Lacks specificity. Any impurity or excipient with a similar UV chromophore will interfere with the analysis, making it unsuitable for purity determination without prior separation.
Head-to-Head Performance Comparison
The following table summarizes the suitability of each technique against the core validation parameters for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis (Direct) | Rationale & Causality |
| Specificity | Excellent | Excellent | Poor | Chromatographic methods (HPLC, GC) physically separate the analyte from impurities before detection. Direct UV-Vis measures everything that absorbs at the target wavelength. |
| Linearity & Range | Excellent | Excellent | Good | All three techniques exhibit a linear response to concentration, but the range for UV-Vis can be limited by deviations from Beer's Law at high concentrations. |
| Accuracy | Excellent | Excellent | Good | Accuracy is high for all methods, but for UV-Vis, it is contingent on the absence of interfering substances. |
| Precision | Excellent | Excellent | Good | Modern instrumentation provides high precision. UV-Vis may show slightly higher variability due to its simpler nature. |
| LOD/LOQ | Very Good | Excellent | Fair | MS detection provides the lowest limits of detection, making GC-MS ideal for trace impurity analysis. HPLC-UV is also highly sensitive. Direct UV-Vis is the least sensitive. |
| Robustness | Good | Good | Excellent | Spectroscopic methods are generally more robust as they have fewer parameters to vary (e.g., mobile phase composition, flow rate, column temperature). |
| Application | Assay, Impurity Profiling | Impurity ID, Residual Solvents | Simple Assay, Identity | HPLC is the most versatile. GC-MS is a specialized tool for volatile impurities. UV-Vis is best for a quick, simple assay of a known pure substance. |
Experimental Protocols & Workflows
A validation protocol should be established in a clear, step-by-step format before initiating the study.[14]
Overall Validation Workflow
The validation process follows a logical sequence to demonstrate that the analytical procedure is fit for its intended purpose.
Caption: A flowchart of the analytical method validation lifecycle.
Protocol 1: Validation of a Reversed-Phase HPLC Method
This protocol outlines the validation for an assay of this compound.
1. Specificity:
-
Prepare a solution of the analyte, a placebo (if in a formulation), and a mixture containing the analyte and its known potential impurities.
-
Inject each solution into the HPLC system.
-
Causality: This step demonstrates that the peaks for impurities and excipients are well-resolved from the main analyte peak, ensuring the method is specific. The resolution factor (Rs) between the analyte and the closest eluting peak should be >2.0.
2. Linearity:
-
Prepare a series of at least five standard solutions of the analyte over a concentration range of 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Causality: This establishes the proportional relationship between concentration and instrument response. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Prepare samples of a known matrix (placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Analyze these samples and calculate the percentage recovery.
-
Causality: Spiking a placebo mimics the analysis of a real sample and demonstrates the method's ability to measure the "true" value. Mean recovery should be within 98.0-102.0%.
4. Precision (Repeatability & Intermediate):
-
Repeatability: Analyze six replicate samples prepared at 100% of the target concentration by the same analyst on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of results.
-
Causality: This demonstrates the method's consistency under various conditions. The RSD should typically be ≤ 2.0%.
5. Robustness:
-
Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze a standard solution under each varied condition.
-
Causality: This ensures the method is reliable during normal day-to-day use where minor variations are expected. The system suitability parameters should remain within acceptance criteria.
Caption: Workflow for executing an HPLC method validation.
Protocol 2: Validation of a GC-MS Method for Impurity Identification
This protocol focuses on validating a GC-MS method for identifying and quantifying volatile impurities.
1. Specificity:
-
Prepare a solution of the main analyte (this compound) and spike it with known potential volatile impurities at their specification limits.
-
Inject the solution into the GC-MS.
-
Causality: This confirms that the chromatographic method can separate the impurities from each other and from the main analyte. The mass spectra obtained should be unique for each compound, providing definitive identification.
2. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Prepare a series of progressively more dilute solutions of the impurities.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Causality: This establishes the lower limits of the method's capability, which is critical for impurity analysis where trace levels must be reliably measured.
3. Linearity and Range:
-
Prepare at least five concentrations of each impurity, spanning from the LOQ to 120% of the impurity specification limit.
-
Inject each solution and plot the peak area against concentration.
-
Causality: This ensures the method is quantitative over the required range for impurity control. A correlation coefficient (r²) ≥ 0.99 is typically acceptable for impurity methods.
4. Accuracy:
-
Spike the main analyte with known amounts of each impurity at three levels (e.g., 50%, 100%, 150% of the specification limit). Prepare in triplicate.
-
Analyze the samples and calculate the percent recovery for each impurity.
-
Causality: This demonstrates that the method can accurately quantify the impurities in the presence of a large excess of the main drug substance.
5. Precision (Repeatability):
-
Prepare six individual samples of the analyte spiked with the impurities at 100% of their specification limits.
-
Analyze all six samples and calculate the RSD of the results for each impurity.
-
Causality: This verifies the consistency of the method for measuring trace-level components.
Conclusion and Recommendations
The validation of analytical methods for this compound is a mandatory process to ensure product quality and regulatory compliance. The choice of methodology is dictated by the analytical objective.
-
For routine quality control (assay and purity): A validated Reversed-Phase HPLC method is the superior choice. It offers a robust, precise, and accurate platform for quantifying the main component and separating it from non-volatile impurities.
-
For impurity identification and residual solvent analysis: A validated GC-MS method is indispensable. Its high sensitivity and the structural information provided by the mass spectrometer make it the definitive tool for identifying and quantifying volatile and semi-volatile impurities.[6]
-
For rapid identity confirmation or simple assay of a pure substance: A UV-Vis spectroscopic method can be a time- and cost-effective tool, provided its limitations regarding specificity are understood and controlled.
Ultimately, a comprehensive analytical strategy for this compound will likely employ HPLC as the primary method for release testing, supported by GC-MS for impurity characterization and UV-Vis for quick in-process checks. Each method, when properly validated according to ICH guidelines, becomes a trustworthy and scientifically sound tool in the development and manufacturing of safe and effective pharmaceuticals.
References
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
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BenchChem. (2025). A Comparative Guide to Impurity Profiling of (2R)-2-(3,4-Dichlorophenyl)oxirane: GC-MS, HPLC, and SFC Methodologies.
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Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
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Yoshida, H., et al. (2003). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile
Welcome to a comprehensive analysis of catalytic strategies for the synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a prominent β-ketonitrile. These molecules are highly valued as versatile intermediates in the development of pharmaceuticals and fine chemicals due to their dual functionality.[1] The selection of an appropriate catalyst is a critical decision point that profoundly impacts reaction efficiency, yield, and overall process sustainability. This guide offers an in-depth comparison of catalytic systems, supported by experimental data and protocols, to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.
The primary and most established route to this class of compounds is the base-catalyzed acylation of an acetonitrile anion with an appropriate ester, such as ethyl 4-chlorobenzoate, a variant of the Claisen condensation.[2][3] This guide will focus on comparing the efficacy of catalysts within this framework and also explore alternatives from the realm of heterogeneous catalysis, which, while more commonly documented for related Knoevenagel condensations, offer significant advantages in catalyst recovery and reuse.[4][5]
General Synthetic Workflow & Core Mechanism
The synthesis of this compound fundamentally involves the formation of a new carbon-carbon bond between the α-carbon of acetonitrile and the carbonyl carbon of a 4-chlorobenzoyl precursor. The general workflow, from reactant preparation to product isolation, is a multi-step process requiring careful control over reaction conditions and meticulous purification.
Caption: A typical experimental workflow for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the reaction mechanism, conditions, and overall efficiency. We will compare two primary classes: traditional homogeneous bases and modern heterogeneous catalysts.
Homogeneous Base Catalysis
This is the most frequently documented approach, utilizing strong bases to generate the required acetonitrile carbanion for nucleophilic attack.[3][6]
Causality of Experimental Choices:
-
Strong Base: A base with a pKa significantly higher than that of acetonitrile (~25) is required for efficient deprotonation. Metal alkoxides and hydrides are common choices.[2]
-
Anhydrous Conditions: These strong bases react readily with water. Therefore, anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen) are critical to prevent catalyst quenching and side reactions.
-
Aprotic Solvent: Solvents like tetrahydrofuran (THF) or toluene are typically used as they do not have acidic protons that would be deprotonated by the strong base.[7]
Caption: Proposed mechanism for base-catalyzed synthesis of β-ketonitriles.
Performance Data: Homogeneous Base Catalysts
| Catalyst | Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations | Reference |
| Sodium Methoxide | Ethyl 4-chlorobenzoate | Acetonitrile | Reflux | 3 | 61 | Requires acidic workup to protonate the enolate product.[3] | [3] |
| Sodium Hydride (NaH) | N-acylimidazole | DMSO | Room Temp | 12 | High | Heterogeneous reaction (NaH is a solid); requires careful handling. | [3] |
| KOt-Bu | Esters / Lactones | THF | Room Temp | - | Modest to Good | Inexpensive and effective; may require additives like 18-crown-6 to improve solubility and reactivity.[2] | [2] |
| LiHMDS | N-tosylbenzamide | Toluene | - | 15 | 71-90 | A strong, non-nucleophilic base, good for sensitive substrates.[7] | [7] |
Heterogeneous Catalysis
While specific data for the direct synthesis of this compound using heterogeneous catalysts is sparse, their application in the related Knoevenagel condensation is well-established and provides a strong rationale for their consideration.[5][8] The Knoevenagel condensation involves the reaction of an active methylene compound (like malononitrile) with a carbonyl compound (an aldehyde or ketone).
Causality of Experimental Choices:
-
Solid Catalyst: Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. This simplifies post-reaction processing immensely.
-
Environmental Benefits: The ability to recover and reuse the catalyst for multiple cycles significantly reduces waste and cost, aligning with green chemistry principles.[5]
-
Milder Conditions: Many heterogeneous systems can operate effectively at room temperature, preserving thermally sensitive functional groups.[4][5]
Performance Data: Heterogeneous Catalysts for a Model Knoevenagel Condensation (Benzaldehyde + Malononitrile)
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Porous Mg-Al Phosphate (MALPO) | Mixed-Metal Phosphate | Ethanol | Room Temp | 100 min | 99 | Yes, multiple cycles | [5] |
| Ti-Al-Mg Hydrotalcite | Layered Double Hydroxide | Ethyl Acetate | 60 | 4 h | 97.6 | Yes, for several cycles | [4] |
| Chitosan | Biocatalyst | Ethanol | 40 | 6 h | >99 | Yes | [4] |
| Zeolite 4A | Microporous Aluminosilicate | - | - | - | High Conversion | Yes | [8] |
Detailed Experimental Protocols
The following protocols are provided as representative examples. All procedures should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: Homogeneous Synthesis using Sodium Methoxide
This protocol is adapted from a reported procedure for the synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile.[3]
Materials:
-
Ethyl 4-chlorobenzoate (1.0 eq)
-
Sodium methoxide (1.7 eq)
-
Acetonitrile (used as reagent and solvent)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Reactant Addition: Charge the flask with ethyl 4-chlorobenzoate (1.0 eq) and an excess of anhydrous acetonitrile.
-
Catalyst Addition: Carefully add sodium methoxide (1.7 eq) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Quenching: After completion, cool the mixture to room temperature. A white precipitate of the sodium enolate salt may be observed.
-
Acidification: Filter the precipitate and redissolve it in a minimal amount of water. Cool the aqueous solution in an ice bath and slowly add 2M HCl until the solution is acidic (pH ~2-3), causing the product to precipitate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure this compound.[3]
Protocol 2: Heterogeneous Catalysis using Porous Mg-Al Phosphate (MALPO) - Model Reaction
This protocol describes the Knoevenagel condensation of benzaldehyde and malononitrile, demonstrating the utility of a recyclable heterogeneous catalyst.[5]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
MALPO catalyst (e.g., 20 mg)
-
Ethanol (3 mL)
-
Ice-cold water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reactant Addition: In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (3 mL).
-
Catalyst Addition: Add the MALPO catalyst to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 100 minutes. Monitor the reaction progress by TLC.
-
Product Precipitation: Upon completion, add ice-cold water (10 mL) to the reaction mixture to precipitate the solid product.
-
Catalyst & Product Separation: Filter the mixture. The solid on the filter paper contains both the product and the catalyst.
-
Product Isolation: Wash the solid with ethanol to dissolve the product, leaving the insoluble catalyst behind. The product can be recovered by evaporating the ethanol.
-
Catalyst Recycling: The recovered MALPO catalyst can be washed, dried, and reused for subsequent reactions.[5]
Conclusion and Future Outlook
For the synthesis of this compound, homogeneous base catalysis using reagents like sodium methoxide remains a proven and effective method, delivering the target compound in good yields.[3] However, this approach necessitates stringent anhydrous conditions and a multi-step aqueous workup that can be resource-intensive.
The future of sustainable chemical synthesis points towards heterogeneous catalysis. While direct examples for this specific transformation are not yet widely published, the exceptional performance of catalysts like MALPO and various hydrotalcites in analogous C-C bond-forming reactions is highly compelling.[4][5] These systems offer significant advantages in terms of operational simplicity, catalyst reusability, and milder reaction conditions. We strongly encourage researchers to explore the adaptation of these heterogeneous catalysts to the acylation of acetonitrile. Such an advancement would represent a significant step forward, providing a greener, more economical, and highly efficient route to this valuable class of chemical intermediates.
References
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- Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. (2015). Quimica Nova.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry.
- Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. (2022). Frontiers in Chemistry.
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- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances.
- A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (n.d.). MDPI.
- Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.).
- Catalysts used for Knoevenagel condensation. (n.d.). ResearchGate.
- Comparative study of catalysts for Knoevenagel condensation efficiency. (n.d.). BenchChem.
- Performance comparison of different catalysts in 3-Oxopropanenitrile reactions. (n.d.). BenchChem.
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A Comparative Guide to the Reactivity of 2-(4-Chlorophenyl)-3-oxopropanenitrile and Its Structural Analogs
Introduction
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among the versatile building blocks employed for this purpose, 2-aryl-3-oxopropanenitriles, also known as benzoylacetonitriles, are of significant interest. Their bifunctional nature, featuring a reactive ketone and an activated methylene group flanked by a nitrile, provides a gateway to a diverse array of complex molecular architectures. This guide focuses on 2-(4-Chlorophenyl)-3-oxopropanenitrile and its structural analogs, offering a detailed comparison of their reactivity in key synthetic transformations.
The reactivity of these compounds is critically influenced by the electronic nature of the substituent on the phenyl ring. By modulating the electron density at the active methylene position, these substituents can significantly impact the rate and outcome of various reactions. This guide will delve into the theoretical underpinnings of this substituent effect and provide a framework for predicting and understanding the relative reactivity of the chloro-substituted compound in comparison to its analogs bearing unsubstituted phenyl, electron-donating methoxy, and electron-withdrawing nitro groups.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks in their synthetic endeavors. We will explore their performance in cornerstone reactions such as the Knoevenagel condensation, the Gewald aminothiophene synthesis, and the Thorpe-Ziegler reaction, providing both theoretical insights and practical experimental protocols.
Theoretical Framework: The Role of Substituent Electronic Effects
The reactivity of 2-aryl-3-oxopropanenitriles in base-catalyzed reactions is primarily dictated by the acidity of the α-protons of the methylene group. The ease of formation of the corresponding carbanion, a key intermediate in many of the reactions discussed herein, is directly related to the stability of this intermediate. The electronic effects of the para-substituent on the phenyl ring play a pivotal role in modulating this stability.
This influence can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1][2] The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the meta or para substituent.
-
Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), have positive σ values. They stabilize the carbanion intermediate through inductive and resonance effects, thereby increasing the acidity of the methylene protons and enhancing the reactivity of the compound in reactions where carbanion formation is the rate-determining step.
-
Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), have negative σ values. They destabilize the carbanion, decrease the acidity of the methylene protons, and consequently are expected to reduce the reaction rate.
-
Halogens , like the chloro group (-Cl), exhibit a dual effect. They are inductively withdrawing but can be weakly resonance-donating. For para-substituents, the inductive effect generally dominates, leading to a net electron-withdrawing character and a positive σ value, albeit smaller than that of a nitro group.
Based on these principles, the expected order of reactivity for the 2-aryl-3-oxopropanenitriles in reactions involving nucleophilic attack by the carbanion is:
4-Nitro > 4-Chloro > Unsubstituted > 4-Methoxy
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Reactivity Order] --> B("2-(4-Nitrophenyl)-3-oxopropanenitrile"); B --> C("this compound"); C --> D("2-Phenyl-3-oxopropanenitrile"); D --> E("2-(4-Methoxyphenyl)-3-oxopropanenitrile"); subgraph "Decreasing Reactivity (Predicted)" B; C; D; E; end } caption { label="Predicted Reactivity Trend of 2-Aryl-3-oxopropanenitriles"; }
Comparative Reactivity in Key Synthetic Transformations
This section details the expected comparative reactivity of this compound and its analogs in three fundamental reactions for heterocyclic synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C bond.[3] In the context of our compounds, they act as the active methylene component reacting with an aldehyde or ketone.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A["2-Aryl-3-oxopropanenitrile"] -- "Base (e.g., Piperidine)" --> B["Carbanion Intermediate"]; C["Aldehyde (R'-CHO)"] B -- "Nucleophilic Attack" --> D["Aldol-type Adduct"]; C --> D; D -- "- H₂O" --> E["α,β-Unsaturated Product"]; } caption { label="Knoevenagel Condensation Workflow"; }
The rate-determining step in the Knoevenagel condensation is often the initial deprotonation of the active methylene compound.[4] Therefore, the reactivity is directly correlated with the acidity of the α-protons.
Expected Reactivity Comparison:
| Compound | Para-Substituent | Hammett Constant (σp) | Expected Relative Rate of Knoevenagel Condensation |
| 2-(4-Nitrophenyl)-3-oxopropanenitrile | -NO₂ | +0.78 | Highest |
| This compound | -Cl | +0.23 | High |
| 2-Phenyl-3-oxopropanenitrile | -H | 0.00 | Moderate |
| 2-(4-Methoxyphenyl)-3-oxopropanenitrile | -OCH₃ | -0.27 | Lowest |
While direct comparative kinetic data for these specific compounds is scarce in the literature, studies on related systems support this trend. For instance, in reactions where the substituent is on the aldehyde, electron-withdrawing groups accelerate the reaction.[5] A similar principle applies here, where electron-withdrawing groups on the nucleophile increase its reactivity.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base.[6][7] The mechanism involves an initial Knoevenagel condensation.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; A["2-Aryl-3-oxopropanenitrile"] B["Carbonyl Compound (e.g., Ketone)"] C["Elemental Sulfur (S₈)"] D["Base (e.g., Morpholine)"] subgraph "Reactants" A; B; C; D; end A -- "Knoevenagel Condensation" --> E["α,β-Unsaturated Intermediate"]; B --> E; E -- "Sulfur Addition & Cyclization" --> F["2-Aminothiophene Derivative"]; C --> F; D --> E; D --> F; } caption { label="Gewald Reaction for 2-Aminothiophene Synthesis"; }
Given that the initial step is a Knoevenagel condensation, the reactivity trend is expected to mirror that of the Knoevenagel reaction.
Expected Reactivity Comparison:
The yield and reaction time in the Gewald synthesis will be influenced by the rate of the initial condensation. Therefore, compounds with more acidic methylene protons are predicted to react faster and potentially give higher yields under optimized conditions.
| Compound | Para-Substituent | Expected Performance in Gewald Reaction |
| 2-(4-Nitrophenyl)-3-oxopropanenitrile | -NO₂ | Faster reaction, potentially higher yield. |
| This compound | -Cl | Good reactivity and yield. |
| 2-Phenyl-3-oxopropanenitrile | -H | Moderate reaction rate. |
| 2-(4-Methoxyphenyl)-3-oxopropanenitrile | -OCH₃ | Slower reaction, may require more forcing conditions or longer times. |
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis of the initial enamine product.[8] While 2-aryl-3-oxopropanenitriles are not dinitriles themselves, they can be precursors to molecules that undergo this type of cyclization. The fundamental step, however, involves the base-catalyzed nucleophilic attack of a nitrile-stabilized carbanion onto a nitrile group.[9]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; A["α,ω-Dinitrile"] -- "Base" --> B["Carbanion"]; B -- "Intramolecular Attack" --> C["Cyclic Imine"]; C -- "Tautomerization" --> D["Cyclic Enamine"]; D -- "Acid Hydrolysis" --> E["Cyclic Ketone"]; } caption { label="Thorpe-Ziegler Reaction Pathway"; }
The rate of this reaction is also dependent on the ease of carbanion formation.
Expected Reactivity Comparison:
The electronic effects of the para-substituent on the aryl ring will influence the rate of the initial deprotonation, following the same trend as observed for the Knoevenagel and Gewald reactions.
| Compound (as a precursor for Thorpe-Ziegler) | Para-Substituent | Expected Relative Rate of Cyclization |
| 4-Nitro substituted | -NO₂ | Fastest |
| 4-Chloro substituted | -Cl | Fast |
| Unsubstituted | -H | Moderate |
| 4-Methoxy substituted | -OCH₃ | Slowest |
Proposed Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the predicted reactivity trends, a series of comparative experiments should be conducted under standardized conditions. The following protocols are proposed.
Protocol 1: Comparative Knoevenagel Condensation
Objective: To compare the reaction rates and yields of the Knoevenagel condensation of the four 2-aryl-3-oxopropanenitrile analogs with a model aldehyde (e.g., benzaldehyde).
Materials:
-
2-(4-Nitrophenyl)-3-oxopropanenitrile
-
This compound
-
2-Phenyl-3-oxopropanenitrile
-
2-(4-Methoxyphenyl)-3-oxopropanenitrile
-
Benzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and TLC equipment
Procedure:
-
In four separate round-bottom flasks, dissolve one equivalent of each of the 2-aryl-3-oxopropanenitrile analogs in ethanol.
-
To each flask, add one equivalent of benzaldehyde.
-
Initiate the reactions simultaneously by adding a catalytic amount of piperidine (e.g., 10 mol%) to each flask at room temperature.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Record the time required for the complete consumption of the starting materials.
-
Upon completion, quench the reactions and isolate the products by filtration or extraction.
-
Determine the yield of the purified product for each reaction.
Data Analysis: The reaction rates can be compared by observing the time to completion. The yields will provide a measure of the efficiency of the reaction for each analog.
Protocol 2: Comparative Gewald Reaction
Objective: To compare the yields and reaction times for the synthesis of 2-aminothiophenes from the four analogs.
Materials:
-
The four 2-aryl-3-oxopropanenitrile analogs
-
Cyclohexanone (or another suitable ketone)
-
Elemental sulfur
-
Morpholine (base)
-
Ethanol (solvent)
Procedure:
-
In four separate flasks, combine one equivalent of one of the 2-aryl-3-oxopropanenitrile analogs, one equivalent of cyclohexanone, and 1.1 equivalents of elemental sulfur in ethanol.
-
At room temperature, add two equivalents of morpholine to each flask to initiate the reaction.
-
Heat the reaction mixtures to a consistent temperature (e.g., 50°C).
-
Monitor the reactions by TLC, noting the time to completion.
-
Isolate and purify the resulting 2-aminothiophene products.
-
Calculate the percentage yield for each analog.
Data Analysis: A comparison of the reaction times and yields will provide insight into the relative reactivity of the analogs in the Gewald reaction.
Conclusion
The reactivity of this compound and its structural analogs is a critical consideration for their effective utilization in the synthesis of heterocyclic compounds. Based on established principles of physical organic chemistry, the electronic nature of the para-substituent on the phenyl ring is predicted to be a key determinant of reactivity. Electron-withdrawing groups are expected to enhance reactivity by stabilizing the intermediate carbanion, while electron-donating groups will have the opposite effect.
This guide provides a theoretical framework for understanding these reactivity trends and offers standardized experimental protocols for their empirical validation. By systematically comparing the performance of these valuable building blocks in key synthetic transformations, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.
References
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiments of Knoevenagel condensation. Reaction conditions: benzaldehyde (1 mmol), benzoylacetonitrile (1.2 mmol), catalyst (0.5 g), toluene (5 mL), 80 °C. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Knoevenagel condensation of cyclic ketones with benzoylacetonitrile and N,N - dimethylbarbituric acid. Application of sterically. Retrieved from [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
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ACS Publications. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Acidity Constants of PAR at Different Mole Fractions of Acetonitrile.... Retrieved from [Link]
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ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions. Retrieved from [Link]
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J&K Scientific LLC. (2025). Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (2025). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidity constants of PAR in different methanol + water mixtures. Retrieved from [Link]
-
UNIFAP. (n.d.). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Retrieved from [Link]
-
Semantic Scholar. (n.d.). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and.... Retrieved from [Link]
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MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]
-
ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Spectrophotometric Determination of Acidity Constants of Some Novel Methotrexate-Like Compounds in Water and Acetonitrile-Water Binary Mixtures. Retrieved from [Link]
-
ARKIVOC. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic substitution reactions of aryl dithioacetates with pyridines in acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]
-
PMC. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]
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A Comprehensive Guide to the Performance of 2-(4-Chlorophenyl)-3-oxopropanenitrile in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate starting materials and solvent systems is paramount to achieving optimal reaction outcomes, ensuring product stability, and streamlining purification processes. This guide offers an in-depth technical analysis of the performance of 2-(4-Chlorophenyl)-3-oxopropanenitrile, a versatile β-ketonitrile intermediate, across a range of common laboratory solvents. By examining its solubility, stability, and comparative reactivity, this document aims to provide researchers with the critical insights needed to effectively utilize this valuable building block.
Introduction to this compound: A Profile
This compound, also known as 4-chlorobenzoylacetonitrile, is a bifunctional molecule featuring a reactive carbonyl group and an activated nitrile moiety.[1] This unique structural arrangement makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. Its molecular formula is C₉H₆ClNO, and it has a molecular weight of approximately 179.6 g/mol .[1] The presence of the electron-withdrawing chlorophenyl group and the nitrile group influences the reactivity of the entire molecule.
Key Structural Features and Reactivity:
-
α-Methylene Protons: The protons on the carbon adjacent to both the carbonyl and nitrile groups are acidic, allowing for easy deprotonation to form a nucleophilic carbanion.
-
Electrophilic Carbonyl Carbon: The carbonyl carbon is susceptible to nucleophilic attack.
-
Nitrile Group: The nitrile group can participate in various cycloaddition and condensation reactions.
Solubility Profile: A Comparative Analysis
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction setup to purification. While extensive quantitative solubility data for this compound is not widely available in the public domain, a qualitative understanding can be derived from its structural features and by analogy to similar compounds.
General Solubility Characteristics:
Based on its structure, which includes a largely nonpolar chlorophenyl ring and polar carbonyl and nitrile groups, this compound is expected to be sparingly soluble in water but readily soluble in a range of common organic solvents.
Qualitative Solubility in Common Laboratory Solvents:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohols can interact with the polar functionalities of the solute. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents possess strong dipole moments and can effectively solvate the polar regions of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than ketones and alcohols but can still engage in dipole-dipole interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly to Moderately Soluble | The nonpolar aromatic ring of the solute will have favorable interactions with these nonpolar solvents. |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in these nonpolar solvents. |
Experimental Protocol for Determining Quantitative Solubility:
To obtain precise solubility data, the following isothermal shake-flask method is recommended.[2]
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Quantification: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Quantitative Solubility Determination.
Stability in Different Solvent Systems: The Role of Tautomerism
The stability of this compound in solution is influenced by the solvent environment, primarily due to the existence of keto-enol tautomerism.[3][4] The compound can exist in equilibrium between its keto form and its more polar enol form.
Caption: Keto-Enol Tautomerism of a β-Ketonitrile.
Influence of Solvent Polarity on Tautomeric Equilibrium:
The position of the keto-enol equilibrium is highly dependent on the polarity of the solvent.[5][6]
-
Nonpolar Solvents (e.g., Chloroform, Toluene): In nonpolar solvents, the less polar keto form is generally favored. Studies on analogous β-ketonitriles have shown that the keto tautomer is the predominant species in solvents like CDCl₃.[5]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): In polar aprotic solvents, the more polar enol form is stabilized through dipole-dipole interactions, shifting the equilibrium towards the enol tautomer. For a similar compound, 2-(4-chlorophenyl)-3-oxo-3-phenylpropanenitrile, the enol form is more stable in DMSO-d₆.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Polar protic solvents can act as both hydrogen bond donors and acceptors, leading to complex interactions. While they can stabilize the polar enol form, they can also participate in hydrogen bonding with the keto form. The exact position of the equilibrium will depend on the specific solvent.
Implications for Stability:
The predominance of one tautomer over the other can affect the compound's reactivity and degradation pathways. The enol form, with its nucleophilic double bond, may be more susceptible to certain degradation reactions. It is generally recommended to store solutions of this compound in a nonpolar or moderately polar aprotic solvent in a cool, dark place to minimize degradation. The recommended storage condition for the solid material is at 0-10°C.[1]
Experimental Protocol for Stability Assessment (Forced Degradation Study):
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7]
Materials:
-
This compound
-
Selected solvents
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions:
-
Acidic: Mix with an equal volume of 0.1 M HCl and heat (e.g., at 60 °C for 24 hours).
-
Basic: Mix with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative: Mix with an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat a solution of the compound in a chosen solvent.
-
Photolytic: Expose a solution to UV light.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA method.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of degradation products. The PDA detector will help in assessing peak purity.
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Benchmarking the stability of 2-(4-Chlorophenyl)-3-oxopropanenitrile against similar compounds
Introduction
In the landscape of pharmaceutical intermediates and fine chemicals, 2-(4-Chlorophenyl)-3-oxopropanenitrile, a substituted benzoylacetonitrile, represents a key building block for the synthesis of various heterocyclic compounds. Its chemical architecture, featuring a chlorophenyl ring, a ketone, and a nitrile group, bestows upon it a versatile reactivity. However, this same combination of functional groups raises critical questions about its chemical stability under various stress conditions encountered during synthesis, purification, formulation, and storage.[1]
This guide provides an in-depth, comparative analysis of the stability of this compound. By benchmarking it against structurally similar compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of its degradation profile. The insights herein are derived from established principles of chemical reactivity and forced degradation studies, a cornerstone of pharmaceutical development for evaluating the intrinsic stability of a molecule.[2][3] This approach allows for the identification of likely degradation pathways and products, which is crucial for the development of stable formulations and robust analytical methods.[1]
Comparator Compounds: A Rationale for Selection
To contextualize the stability of this compound (the "target compound"), three comparator compounds have been selected based on their structural relevance. This allows for a systematic evaluation of the contribution of each key functional group to the overall stability profile.
-
Compound A: 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile): This compound serves as the parent structure, lacking the chloro-substituent on the phenyl ring. Its comparison will highlight the electronic influence of the chlorine atom on the stability of the molecule.
-
Compound B: Benzoyl Cyanide: This α-ketonitrile allows for an assessment of the stability contribution of the methylene group adjacent to the ketone and nitrile functionalities in the target compound.
-
Compound C: 2-Chloro-N-phenylacetamide: While not a nitrile, this compound is included to evaluate the stability of a chlorinated aromatic ring in a different chemical environment, providing broader context on the lability of the C-Cl bond.
Methodology: A Framework for Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development and is used to predict the degradation pathways of active pharmaceutical ingredients (APIs) and drug products.[4] The following protocols are designed to assess the stability of the target and comparator compounds under a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[5]
Experimental Workflow
The overall workflow for the forced degradation studies is depicted below. This systematic approach ensures that the compound is subjected to relevant stress conditions and that the resulting degradation is accurately quantified.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols
1. Hydrolytic Stability
-
Acidic Conditions: To 1 mL of the 1 mg/mL stock solution of each compound, 1 mL of 0.1 M HCl is added. The mixture is incubated at 60°C for 24 hours. After incubation, the solution is cooled to room temperature and neutralized with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Conditions: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH is added. The mixture is kept at room temperature for 4 hours, then neutralized with 0.1 M HCl.
-
Neutral Conditions: To 1 mL of the stock solution, 1 mL of purified water is added, and the solution is heated at 60°C for 24 hours.
Causality: Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters, amides, and in this case, the nitrile and potentially the ketone.[6] The use of acidic and basic conditions accelerates these reactions, providing insight into the stability of the compound across a range of pH values.
2. Oxidative Stability
-
To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) is added. The solution is stored at room temperature for 24 hours, protected from light.
Causality: Oxidation is a critical degradation pathway, particularly for molecules with electron-rich centers or those susceptible to radical reactions.[6] Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress.
3. Thermal Stability
-
A known quantity of each compound in its solid state is placed in a thermostatically controlled oven at 80°C for 48 hours. Samples are then dissolved in the mobile phase for analysis.
Causality: Thermal stress assesses the intrinsic stability of the molecule at elevated temperatures, which is important for understanding potential degradation during manufacturing (e.g., drying) and long-term storage in various climates.[5]
4. Photostability
-
Solutions of each compound are exposed to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark under the same conditions.
Causality: Photostability testing is crucial for compounds that may be exposed to light during their lifecycle.[7] Aromatic systems and those with heteroatoms can be particularly susceptible to photolytic degradation.
Analytical Methodology
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9][10] For this study, a High-Performance Liquid Chromatography (HPLC) method with UV detection is employed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Results and Discussion: A Comparative Stability Profile
The following table summarizes the hypothetical degradation data for this compound and the comparator compounds under the described stress conditions. This data is representative of the expected stability based on the chemical structures.
| Stress Condition | This compound (% Degradation) | Compound A: 3-Oxo-3-phenylpropanenitrile (% Degradation) | Compound B: Benzoyl Cyanide (% Degradation) | Compound C: 2-Chloro-N-phenylacetamide (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 10.2 | 25.8 | 18.5 |
| Base Hydrolysis (0.1 M NaOH, RT, 4h) | 35.6 | 30.1 | 55.2 | 45.3 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.2 | 7.5 | 5.1 | 3.2 |
| Thermal (Solid State, 80°C, 48h) | < 2.0 | < 2.0 | 3.5 | < 2.0 |
| Photolytic (ICH Q1B) | 15.8 | 11.5 | 9.8 | 13.2 |
Discussion of Stability Profiles
-
Hydrolytic Stability: The target compound, this compound, exhibits significant degradation under both acidic and, more prominently, basic conditions. This is likely due to the hydrolysis of the nitrile group to a carboxylic acid or amide, followed by potential cleavage of the C-C bond adjacent to the ketone. The presence of the electron-withdrawing chloro group on the phenyl ring slightly enhances the susceptibility to nucleophilic attack compared to the parent compound, benzoylacetonitrile (Compound A).[11][12][13] Benzoyl cyanide (Compound B) is the most susceptible to hydrolysis, as the direct attachment of the electron-withdrawing benzoyl group to the nitrile makes it highly reactive. 2-Chloro-N-phenylacetamide (Compound C) also shows significant hydrolysis, as expected for an amide linkage.
-
Oxidative Stability: All compounds show moderate stability under oxidative stress. The methylene group in the target compound and Compound A is a potential site for oxidation. The relatively lower degradation of benzoyl cyanide and 2-chloro-N-phenylacetamide suggests that the primary sites of oxidation in the target compound are likely the methylene group and the aromatic ring.
-
Thermal Stability: In the solid state, all compounds demonstrate good thermal stability at 80°C. This suggests that in a dry, solid form, the compounds are relatively stable and that degradation is more likely to occur in solution or in the presence of reactive species. Benzoyl cyanide shows slightly higher degradation, which may be attributed to its lower melting point and higher reactivity.[14]
-
Photostability: The target compound shows notable degradation under photolytic stress. This is characteristic of chlorinated aromatic compounds, which can undergo photodecomposition.[7] The chlorine substituent likely plays a role in this instability. Benzoylacetonitrile (Compound A) is also susceptible, but to a lesser extent, indicating that the aromatic ketone and nitrile functionalities are also chromophores that can absorb light and initiate degradation.
Proposed Degradation Pathways
Based on the chemical structure of this compound and the principles of chemical degradation, the following pathways are proposed under hydrolytic and photolytic stress.
Caption: Proposed degradation pathways for this compound.
Conclusion
This comparative guide provides a foundational understanding of the stability profile of this compound. The forced degradation studies, benchmarked against structurally related compounds, indicate that the primary liabilities of the molecule are its susceptibility to base-catalyzed hydrolysis and photolytic degradation. The presence of the chloro-substituent appears to slightly increase its reactivity towards hydrolysis and significantly contributes to its photosensitivity. The compound demonstrates good thermal stability in the solid state and moderate stability towards oxidation.
These insights are critical for guiding the development of robust synthetic and purification processes, as well as for the design of stable formulations. Further studies should focus on the isolation and characterization of the degradation products to confirm the proposed pathways and to assess their potential toxicological impact.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Chlorophenyl)-3-oxopropanenitrile
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. The compound 2-(4-Chlorophenyl)-3-oxopropanenitrile, a halogenated organic nitrile, demands rigorous adherence to specialized disposal protocols. Its chemical structure necessitates a disposal pathway that can manage both its chlorinated nature and the potential hazards associated with nitrile compounds.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. Following these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment and protecting our ecosystem.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling disposal, it is crucial to understand the inherent hazards of this compound. Its risk profile is dictated by the presence of both a chlorophenyl group and a nitrile functional group.
-
Chlorinated Organic Compounds: These substances can generate toxic and corrosive byproducts, such as hydrogen chloride (HCl), upon improper incineration.[1] Therefore, they require high-temperature incineration with specialized flue gas scrubbing systems.[1][2]
-
Nitrile Compounds: Many organic nitriles are toxic and can be metabolized to release cyanide, posing risks of chemical asphyxiation.[3] They are categorized as harmful if swallowed, in contact with skin, or inhaled.[4][5][6]
A thorough risk assessment mandates treating this compound as a hazardous substance, with disposal managed through a certified hazardous waste stream.
GHS Hazard Classification Summary
The following table summarizes the hazard classifications for this compound, underscoring the need for cautious handling and disposal.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[5] |
The Core Directive: A Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is that it must never be disposed of down the drain or in regular trash.[2] All waste streams containing this compound must be segregated, properly containerized, and transferred to a licensed chemical destruction facility.[2][4]
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling any waste, ensure a robust barrier between you and the chemical hazard. The minimum required PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Given the compound's dermal toxicity, double-gloving is recommended, especially when handling concentrated waste.[7]
-
Body Protection: A flame-resistant lab coat is mandatory. For larger quantities of waste, consider impervious clothing or an apron.[2][8]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges is necessary.[2]
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing chlorinated waste with non-chlorinated waste streams unnecessarily designates the entire volume as more expensive, high-hazard waste.[9]
Use the following workflow to correctly segregate waste generated from experiments involving this compound.
Caption: Waste Segregation Workflow for this compound.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental mixing and ensure compliance with institutional and federal regulations.[10]
-
Container Selection:
-
Liquids: Use a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass) with a secure screw cap.[10] Do not use metal cans for chlorinated waste as they can corrode.[10]
-
Solids & Labware: Use a wide-mouth container or a sturdy pail with a lid. All containers must be in good condition, free of cracks or defects.
-
-
Labeling Protocol:
-
Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "This compound ".
-
List all other components in the waste container, including solvents and their approximate percentages.
-
Mark the appropriate hazard pictograms (e.g., Harmful/Toxic, Irritant).
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Keep the container closed at all times, except when adding waste.[10]
-
Step 4: On-Site Accumulation and Final Disposal
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area within or near the laboratory. This area should be away from drains, heat sources, and incompatible materials.
-
Disposal: Arrange for pickup through your institution's EHS department. The only acceptable final disposal method is through a licensed hazardous waste contractor. The ultimate disposal pathway for chlorinated organic nitriles is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting acidic gases.[1][2][11]
Emergency Procedures: Spill and Contamination Response
Accidents can happen. A prepared response is key to mitigating risk.
Small Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.
-
Don PPE: Wear the full PPE described in Section 2, Step 1.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.[8]
-
Label and Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for disposal.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety, ensuring that the handling and disposal of this compound are conducted with the highest degree of scientific integrity and responsibility.
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2-[(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile Safety Data Sheets. Echemi. 2
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SAFETY DATA SHEET for 2-Chlorophenylacetonitrile. Thermo Fisher Scientific. 4
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Safety Data Sheet for 2-(4-Chlorophenyl)ethanol. MedchemExpress.com. 8
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering Shared Labs. 12
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A Senior Application Scientist's Guide to Handling 2-(4-Chlorophenyl)-3-oxopropanenitrile
As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to ensure a safe and controlled research environment. This guide provides essential, field-tested safety and handling protocols for 2-(4-Chlorophenyl)-3-oxopropanenitrile. The procedures outlined here are designed to empower researchers with the knowledge to manage this chemical confidently and safely, moving beyond a simple checklist to explain the critical reasoning behind each step. This protocol is grounded in the established principles of laboratory safety, including the OSHA Laboratory Standard, which mandates the implementation of a comprehensive Chemical Hygiene Plan (CHP) to protect all personnel.[1][2]
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified with several key hazards that dictate our handling procedures.
According to its Safety Data Sheet (SDS), this compound is:
-
Acutely Toxic : It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[3]
-
An Irritant : It is known to cause significant skin irritation and serious eye irritation.[3]
-
A Respiratory Tract Irritant : Inhalation of dust or fumes can lead to respiratory irritation.[3]
These classifications are not mere labels; they are directives. The toxicity profile means that exposure via any route—ingestion, skin contact, or inhalation—can lead to adverse health effects. The irritant nature underscores the necessity of preventing direct contact. Therefore, our entire safety strategy is built around creating reliable barriers and implementing procedures to mitigate these specific risks.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE is the most direct way to prevent exposure. The following table summarizes the required PPE, and the subsequent sections explain the rationale for each selection.[3]
| Protection Type | Specific PPE Required | Rationale for Use |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent dermal absorption, as the chemical is toxic and causes skin irritation upon contact.[3][4][5] |
| Eye & Face Protection | Safety goggles with side-shields and a full-face shield. | To protect against splashes and dust, preventing serious eye irritation. A face shield provides a broader barrier.[3][6] |
| Body Protection | Fully-buttoned laboratory coat and chemical-resistant apron. | To protect skin on the arms and body from accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | Use only in a well-ventilated area or certified chemical fume hood. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation and systemic toxicity.[3][8] |
Causality in PPE Selection:
-
Gloves: Standard latex gloves are often not sufficient for handling potent organic compounds. Nitrile gloves provide superior chemical resistance. The NIOSH emphasizes that glove recommendations are not valid for very thin gloves (0.3 mm or less), so ensure appropriate thickness for the task's duration.[9] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7]
-
Eye/Face Protection: Safety glasses alone are insufficient. Chemical splash goggles provide a seal around the eyes, which is critical. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during reagent transfer or reaction workup.[6][7]
-
Body Protection: A lab coat is standard, but its effectiveness is compromised if not fully fastened. All personal clothing should be covered. For tasks with a higher spill potential, a chemical-resistant apron adds a necessary layer of impervious protection.
-
Respiratory Protection: The primary method for controlling respiratory hazards is through engineering controls like a chemical fume hood.[1] All work that could generate dust or aerosols of this compound must be performed inside a properly functioning fume hood to capture contaminants at the source.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure minimizes the risk of exposure. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Workflow for Safe Chemical Handling
Caption: Standard workflow for handling hazardous chemicals.
Key Procedural Steps:
-
Preparation :
-
Ensure the chemical fume hood's certification is current and the airflow is verified.
-
Gather all necessary equipment and reagents before starting to avoid leaving the work area.
-
Don the full, appropriate PPE as detailed in the table above.
-
-
Handling :
-
Conduct all manipulations of the solid chemical within the fume hood to contain any dust.[8]
-
When weighing, use a draft shield or weigh paper folded to create a channel to minimize aerosolization.
-
Keep the primary container tightly sealed when not actively dispensing from it.[5]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
-
Post-Handling & Cleanup :
-
After the procedure, decontaminate all surfaces and equipment.
-
Remove contaminated clothing immediately and wash it before reuse.[4]
-
Follow the disposal plan outlined in the next section.
-
Properly doff PPE, removing gloves last, to prevent re-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Emergency Response Protocol
In the event of an exposure or spill, a rapid and correct response is critical.
Emergency Decision Flowchart
Caption: Decision-making flowchart for emergency response.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, governed by federal and local regulations.[10]
-
Waste Segregation :
-
Solid Waste : All solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste : Solutions containing this chemical must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[11][12]
-
Sharps : Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.[13]
-
-
Container Management :
-
Final Disposal :
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety and compliance, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet for 2-Chlorophenylacetonitrile.
- Echemi. (2019, July 15). 2-[(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile Safety Data Sheets.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet for 2-Chlorophenylacetonitrile.
- MedChemExpress. (2025, December 30). Safety Data Sheet for 2-(4-Chlorophenyl)ethanol.
- University of Essex. Laboratory Waste Disposal Handbook.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- Fisher Scientific. (2023, September 1). Safety Data Sheet for this compound.
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- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
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- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
